Oxociprofloxacin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZZOHRULFPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145706 | |
| Record name | Oxociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103237-52-1 | |
| Record name | Oxociprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Oxociprofloxacin (CAS Number: 103237-52-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Oxociprofloxacin, a significant metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin. Intended for a scientific audience, this document delves into the core physicochemical properties, synthesis, mechanism of action, antimicrobial spectrum, and analytical methodologies pertinent to this compound. The information presented herein is curated to support research and development efforts in pharmacology, medicinal chemistry, and drug metabolism.
Introduction and Overview
This compound, with the Chemical Abstracts Service (CAS) number 103237-52-1, is a major human metabolite of ciprofloxacin.[1][2] As a member of the fluoroquinolone class, it shares the characteristic bicyclic core structure.[3] Its formation occurs in the liver through the modification of the piperazinyl group of the parent compound.[4] While possessing a broader antibacterial activity than some other metabolites, its potency is generally less than that of ciprofloxacin.[1] Understanding the properties of this compound is crucial for a complete comprehension of the pharmacokinetics, efficacy, and potential for drug-drug interactions of ciprofloxacin. Moreover, its study offers insights into the structure-activity relationships of fluoroquinolones and can inform the design of new antibacterial agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| CAS Number | 103237-52-1 | [3][5] |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | [3] |
| Molecular Weight | 345.33 g/mol | [5] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [3] |
| Synonyms | 4-Oxociprofloxacin, 3'-Oxociprofloxacin, Bay-q 3542 | [3] |
| Appearance | Brownish-Beige Solid | [6] |
| Melting Point | >320°C | [6] |
| Solubility | Soluble in Acetic Acid | [6] |
| Storage | Long-term storage at -20°C is recommended. | [6] |
Synthesis and Characterization
The formation of this compound from ciprofloxacin is a metabolic process. In vitro, this transformation can be mimicked using oxidative agents. For research purposes, this compound is often obtained as a reference standard from commercial suppliers.[5][11]
Characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific chemical shifts and coupling constants for the protons and carbons in the molecule would provide definitive structural elucidation.[12][13][14][15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[10][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices.[11]
Mechanism of Action
As a fluoroquinolone, the primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[17][18]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.
By inhibiting these enzymes, this compound and other fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death. The specific inhibitory activity of this compound against these enzymes determines its antimicrobial potency.
Figure 1: Simplified diagram illustrating the mechanism of action of this compound through the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol is a generalized method for assessing the inhibition of DNA gyrase activity, which can be adapted for this compound.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP solution
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and bovine serum albumin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow for DNA supercoiling.[19]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K) and loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane. The concentration of this compound that inhibits 50% of the DNA gyrase activity is determined as the IC₅₀ value.[2][20][21]
Experimental Protocol: Topoisomerase IV Inhibition Assay (Decatenation Assay)
This protocol outlines a general method to measure the inhibition of topoisomerase IV decatenation activity.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), a network of catenated DNA minicircles
-
ATP solution
-
Topoisomerase IV assay buffer
-
This compound stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the topoisomerase IV assay buffer, kDNA, and ATP.
-
Inhibitor Addition: Add a range of concentrations of this compound to the reaction tubes.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of kDNA into individual minicircles.
-
Reaction Termination: Stop the reaction with a suitable stop solution.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel. The decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well.
-
Visualization: Stain the gel and visualize the decatenated DNA bands.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the decatenation activity.[22]
Antimicrobial Spectrum and Potency
This compound exhibits broad-spectrum antibacterial activity, though it is generally less potent than its parent compound, ciprofloxacin.[1] Its activity is comparable to that of norfloxacin against certain organisms.[4] The minimal inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency against a specific microorganism.
While extensive MIC data for this compound is not as widely published as for ciprofloxacin, available information suggests it retains some activity against both Gram-positive and Gram-negative bacteria.[22]
Representative MIC Values for Ciprofloxacin (for comparison):
| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) | Source(s) |
| Escherichia coli | ≤1 | [23] |
| Staphylococcus aureus | ≤1 | [23] |
| Pseudomonas aeruginosa | ≤1 | [23] |
It is important for researchers to determine the specific MIC values of this compound against their strains of interest using standardized methods such as broth microdilution or agar dilution.[24][25][26][27][28]
Pharmacokinetics and Clinical Relevance
As a primary metabolite, the pharmacokinetics of this compound are intrinsically linked to those of ciprofloxacin.[29][30] Following administration of ciprofloxacin, this compound is formed in the liver and subsequently excreted.[4] Studies have shown that the metabolic ratio of this compound to ciprofloxacin can vary among individuals, with factors such as sex potentially influencing its formation.[1]
The clinical significance of this compound lies in several areas:
-
Contribution to Antimicrobial Effect: Although less potent than ciprofloxacin, its presence in the body may contribute to the overall antibacterial effect, particularly in compartments where it may accumulate.
-
Biomarker of Ciprofloxacin Metabolism: The concentration of this compound in biological fluids can serve as a biomarker to study the metabolic pathways of ciprofloxacin and to investigate potential drug-drug interactions involving these pathways.[1]
-
Potential for Off-Target Effects: Understanding the safety profile of this compound is important, as metabolites can sometimes contribute to the adverse effects of the parent drug.
Safety and Toxicology
The safety profile of this compound is not as extensively characterized as that of ciprofloxacin. However, as a metabolite, its potential for toxicity is a relevant consideration. In vitro cytotoxicity studies are essential to assess its effects on various cell lines. While some studies have explored the cytotoxic effects of ciprofloxacin and its derivatives against cancer cell lines,[31] data on the effects of this compound on normal, non-cancerous cell lines is less available but crucial for a comprehensive safety assessment. The general side effects of fluoroquinolones are well-documented and can be severe, though the specific contribution of metabolites like this compound to these effects requires further investigation.[32][33]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices, including biological fluids and pharmaceutical preparations.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is the most common method for the analysis of ciprofloxacin and its metabolites.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological samples. This technique is also invaluable for structural confirmation through the analysis of fragmentation patterns.[10][16]
Conclusion
This compound, as a major metabolite of ciprofloxacin, plays a significant role in the overall pharmacology of its parent drug. While it exhibits a reduced but still broad spectrum of antibacterial activity, its primary importance in a research and development context may lie in its utility as a biomarker for ciprofloxacin metabolism and for understanding the structure-activity relationships within the fluoroquinolone class. This guide has provided a comprehensive overview of its key properties and the methodologies required for its study, aiming to equip researchers with the foundational knowledge necessary for further investigation into this important compound.
References
-
PubChem. This compound. [Link]
-
ResearchGate. Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. [Link]
-
National Institutes of Health. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. [Link]
-
PubMed. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. [Link]
-
Pharmaffiliates. This compound | CAS No : 103237-52-1. [Link]
-
PubChem. Ciprofloxacin. [Link]
-
National Institutes of Health. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. [Link]
-
Virginia Commonwealth University. Ciprofloxacin Synthesis. [Link]
-
YouTube. Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. [Link]
-
National Institutes of Health. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. [Link]
-
Semantic Scholar. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patient. [Link]
-
National Institutes of Health. Influence of subject age on the inhibition of oxidative metabolism by ciprofloxacin. [Link]
-
PubMed. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens. [Link]
-
MDPI. DNA Gyrase as a Target for Quinolones. [Link]
-
ResearchGate. IC 50 (A-B) and % inhibition (C) of E. coli DNA gyrase and topoisomerase IV. n.d.: not determined. [Link]
-
PubMed. Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis. [Link]
-
Informatics Journals. Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]
-
ResearchGate. Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50... [Link]
-
MDPI. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? [Link]
-
Der Pharma Chemica. ciprofloxacin-a-two-step-process.pdf. [Link]
-
Chemical Review and Letters. Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [Link]
-
ResearchGate. (PDF) Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]
-
PubMed. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]
-
MDPI. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. [Link]
-
ResearchGate. Literature MIC values for tested antibiotics | Download Table. [Link]
-
ResearchGate. Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)? [Link]
-
National Institutes of Health. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis. [Link]
-
ResearchGate. 1H,13C and15N NMR spectra of ciprofloxacin | Request PDF. [Link]
-
MDPI. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
ResearchGate. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]
-
Frontiers. Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]
-
ResearchGate. Compare ciprofloxacin's minimum inhibitory concentrations (μg/mL) when... [Link]
-
ResearchGate. Comparison of resistance development under 0.5X MIC ciprofloxacin and... [Link]
-
Semantic Scholar. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]
-
PubMed. Safety of oral ciprofloxacin. An update based on clinical trial results. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 9. youtube.com [youtube.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 1H, 13C and 15N NMR spectra of ciprofloxacin | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
- 24. researchgate.net [researchgate.net]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. selleckchem.com [selleckchem.com]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Safety of oral ciprofloxacin. An update based on clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Bay-q 3542: A Search for Scientific Identity
Efforts to compile a comprehensive technical guide on the synthesis and characterization of a compound designated "Bay-q 3542" have been met with a significant challenge: the absence of any publicly available scientific literature, chemical database entries, or research identifying a molecule by this name.
An extensive search across multiple scientific and chemical databases for "Bay-q 3542" has yielded no relevant results pertaining to a specific chemical entity. The search results were populated with unrelated information, including a medical pathology test code, a chemical compound with a different identifier, and information about a correctional facility. This lack of data prevents the creation of the requested in-depth technical guide, as there is no verifiable information on its chemical structure, synthesis protocols, characterization data, or biological mechanism of action.
For the scientific and research community to effectively disseminate knowledge, a clear and unambiguous identification of chemical compounds is paramount. This is typically achieved through standardized nomenclature systems such as those provided by the International Union of Pure and Applied Chemistry (IUPAC), Chemical Abstracts Service (CAS) registration numbers, or common names widely accepted in published literature.
To proceed with the development of the requested technical guide, further clarification on the identity of "Bay-q 3542" is respectfully requested. Helpful information would include:
-
Alternative Names or Synonyms: The compound may be known by a different, more common name in scientific literature.
-
Chemical Structure: A 2D or 3D representation of the molecule would allow for unambiguous identification and a targeted search for relevant synthetic and analytical data.
-
CAS Registry Number: This unique numerical identifier would provide a direct link to a wealth of information in chemical databases.
-
Relevant Publications: Any research articles, patents, or other documents that mention "Bay-q 3542" would be invaluable in establishing its scientific context.
Upon receipt of more specific information, a thorough and accurate technical guide on the synthesis and characterization of the compound of interest can be developed, adhering to the highest standards of scientific integrity and providing the detailed, field-proven insights required by the intended audience of researchers, scientists, and drug development professionals.
The Enigmatic Role of 3'-Oxociprofloxacin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin, a cornerstone of fluoroquinolone antibiotics, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, 3'-oxociprofloxacin emerges as a significant urinary metabolite, retaining a spectrum of antibacterial activity.[1] This technical guide delves into the core mechanism of action of 3'-oxociprofloxacin, providing a comprehensive resource for researchers in microbiology, pharmacology, and drug development. By synthesizing current knowledge, this guide elucidates the molecular interactions, enzymatic inhibition, and cellular consequences of this pivotal metabolite, offering insights into its contribution to the overall therapeutic and toxicological profile of ciprofloxacin.
Introduction: The Metabolic Fate of a Potent Antibiotic
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for DNA replication, recombination, and repair. Upon administration, ciprofloxacin is partially metabolized in the liver, primarily through modifications of its piperazinyl group, giving rise to four main metabolites: desethyleneciprofloxacin, sulfociprofloxacin, formylciprofloxacin, and 3'-oxociprofloxacin.[1][4]
3'-Oxociprofloxacin, also known as oxociprofloxacin, is a major metabolite excreted in the urine.[1] Structurally, it is characterized by the oxidation of the piperazine ring of the parent ciprofloxacin molecule.[5] While often considered less potent than ciprofloxacin, 3'-oxociprofloxacin exhibits notable antibacterial activity, comparable to that of norfloxacin against certain organisms.[1][4] This inherent bioactivity necessitates a deeper understanding of its mechanism of action to fully comprehend the pharmacodynamics of ciprofloxacin and to inform the development of future fluoroquinolone derivatives.
The Core Mechanism: Targeting Bacterial DNA Homeostasis
The antibacterial effect of 3'-oxociprofloxacin, like its parent compound, is rooted in its ability to disrupt bacterial DNA synthesis and integrity. This is achieved through the targeted inhibition of DNA gyrase and topoisomerase IV.
Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by forming a stable ternary complex with the bacterial type II topoisomerase and the cleaved DNA. This complex effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterium as they halt DNA replication and trigger the SOS response and other cell death pathways.
While direct enzymatic inhibition data for 3'-oxociprofloxacin is not as extensively published as for ciprofloxacin, its established antibacterial activity strongly indicates a similar mechanism of action. The core pharmacophore responsible for interacting with the A subunit of DNA gyrase and the ParC subunit of topoisomerase IV remains intact in 3'-oxociprofloxacin. The modifications to the piperazinyl ring likely influence the drug's affinity for the enzyme-DNA complex, which is reflected in its altered potency compared to ciprofloxacin.
The following diagram illustrates the generally accepted mechanism of action for fluoroquinolones, which is presumed to be the same for 3'-oxociprofloxacin.
Caption: Mechanism of action of 3'-Oxociprofloxacin.
Antibacterial Spectrum and Potency
The antibacterial activity of 3'-oxociprofloxacin is broad, encompassing both Gram-positive and Gram-negative bacteria. However, its potency is generally reduced compared to the parent ciprofloxacin. The following table summarizes the available data on the Minimum Inhibitory Concentrations (MICs) of 3'-oxociprofloxacin against various bacterial strains, in comparison to ciprofloxacin and norfloxacin.
| Bacterial Strain | 3'-Oxociprofloxacin (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Norfloxacin (MIC in µg/mL) | Reference |
| Escherichia coli | In the range of norfloxacin | 0.006 - 1 | In the range of norfloxacin | [4][6] |
| Klebsiella pneumoniae | In the range of norfloxacin | 0.03 - 2 | In the range of norfloxacin | [4][6] |
| Staphylococci | Comparable to ciprofloxacin | 0.12 - 1 | - | [6] |
| General Activity | Less active than ciprofloxacin | Highly active | Less active than ciprofloxacin | [4] |
Note: Specific MIC values for 3'-oxociprofloxacin are not consistently reported in the literature; the table reflects the qualitative and comparative descriptions found in the cited sources.
Experimental Protocols for Mechanistic Studies
To rigorously assess the mechanism of action of 3'-oxociprofloxacin and other fluoroquinolone derivatives, standardized in vitro assays are essential. The following are detailed protocols for DNA gyrase and topoisomerase IV inhibition assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% glycerol
-
0.1 mg/mL bovine serum albumin
-
1.5 nM relaxed pBR322 DNA
-
-
Compound Addition: Add varying concentrations of 3'-oxociprofloxacin (or other test compounds) to the reaction mixtures. Include a no-drug control and a positive control (e.g., ciprofloxacin).
-
Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to a final concentration of 7.5 nM each.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution containing 5% SDS, 25% glycerol, and 0.25 mg/mL bromophenol blue.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value can be determined by quantifying the band intensities.[3][7]
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
39 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
50 mM KCl
-
1 mM DTT
-
0.5 mM ATP
-
50 µg/mL bovine serum albumin
-
0.4 µg of kDNA
-
-
Compound Addition: Add varying concentrations of 3'-oxociprofloxacin to the reaction mixtures.
-
Enzyme Addition: Add purified topoisomerase IV (ParC and ParE subunits).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Agarose Gel Electrophoresis: Analyze the samples on a 0.8% agarose gel.
-
Visualization and Analysis: Stain the gel and visualize. Inhibition is indicated by the persistence of the kDNA network at the top of the gel, while successful decatenation results in the release of minicircles that migrate into the gel.[8]
Toxicological Profile: Considerations for Mammalian Cells
While fluoroquinolones are designed to be selective for bacterial topoisomerases, they are not without effects on mammalian cells, particularly at higher concentrations. Ciprofloxacin has been shown to induce cytotoxicity in various mammalian cell lines, including human fibroblasts.[9] This cytotoxicity is often delayed and has been linked to the depletion of mitochondrial DNA (mtDNA), suggesting an off-target effect on mitochondrial topoisomerase II.[10]
The cytotoxic potential of 3'-oxociprofloxacin has not been as extensively studied as that of its parent compound. However, given its structural similarity, it is plausible that it may exert similar, albeit potentially less potent, cytotoxic effects. Further research is warranted to fully characterize the toxicological profile of 3'-oxociprofloxacin and its contribution to the adverse effects sometimes observed with ciprofloxacin therapy.
Conclusion and Future Directions
3'-Oxociprofloxacin, a major metabolite of ciprofloxacin, is a biologically active compound that contributes to the overall antibacterial profile of its parent drug. Its mechanism of action is consistent with that of other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While its potency is generally lower than that of ciprofloxacin, its significant presence in urine suggests a potential role in the treatment of urinary tract infections.
For drug development professionals, the study of 3'-oxociprofloxacin provides valuable insights into the structure-activity relationships of fluoroquinolones. Understanding how modifications to the piperazinyl ring affect antibacterial potency and potential toxicity can guide the design of new derivatives with improved therapeutic indices.
Future research should focus on:
-
Quantitative enzymatic inhibition studies: Determining the precise IC₅₀ values of 3'-oxociprofloxacin against purified DNA gyrase and topoisomerase IV from various bacterial species.
-
Comprehensive antimicrobial susceptibility testing: Establishing a detailed profile of MIC values for 3'-oxociprofloxacin against a broad panel of clinically relevant bacteria.
-
In-depth toxicological evaluation: Assessing the cytotoxicity of 3'-oxociprofloxacin in various mammalian cell lines and investigating its effects on mitochondrial function.
A more complete understanding of the pharmacological and toxicological properties of 3'-oxociprofloxacin will not only enhance our knowledge of ciprofloxacin's in vivo activity but also pave the way for the rational design of safer and more effective fluoroquinolone antibiotics.
References
-
Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. PubMed. [Link]
-
Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile | Request PDF. ResearchGate. [Link]
-
Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. MDPI. [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]
-
Fluoroquinolone-Gyrase-DNA Complexes. e-Learning - UNIMIB. [Link]
-
Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium | Microbiology Spectrum. ASM Journals. [Link]
-
Clinical pharmacokinetics of ciprofloxacin. PubMed. [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PubMed Central. [Link]
-
DNA Gyrase Inhibition Assays Are Necessary to Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
-
Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV | ACS Infectious Diseases. ACS Publications. [Link]
-
Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC - NIH. [Link]
-
Inhibition of topoisomerase IV of compounds 3a, 3e, 3g, 3i, 3l–m and ciprofloxacin. [Link]
-
Topoisomerase activity inhibition assays | Download Table. ResearchGate. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
This compound | C17H16FN3O4 | CID 128242. PubChem - NIH. [Link]
-
Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E. PubMed. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]
-
Delayed Cytotoxicity and Cleavage of Mitochondrial DNA in Ciprofloxacin-Treated Mammalian Cells. PubMed. [Link]
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC - NIH. [Link]
-
Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. PubMed. [Link]
-
The Cytotoxic Effect of Ciprofloxacin Laetrile Combination on Esophageal Cancer Cell Line. [Link]
-
The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. MDPI. [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]
-
The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. ResearchGate. [Link]
-
Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis. PubMed. [Link]
-
Inhibition of DNA gyrase by optically active ofloxacin. PubMed. [Link]
-
New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. [Link]
-
Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study. MDPI. [Link]
-
Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy. PMC - NIH. [Link]
-
Comparison between disc diffusion test and MIC for detection of ciprofloxacin resistance.. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin [mdpi.com]
- 5. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxociprofloxacin vs Ciprofloxacin chemical structure
An In-depth Technical Guide to the Chemical Structures of Oxociprofloxacin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2][3] Its efficacy stems from its ability to inhibit bacterial DNA synthesis, a mechanism that has been extensively studied.[4][5][6] However, like all xenobiotics, ciprofloxacin undergoes metabolism in the body, leading to the formation of several metabolites. Among these, this compound is a major product, formed through the modification of the parent drug's piperazinyl group.[7][8]
This guide provides a detailed comparative analysis of the chemical structures of ciprofloxacin and its metabolite, this compound. We will elucidate the core structural differences, explore the implications of these changes on the molecule's physicochemical properties and biological activity, and provide standardized protocols for their characterization and comparative assessment.
Part 1: Elucidation of the Core Chemical Structures
A fundamental understanding of the individual molecular architectures of ciprofloxacin and this compound is essential before a comparative analysis can be undertaken.
Ciprofloxacin
Ciprofloxacin is a synthetic fluoroquinolone characterized by a fused ring system. Its chemical identity is precisely defined by its structure and nomenclature.
-
IUPAC Name: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid[1][9][10]
The structure of ciprofloxacin is distinguished by several key functional groups that are critical to its antibacterial activity:
-
A quinolone core , which is the fundamental bicyclic scaffold.
-
A cyclopropyl group at the N-1 position, which significantly enhances potency against gram-negative bacteria.[12]
-
A fluorine atom at the C-6 position, a defining feature of fluoroquinolones that improves both DNA gyrase binding and cell penetration.[13]
-
A carboxylic acid group at the C-3 position and a ketone group at the C-4 position, which are essential for binding to the DNA gyrase enzyme.[10]
-
A piperazine ring at the C-7 position, which is crucial for the compound's spectrum of activity and pharmacokinetic properties.[14]
This compound
This compound is the primary urinary metabolite of ciprofloxacin.[7] Its formation involves a specific enzymatic modification of the parent molecule.
-
IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[15]
The defining structural feature of this compound is the introduction of a carbonyl (oxo) group at the 3-position of the piperazine ring. This single modification distinguishes it from ciprofloxacin and has profound consequences for its biological activity. All other key functional groups, including the cyclopropyl ring, C-6 fluorine, and the quinolone core, remain intact.
Part 2: The Core Structural Distinction: A Comparative Analysis
The transformation from ciprofloxacin to this compound involves the oxidation of a methylene group (-CH₂-) on the piperazine ring to a carbonyl group (-C=O).
This seemingly minor alteration has significant chemical consequences, which are summarized below.
| Feature | Ciprofloxacin | This compound |
| IUPAC Name | 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl )-3-quinolinecarboxylic acid | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl )-3-quinolinecarboxylic acid |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₇H₁₆FN₃O₄ |
| Molecular Weight | 331.34 g/mol | 345.32 g/mol |
| Core Difference | Unsubstituted piperazine ring at C-7. | Piperazine ring at C-7 is oxidized to a 3-oxo derivative. |
Implications of the Oxo Group Addition:
-
Increased Polarity: The introduction of a polar carbonyl group increases the overall polarity of the molecule. This can affect its solubility, distribution, and rate of excretion.
-
Altered Conformation: The sp² hybridized carbon of the carbonyl group flattens the local geometry of the piperazine ring compared to the sp³ hybridized carbon in ciprofloxacin. This conformational change can impact how the molecule fits into the active site of its target enzymes.
-
Modified Hydrogen Bonding: The oxygen atom of the oxo group can act as a hydrogen bond acceptor, while the adjacent amide proton becomes a potential hydrogen bond donor. This alters the molecule's hydrogen bonding potential, which is critical for drug-receptor interactions.
Part 3: Synthesis and Metabolic Formation
Ciprofloxacin Synthesis
The synthesis of ciprofloxacin is a multi-step process that has been refined over the years to improve efficiency and yield. A common strategy involves building the quinolone core and then introducing the key side chains.[17][18][19]
While numerous synthetic routes exist, a key step is the nucleophilic aromatic substitution reaction to attach the piperazine ring to the C-7 position of the fluoroquinolone core.[19][20]
Metabolic Formation of this compound
This compound is not synthesized chemically for therapeutic use; it is a product of in vivo metabolism. Following administration, ciprofloxacin is partially metabolized in the liver.[7][21] Four primary metabolites have been identified, with this compound being one of the most prominent.[7][8] The formation occurs via enzymatic oxidation of the piperazine ring.
Part 4: Structure-Activity Relationship and Biological Implications
The structural integrity of the fluoroquinolone molecule is tightly linked to its biological function.
Mechanism of Action: Ciprofloxacin
Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1][3][4][22]
-
In most Gram-negative bacteria, the primary target is DNA gyrase.[23][24]
-
In many Gram-positive bacteria, topoisomerase IV is the preferential target.[24][25]
These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[5][22] This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[4][26]
Impact of Structural Change on Antimicrobial Activity: this compound
The C-7 substituent is a critical determinant of a fluoroquinolone's antibacterial potency and spectrum.[14][27] The metabolic conversion of ciprofloxacin to this compound significantly diminishes its antimicrobial activity.[8]
The addition of the oxo group to the piperazine ring adversely affects the molecule's interaction with the target enzymes. The altered stereochemistry, polarity, and hydrogen-bonding capability of the 3-oxopiperazine ring likely result in:
-
Reduced binding affinity for the active site of DNA gyrase and topoisomerase IV.
-
Steric hindrance that prevents the optimal orientation required to stabilize the enzyme-DNA cleavage complex.
Consequently, this compound is a much weaker inhibitor of bacterial DNA replication compared to its parent compound, ciprofloxacin.
Part 5: Experimental Protocols for Characterization and Comparison
Distinguishing between ciprofloxacin and this compound and quantifying their respective biological activities requires specific analytical and microbiological techniques.
Spectroscopic and Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, is the standard method for separating and quantifying ciprofloxacin and its metabolites in biological fluids.[28][29][30] Mass spectrometry (MS) can definitively confirm the identity of each compound by their distinct molecular weights (331.34 for ciprofloxacin vs. 345.32 for this compound).[31]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides a quantitative measure of antibacterial potency.
Methodology:
-
Preparation: Prepare serial twofold dilutions of both ciprofloxacin and this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Adjust a log-phase culture of a reference bacterial strain (e.g., E. coli ATCC 25922) to a concentration of approximately 5 x 10⁵ CFU/mL. Inoculate each well with the bacterial suspension.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: Determine the MIC as the lowest drug concentration in which there is no visible turbidity (bacterial growth).
Protocol 2: DNA Gyrase Inhibition Assay
This in vitro biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified E. coli DNA gyrase enzyme, relaxed circular plasmid DNA (as the substrate), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin or this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Quantification: Quantify the amount of supercoiled DNA in each lane using densitometry. The IC₅₀ value (the concentration of drug required to inhibit 50% of the enzyme's activity) can then be calculated.
Conclusion
The chemical distinction between ciprofloxacin and its metabolite, this compound, is confined to a single atomic change: the oxidation of a methylene group to a carbonyl group on the C-7 piperazine ring. This modification, while structurally subtle, induces significant changes in the molecule's polarity, conformation, and hydrogen bonding capacity. These physicochemical alterations have a profound and detrimental effect on the compound's biological function, drastically reducing its affinity for its bacterial targets, DNA gyrase and topoisomerase IV. Consequently, this compound exhibits substantially weaker antimicrobial activity than the parent ciprofloxacin molecule. This detailed comparison underscores the critical importance of structure-activity relationships in drug design and highlights the necessity of characterizing metabolic pathways to fully understand a drug's efficacy and clinical profile.
References
-
Ciprofloxacin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Van Bambeke, F. (2004). Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]
-
Phillips, I., & Shannon, K. (1993). Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. [Link]
-
Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University. [Link]
-
Patel, D. R., & Puttagunta, S. B. (2023). Ciprofloxacin. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - NIH. [Link]
-
What is the mechanism of Ciprofloxacin? (2024, July 17). Patsnap Synapse. [Link]
-
Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. (n.d.). ResearchGate. [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). RJPT. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]
-
Tosso, N. P., Desai, B. K., de Oliveira, E., Wen, J., Tomlin, J., & Gupton, B. F. (2019). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Lee, S. D., Park, T. H., & Lee, Y. H. (2001). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. KoreaScience. [Link]
-
Flow Synthesis of Ciprofloxacin. (n.d.). Thieme. [Link]
-
Manes, D., & McHenry, C. S. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. PubMed. [Link]
-
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. [Link]
-
CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). accessdata.fda.gov. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]
-
El-Gamel, N. E. A. (2013). Structure characterization and spectroscopic investigation of ciprofloxacin drug. ScienceDirect. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. PubMed Central. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
Szafraniec-Szczęsny, J., Jach, R., Lin, S. Y., & Jastrzębska, M. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]
-
Sakur, A. A. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]
-
Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]
-
Ciprofloxacin. (n.d.). NIST WebBook. [Link]
-
Gerasimova, Y. V., Kurbangalieva, A. R., & Bogorodskaya, M. V. (2007). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC - PubMed Central. [Link]
-
Chemical structure of ciprofloxacin. (n.d.). ResearchGate. [Link]
-
de Oliveira, G. G., de Souza, L. C., & Ramalho, T. C. (2022). Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. ACS Omega. [Link]
-
Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... (n.d.). ResearchGate. [Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). ProQuest. [Link]
-
Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. (n.d.). Study.com. [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar. [Link]
-
Ciprofloxacin Antibacterial Drug Chemical Molecule Structure. (n.d.). Indigo Instruments. [Link]
-
Aldred, K. J., Blower, T. R., & Berger, J. M. (2019). DNA Gyrase as a Target for Quinolones. PMC - NIH. [Link]
-
Jehl, F., Gallion, C., & Monteil, H. (1992). HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids. PubMed. [Link]
-
This compound. (n.d.). gsrs. [Link]
-
García-de-Lojo, D., Marco-Dols, S., & Roca, M. (2023). Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. NIH. [Link]
-
This compound (C17H16FN3O4). (n.d.). PubChemLite. [Link]
-
Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2024). Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. MDPI. [Link]
Sources
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ciprofloxacin Chemical Structure built with Atoms & Bonds from indigoinstruments.com [indigoinstruments.com]
- 11. Ciprofloxacin [webbook.nist.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 15. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 26. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. rjptonline.org [rjptonline.org]
- 29. Analytical Methods of Ciprofloxacin and its Combinations Review - ProQuest [proquest.com]
- 30. HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Oxociprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxociprofloxacin, a significant metabolite of the widely prescribed fluoroquinolone antibiotic ciprofloxacin, presents a noteworthy subject of study in antimicrobial pharmacology. While not utilized as a therapeutic agent in its own right, its presence and intrinsic biological activity following the administration of ciprofloxacin warrant a thorough understanding of its pharmacological profile. This guide provides a detailed technical overview of this compound, delving into its chemical identity, mechanism of action, antimicrobial spectrum, and pharmacokinetic characteristics, offering valuable insights for researchers in drug metabolism, antibiotic resistance, and pharmacology.
Chemical and Physical Properties
This compound is chemically designated as 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid[1]. It is one of the four primary metabolites of ciprofloxacin, often referred to as M3 in scientific literature[2][3]. Its formation involves the oxidation of the piperazine ring of the parent ciprofloxacin molecule[4].
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₆FN₃O₄ | [1] |
| Molecular Weight | 345.33 g/mol | [5] |
| CAS Number | 103237-52-1 | [6] |
| Appearance | Brownish-Beige Solid | [6] |
Mechanism of Action: A Fluoroquinolone Heritage
As a derivative of ciprofloxacin, this compound is presumed to share the same fundamental mechanism of action as other fluoroquinolone antibiotics: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][8]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of DNA replication.
-
Topoisomerase IV: In many bacteria, particularly Gram-positives, topoisomerase IV is the primary target and is responsible for decatenating newly replicated daughter chromosomes.
Figure 1: Generalized mechanism of action for fluoroquinolones like this compound.
Antimicrobial Spectrum and Potency
Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for purified this compound against a wide array of bacterial isolates are limited in publicly accessible literature. However, seminal studies on ciprofloxacin's metabolites provide valuable comparative insights into its antimicrobial activity.
A key study by Zeiler and colleagues in 1987 systematically evaluated the antibacterial activity of ciprofloxacin's main metabolites, including this compound (designated as M3)[2]. The findings from this and other related research can be summarized as follows:
-
Broad but Reduced Activity: this compound exhibits a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria[2]. However, its potency is significantly lower than that of the parent compound, ciprofloxacin[2][3].
-
Comparative Potency: The antibacterial activity of this compound is reported to be less than that of both ciprofloxacin and norfloxacin[2]. For certain organisms, its activity has been described as comparable to that of norfloxacin[4]. Another metabolite, M4 (N-formylciprofloxacin), was found to be the most active among the metabolites, with MICs against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin, and activity against staphylococci comparable to ciprofloxacin[2].
| Compound | Comparative Activity vs. Ciprofloxacin | Notes | Source |
| This compound (M3) | Less Active | Broad-spectrum but weaker than ciprofloxacin and norfloxacin. | [2] |
| Metabolite M1 | Weak Activity | Comparable to nalidixic acid. | [2] |
| Metabolite M2 | Significantly Less Active | [2] | |
| Metabolite M4 | Active | Most active metabolite; comparable to norfloxacin for some Gram-negatives and ciprofloxacin for staphylococci. | [2] |
The intrinsic, albeit reduced, antimicrobial activity of this compound is a crucial consideration in understanding the overall therapeutic effect and potential for resistance development during ciprofloxacin treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug, ciprofloxacin. Following administration, ciprofloxacin is metabolized in the liver to its four primary metabolites, including this compound[4].
-
Metabolism and Excretion: this compound is a major urinary metabolite of ciprofloxacin[4]. A significant portion of an administered ciprofloxacin dose is excreted in the urine as unchanged drug and its metabolites[3].
-
Pharmacokinetics in Renal Impairment: Studies in patients on hemodialysis have investigated the pharmacokinetics of both ciprofloxacin and this compound, indicating the importance of renal function in their clearance[10].
A detailed, independent pharmacokinetic analysis of purified this compound is not available, as it is not administered as a drug.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium. The agar dilution method, as utilized in the foundational studies of ciprofloxacin's metabolites, is a standard procedure for this determination[2].
Step-by-Step Methodology: Agar Dilution MIC Assay
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial agent (e.g., purified this compound) in a suitable solvent to create a high-concentration stock solution.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar (or another appropriate growth medium) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C.
-
Add a defined volume of each antimicrobial dilution to a separate, labeled petri dish.
-
Pour the molten agar into the petri dishes, ensuring thorough mixing with the antimicrobial solution. Allow the agar to solidify.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a bacterial suspension in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Plates:
-
Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial species (e.g., 35-37°C for 18-24 hours for most common pathogens).
-
-
Reading the Results:
-
After incubation, determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
-
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
Introduction: Understanding Oxociprofloxacin in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of Oxociprofloxacin
This compound is a primary metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1][2][3] As the pharmaceutical industry and environmental sciences place increasing emphasis on the entire lifecycle of a drug, understanding the physicochemical properties of its metabolites is no longer a secondary concern. The solubility and stability of this compound are critical parameters that influence its pharmacokinetic profile, potential for accumulation in tissues, environmental fate, and toxicological assessment.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the available data on this compound's solubility and stability. Where direct data is limited, we will draw upon established knowledge of its parent compound, ciprofloxacin, and the broader fluoroquinolone class to provide scientifically grounded insights. We will delve into the causality behind experimental designs and present self-validating protocols for researchers, scientists, and drug development professionals.
Part 1: The Solubility Profile of this compound
Solubility is a gatekeeper of bioavailability. For a metabolite like this compound, its solubility dictates its rate of excretion and potential for off-target effects. A thorough understanding begins with its fundamental physicochemical properties.
Physicochemical Characteristics
A summary of the core identifiers and properties for this compound is presented below. This data forms the basis for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 103237-52-1 | [1][2] |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | [1][2] |
| Molecular Weight | 345.32 g/mol | [2] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [2] |
| Appearance | Pale Beige to Brown Solid | [4] |
| Melting Point | >320°C | [1][4] |
Solvent Solubility Data
Direct quantitative solubility data for this compound is not extensively published. However, qualitative assessments and data from its parent compound provide a working framework. Fluoroquinolones are amphoteric, meaning their solubility is highly dependent on pH.
| Solvent System | Solubility | Remarks & Rationale | Source |
| Acetic Acid | Soluble (Very Slightly) | The acidic environment protonates the molecule, increasing solubility. This is typical for quinolones. | [1][4] |
| Tetrahydrofuran (THF) | Soluble (Slightly) | A polar aprotic solvent capable of hydrogen bonding, facilitating dissolution. | [1][4] |
| Aqueous Media (pH dependent) | Poorly Soluble | Like ciprofloxacin, this compound is expected to have its lowest solubility at its isoelectric point (neutral pH) and higher solubility at acidic ( | [5][6] |
| Ethanol, 2-Propanol, Acetone | Poorly Soluble | Based on data for ciprofloxacin, solubility in common organic solvents is significantly lower than in water, especially for the non-hydrochloride form. | [5][6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust, self-validating method for determining the thermodynamic equilibrium solubility of this compound, adhering to principles that ensure accuracy and reproducibility.
Causality Behind the Method: The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value rather than a kinetic one. The extended incubation period, temperature control, and quantification by a stability-indicating method are critical for validating the results.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use buffers with known composition and low ionic strength to minimize matrix effects.
-
Sample Preparation: Add an excess amount of solid this compound powder to separate vials containing each buffer. The excess solid is crucial to ensure that saturation is reached and maintained.
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker set to a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a minimum of 48-72 hours. Rationale: This extended time is necessary to ensure that the dissolution process has reached a true equilibrium state.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm PVDF syringe filter to remove any undissolved microparticulates. Rationale: Failure to filter properly is a common source of erroneously high solubility results.
-
-
Quantification:
-
Validation of Equilibrium: To confirm that equilibrium was reached, take additional samples at a later time point (e.g., 96 hours) and analyze them. The concentration should be within ±5% of the 72-hour sample.
Caption: Key factors influencing the aqueous solubility of this compound.
Part 2: The Stability Profile of this compound
The chemical stability of a drug metabolite determines its persistence and the potential for forming new, potentially active or toxic, degradation products. Forced degradation studies are essential for mapping these liabilities.
Degradation Pathways and Stress Stability
Fluoroquinolones are known to be susceptible to degradation under specific conditions, primarily photolytic and alkaline stress.[9][10] While specific kinetic data for this compound is scarce, the degradation pathways are expected to mirror those of ciprofloxacin, focusing on the quinolone core and the piperazine ring.
| Stress Condition | Expected Outcome | Rationale & Key Degradants | Source (Ciprofloxacin) |
| Acidic Hydrolysis | Generally Stable | The quinolone core is relatively stable to acid. Prolonged stress may lead to minor degradation. | [11] |
| Alkaline Hydrolysis | Degradation Likely | Fluoroquinolones can undergo degradation in alkaline media. Gemifloxacin, for example, shows notable degradation under these conditions. | [9][10] |
| **Oxidative (e.g., H₂O₂) ** | Degradation | Oxidation primarily targets the piperazine ring, potentially leading to ring cleavage and the formation of various oxidized products. | [12] |
| Photolytic (UV Light) | Significant Degradation | This is a primary degradation pathway for fluoroquinolones. Reactions can include defluorination, modifications to the piperazine ring, and cleavage of the cyclopropyl group.[9][13][14] | [13][14][15] |
Experimental Protocol: Forced Degradation Study
This protocol provides a systematic approach to identifying the degradation pathways of this compound.
Causality Behind the Method: The goal is not to completely destroy the molecule but to achieve 5-20% degradation. This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that would complicate analysis. The use of a validated, stability-indicating HPLC method is non-negotiable, as it must be able to resolve the parent peak from all potential degradant peaks.[16][17]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug in solvent without stressor) should be run in parallel.
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 80°C for 2-8 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and keep at room temperature for 1-4 hours.
-
Oxidation: Mix with 3-6% H₂O₂ and keep at room temperature for 2-8 hours, protected from light.
-
Photolysis: Expose the solution (in a quartz cuvette) to UV light (e.g., 254 nm) or simulated sunlight (ICH Q1B option) for 24-48 hours. A dark control must be included.
-
-
Neutralization and Dilution: After the specified time, withdraw samples. Neutralize the acid and base-stressed samples (e.g., with an equimolar amount of base or acid, respectively). Dilute all samples to a final concentration suitable for HPLC analysis.
-
HPLC Analysis:
-
Analyze all stressed samples, the control, and a non-stressed reference standard using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector.[7]
-
The PDA detector is crucial for assessing peak purity and obtaining UV spectra of the parent and degradant peaks, which aids in identification.
-
-
Mass Spectrometry (LC-MS) for Identification: For significant degradation peaks, perform LC-MS/MS analysis to determine their mass and fragmentation patterns, allowing for structural elucidation of the degradation products.[18][19]
Caption: Plausible degradation pathways for this compound under stress conditions.
Conclusion: A Framework for Future Research
The data presented in this guide establishes a foundational understanding of the solubility and stability of this compound. While direct quantitative data remains limited, the principles derived from its parent compound, ciprofloxacin, provide a robust framework for experimental design. The solubility is predictably pH-dependent, and the molecule's primary stability liability lies in its susceptibility to photolytic and oxidative degradation, primarily targeting the piperazine and quinolone moieties.
The protocols detailed herein offer a clear, scientifically rigorous path for researchers to generate the specific data required for their work, whether in drug metabolism, formulation science, or environmental risk assessment. As the focus on drug metabolites intensifies, building a comprehensive physicochemical profile for compounds like this compound is essential for ensuring both therapeutic efficacy and environmental safety.
References
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. [Link]
-
This compound | C17H16FN3O4 | CID 128242. PubChem - NIH. [Link]
-
Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. NIH. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Photocatalytic Degradation of Ciprofloxacin by UV Light Using N-Doped TiO2 in Suspension and Coated Forms. MDPI. [Link]
-
Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: Kinetics, parameters, and products. ResearchGate. [Link]
-
Ciprofloxacin degradation products | Download Table. ResearchGate. [Link]
-
(PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]
-
Photocatalytic Degradation of Ciprofloxacin: A Combined Experimental and Theoretical Study Using Curcumin and Hydrogen Peroxide. MDPI. [Link]
-
Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS. PubMed. [Link]
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Stability study (Shelf-Life) plot of all selected formulations. ResearchGate. [Link]
-
Valorizing fungal diversity for the degradation of fluoroquinolones. PMC - NIH. [Link]
-
Ciprofloxacin | C17H18FN3O3 | CID 2764. PubChem - NIH. [Link]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]
-
Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets. NIH. [Link]
-
Accelerated stability evaluation and in vitro antimicrobial activity of a preformed ciprofloxacin nanocrystal formulation. [Link]
-
Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Sci-Hub. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
Stability of Inhaled Ciprofloxacin-Loaded Poly(2-ethyl-2-oxazoline) Nanoparticle Dry Powder Inhaler Formulation in High Stressed Conditions. PubMed. [Link]
-
Physical–chemical properties of antibiotic drugs: What we miss in our research. NIH. [Link]
-
Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. PubMed. [Link]
-
Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. ResearchGate. [Link]
-
Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. CICECO. [Link]
-
Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor. [Link]
-
Extremely long time stability study of selected antibiotic standards. ResearchGate. [Link]
-
Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K | Request PDF. ResearchGate. [Link]
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [amp.chemicalbook.com]
- 5. sci-hub.box [sci-hub.box]
- 6. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 9. scite.ai [scite.ai]
- 10. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 11. Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Evaluation of Oxociprofloxacin, a Novel Fluoroquinolone
Disclaimer: As of the date of this document, "Oxociprofloxacin" is not a recognized compound in publicly available scientific literature or drug databases. This guide therefore treats this compound as a representative novel fluoroquinolone and outlines the established, authoritative methodologies for characterizing the in vitro activity of such a compound. The protocols and principles described are grounded in international standards and are applicable to any new agent within this class.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antibiotics.[1] Fluoroquinolones are a critical class of antibiotics that directly inhibit bacterial DNA synthesis, making them potent bactericidal agents against a broad spectrum of pathogens.[2][3] This guide provides a comprehensive framework for the in vitro characterization of a novel fluoroquinolone, designated here as this compound.
For drug development professionals and researchers, a systematic in vitro assessment is the foundational step in evaluating a new antimicrobial agent. This process determines the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature, and provides essential data for further preclinical and clinical development. The methodologies outlined herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]
Part 1: Mechanism of Action and Resistance
The Dual-Target Mechanism of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The drug binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[2] This action blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately, cell death.[2][11]
-
In Gram-negative bacteria , the primary target is typically DNA gyrase (composed of GyrA and GyrB subunits).[][10]
-
In Gram-positive bacteria , the primary target is often topoisomerase IV (composed of ParC and ParE subunits).[][10]
Novel fluoroquinolones like this compound may exhibit balanced dual-targeting activity, which can be advantageous in overcoming resistance that arises from mutations in a single target.[10]
Caption: Workflow for In Vitro Characterization.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12]It is the primary metric for assessing potency and spectrum of activity.
Protocol: Broth Microdilution Method (based on CLSI M07)
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB. The typical final volume in each well is 100 µL.
-
The concentration range should be wide enough to encompass the expected MIC (e.g., 64 to 0.06 µg/mL).
-
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no drug).
-
Sterility Control: Wells containing only uninoculated broth.
-
Quality Control (QC): Test a reference QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in parallel to validate the assay. [13]6. Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [14][15]This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC. [12] Protocol: MBC Assay (Subculture from MIC Assay)
-
Following MIC Determination: Select the wells from the completed MIC assay that show no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-100 µL) from each well onto a nutrient agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is clearly visible in the growth control subculture.
-
Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate of bacterial killing over time at various drug concentrations. [16][17] Protocol: Time-Kill Assay
-
Preparation: Prepare flasks containing CAMHB with this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. [18]4. Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline to neutralize the antibiotic's effect.
-
Plate the dilutions onto nutrient agar plates to determine the viable count (CFU/mL).
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Example MIC Data for this compound
This table presents the Minimum Inhibitory Concentrations (MIC₅₀/MIC₉₀) of this compound and comparator agents against a panel of key pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Organism (n=isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) (n=50) | 0.015 - 0.5 | 0.06 | 0.125 | 1 | 1 |
| Staphylococcus aureus (MRSA) (n=50) | 0.25 - 8 | 1 | 4 | >32 | >32 |
| Streptococcus pneumoniae (n=50) | 0.03 - 1 | 0.125 | 0.25 | 2 | 2 |
| Escherichia coli (n=50) | ≤0.008 - 0.25 | 0.015 | 0.03 | 0.25 | 0.125 |
| Pseudomonas aeruginosa (n=50) | 0.125 - 4 | 0.5 | 2 | 4 | 8 |
| Klebsiella pneumoniae (ESBL+) (n=50) | 0.06 - 16 | 0.25 | 8 | >32 | >32 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example MBC and Bactericidal Activity Data
This table shows the relationship between the MIC and MBC for this compound against representative strains, indicating its bactericidal potential.
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 0.06 | 0.125 | 2 | Bactericidal |
| E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| P. aeruginosa ATCC 27853 | 0.5 | 2 | 4 | Bactericidal |
| E. faecalis ATCC 29212 | 1 | 32 | 32 | Tolerant/Bacteriostatic |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The systematic in vitro evaluation of a novel fluoroquinolone like this compound is a multi-faceted process that relies on standardized, reproducible methodologies. By determining the MIC, MBC, and time-kill kinetics against a broad and clinically relevant panel of pathogens, including resistant phenotypes, researchers can build a comprehensive profile of the compound's activity. This foundational dataset is critical for establishing the potential utility of the new agent and guiding its path through the drug development pipeline. The integrity of this data, validated by strict adherence to CLSI and EUCAST guidelines, ensures its reliability for critical decision-making.
References
-
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Microbe Online. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]
-
Microchem Laboratory. (No date available). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. (No date available). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1683. [Link]
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (No date available). EUCAST. [Link]
-
Microbe Investigations. (No date available). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Kishii, R., Yamaguchi, Y., & Takei, M. (2017). In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977). Antimicrobial Agents and Chemotherapy, 61(6), e00120-17. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (No date available). Antimicrobial Susceptibility Testing. [Link]
-
Martinet, T., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(10), 1324. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (No date available). Home. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Morinaka, A., et al. (2014). In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Journal of Antimicrobial Chemotherapy, 69(9), 2496–2503. [Link]
-
Nelson Labs. (No date available). Time-Kill Evaluations. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. [Link]
-
Van Wijk, R. C., et al. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. STAR Protocols, 6(1), 103643. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Kishii, R., Yamaguchi, Y., & Takei, M. (2017). In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977). Antimicrobial Agents and Chemotherapy, 61(6), e00120-17. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (No date available). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. [Link]
-
Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1441–1447. [Link]
-
Pacific BioLabs. (No date available). Time Kill Testing. [Link]
-
Al-Tannak, N. F., & Al-Khdarin, S. S. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]
-
Nielsen, E. I., et al. (2007). Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE 16, Abstr 1143. [Link]
Sources
- 1. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. ESCMID: EUCAST [escmid.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 10. academic.oup.com [academic.oup.com]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. szu.gov.cz [szu.gov.cz]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. page-meeting.org [page-meeting.org]
An In-depth Technical Guide to Oxociprofloxacin: A Key Metabolite of Ciprofloxacin
Introduction
Oxociprofloxacin is a primary human metabolite of Ciprofloxacin, one of the most widely used second-generation fluoroquinolone antibiotics.[1][2] Understanding the physicochemical properties, metabolic fate, and analytical quantification of this compound is critical for comprehensive pharmacokinetic and toxicological assessments of Ciprofloxacin. This guide provides a detailed overview of this compound, from its molecular identity to its analytical determination in biological matrices, offering field-proven insights for researchers in pharmacology and drug development.
Molecular Identity and Physicochemical Properties
This compound is structurally similar to its parent compound, with the key difference being the oxidation of the piperazine ring. This modification significantly influences its biological activity and pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | [3] |
| Molecular Weight | 345.32 g/mol | [3] |
| Monoisotopic Mass | 345.11248416 Da | [3] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [3] |
| CAS Number | 103237-52-1 | [3] |
| Appearance | Brownish-Beige Solid | [4] |
| Synonyms | 4-Oxociprofloxacin, 3'-Oxociprofloxacin, Bay-q 3542, M3 | [3][5] |
Biological Context: Metabolism and Antimicrobial Activity
Metabolic Pathway of Ciprofloxacin
Ciprofloxacin is partially metabolized in the liver via modification of its piperazinyl group into at least four active metabolites: this compound, Sulfo-ciprofloxacin, Desethylene-ciprofloxacin, and N-acetyl-ciprofloxacin.[1][2] this compound is the major metabolite found in urine, making its quantification essential for urinary pharmacokinetic studies.[1][6] The biotransformation process is a critical aspect of Ciprofloxacin's clearance from the body.
Caption: Metabolic fate of Ciprofloxacin in the liver.
Antimicrobial Activity
While all metabolites of Ciprofloxacin have reduced microbiological activity compared to the parent drug, they are not inert. The antimicrobial activity of this compound is reported to be comparable to that of Norfloxacin, another quinolone antibiotic.[1][2] This retained activity is significant because the presence of active metabolites can contribute to the overall therapeutic and potential side effects of Ciprofloxacin. The likely mechanism of action, consistent with all fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7]
Analytical Methodology for Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of Ciprofloxacin and its metabolites in biological fluids due to its specificity and sensitivity.[5][8]
Experimental Protocol: HPLC Quantification in Urine
This protocol describes a validated method for determining this compound (referred to as metabolite M3 in some literature) in urine samples.[5]
3.1.1 Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Deionized water
-
Urine samples (control and study)
3.1.2 Sample Preparation The primary challenge in analyzing urine is the high concentration of the parent drug relative to its metabolites. A simple dilution is often sufficient.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Dilute the urine 1:10 (or as appropriate based on expected concentration) with the mobile phase buffer.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
3.1.3 Chromatographic Conditions The choice of a C18 reversed-phase column is standard for separating compounds of moderate polarity like fluoroquinolones. UV detection is suitable for this compound.[5][9]
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., Nucleosil 5C18, 5µm) | Provides excellent separation for fluoroquinolones and their metabolites. |
| Mobile Phase | Methanol:Buffer (e.g., 40:60 v/v) | Isocratic elution simplifies the method and improves reproducibility. |
| Buffer | 0.025M Orthophosphoric acid, pH adjusted to 3.0 with triethylamine | The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 column. |
| Flow Rate | 2.0 mL/min | A higher flow rate can reduce run time, but must be optimized for column pressure and separation efficiency. |
| Detection | UV Absorbance at 278 nm | This wavelength provides good sensitivity for the quinolone core structure. |
| Injection Volume | 20 µL | A standard volume for achieving good sensitivity without overloading the column. |
3.1.4 Validation and Data Analysis
-
Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1 to 50 µg/mL).
-
Linearity: Inject the standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Quantification: Inject the prepared urine samples. Determine the concentration of this compound by interpolating its peak area from the calibration curve.
Caption: HPLC analytical workflow for this compound in urine.
Synthesis and Commercial Availability
While detailed synthetic routes for Ciprofloxacin are well-documented, this compound is not typically synthesized as an active pharmaceutical ingredient.[10][11] Its primary relevance is as a metabolite. For research and regulatory purposes, highly purified this compound is available as a reference standard from various specialized chemical suppliers. These standards are essential for method validation and as internal standards in pharmacokinetic studies.
Spectroscopic and Characterization Data
A comprehensive characterization data package is typically provided with the purchase of a certified reference standard. This is crucial for identity confirmation and quality control in a research setting.
| Analysis Type | Purpose |
| ¹H-NMR | Confirms the proton chemical environment and structural integrity. |
| Mass Spectrometry (MS) | Verifies the molecular weight and provides fragmentation patterns for structural elucidation. |
| HPLC | Confirms purity and retention time against a known standard. |
| Infrared Spectroscopy (IR) | Identifies characteristic functional groups (e.g., C=O, C-F, COOH). |
| Certificate of Analysis (CoA) | Provides official documentation of purity, potency, and identity. |
Source: Typical data provided by chemical suppliers for reference standards.[12]
References
-
Al-Omar, M. A. (2005). Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. Profiles of Drug Substances, Excipients and Related Methodology, 31, 179-207. [Link]
-
ResearchGate. Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128242, this compound. [Link]
-
Hoffken, G., Lode, H., Prinzing, C., Borner, K., & Koeppe, P. (1985). Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids. PubMed. [Link]
-
Drinovec, J., Mrhar, A., Bren, A., Primozic, S., Karba, R., Varl, J., & Kozjek, F. (1989). Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis. PubMed. [Link]
-
SynThink Research Chemicals. This compound | 103237-52-1. [Link]
-
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]
-
MDPI. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. [Link]
-
Virginia Commonwealth University. Ciprofloxacin Synthesis. [Link]
-
Der Pharma Chemica. Ciprofloxacin: A Two Step Process. [Link]
-
Pharmaffiliates. CAS No : 103237-52-1 | Product Name : this compound. [Link]
-
ResearchGate. Table 2 1 H NMR spectral parameters of cipro£oxacin and the... [Link]
-
Journal of Applied Pharmaceutical Science. High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. [Link]
-
RJPBCS. Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). [Link]
-
Malik, A., Drlica, K., & Khan, I. A. (2006). Involvement of reactive oxygen species in the action of ciprofloxacin against Escherichia coli. PubMed. [Link]
-
SciSpace. A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form. [Link]
-
Giraud, A., & Fandino, A. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. PubMed. [Link]
-
ResearchGate. (PDF) Analytical Methods of Ciprofloxacin and its Combinations Review. [Link]
-
Chemical Review and Letters. Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Involvement of reactive oxygen species in the action of ciprofloxacin against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Oxociprofloxacin Analytical Standard
Introduction: The Critical Role of an Oxociprofloxacin Analytical Standard
This compound, a known metabolite and degradation product of the widely used fluoroquinolone antibiotic ciprofloxacin, is a critical analyte in the quality control and safety assessment of ciprofloxacin-based pharmaceutical products.[1] Its presence and concentration must be accurately monitored to ensure that drug products meet regulatory specifications for impurities. The foundation of this accurate monitoring lies in the availability of a highly characterized and reliably prepared analytical standard of this compound.
This comprehensive guide provides a detailed methodology for the preparation of this compound analytical standards. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols outlined herein are grounded in established principles of analytical chemistry and are aligned with the validation requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of a stable and accurate analytical standard.
| Property | Value | Source |
| Chemical Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
| CAS Number | 103237-52-1 | |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | |
| Molecular Weight | 345.33 g/mol | |
| Appearance | Pale Beige to Brown Solid | |
| Solubility | Soluble in Acetic Acid, Tetrahydrofuran. A commercially available solution exists in Acetonitrile/Methanol. | , |
Principle of Analytical Standard Preparation: A Hierarchical Approach
The preparation of analytical standards follows a hierarchical approach to ensure accuracy and minimize the potential for contamination and degradation. This workflow is designed to preserve the integrity of the primary reference material while providing fit-for-purpose standards for routine analysis.
Protocol for the Preparation of this compound Stock Standard Solution (100 µg/mL)
This protocol details the preparation of a stock standard solution of this compound, which will serve as the source for preparing more dilute working and calibration standards. The choice of solvent is critical and should be compatible with the analytical methodology, typically reversed-phase High-Performance Liquid Chromatography (HPLC). Given the availability of a commercial standard in an acetonitrile/methanol mixture, and the common use of acetonitrile in HPLC mobile phases for fluoroquinolones, a mixture of acetonitrile and water is a scientifically sound choice for the diluent.
Materials and Equipment:
-
This compound certified reference material (CRM) with a Certificate of Analysis (CoA)
-
HPLC grade acetonitrile
-
Ultrapure water (Type I)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
-
Amber glass vials for storage
-
Sonicator
Procedure:
-
Equilibration of Reference Material: Allow the vial of this compound CRM to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid material.
-
Weighing: Accurately weigh approximately 10 mg of the this compound CRM onto a calibrated analytical balance. Record the exact weight.
-
Dissolution:
-
Quantitatively transfer the weighed this compound to a 100 mL Class A volumetric flask.
-
Add approximately 50 mL of a 1:1 (v/v) mixture of HPLC grade acetonitrile and ultrapure water.
-
Sonicate the flask for 10-15 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
-
Dilution to Volume:
-
Allow the solution to return to room temperature.
-
Dilute to the 100 mL mark with the 1:1 acetonitrile/water mixture.
-
Cap the flask and invert it at least 15-20 times to ensure homogeneity.
-
-
Calculation of Exact Concentration: Calculate the exact concentration of the stock solution based on the purity of the CRM as stated in the CoA and the exact weight of the material.
-
Concentration (µg/mL) = (Weight of this compound (mg) / 100 mL) * (Purity / 100) * 1000
-
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C, protected from light.[2] The label should include the name of the compound, concentration, preparation date, and initials of the analyst.
Protocol for the Preparation of this compound Working Standard and Calibration Solutions
Working standards are prepared by diluting the stock solution to a concentration that is closer to the expected concentration of the analyte in the samples. Calibration standards are a series of solutions of known concentrations that are used to establish the calibration curve for the analytical instrument.
Procedure:
-
Preparation of Working Standard Solution (e.g., 10 µg/mL):
-
Allow the stock standard solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 10 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the 1:1 acetonitrile/water mixture.
-
Cap and invert the flask multiple times to ensure a homogenous solution.
-
This working standard can be stored at 2-8°C for short-term use (e.g., up to one week, stability permitting) or at -20°C for longer-term storage.
-
-
Preparation of Calibration Curve Standards (e.g., 0.1 - 2.0 µg/mL):
-
Prepare a series of calibration standards by serially diluting the 10 µg/mL working standard solution with the 1:1 acetonitrile/water mixture. An example dilution scheme is provided in the table below.
-
| Target Concentration (µg/mL) | Volume of 10 µg/mL Working Standard (mL) | Final Volume (mL) |
| 2.0 | 2.0 | 10 |
| 1.0 | 1.0 | 10 |
| 0.5 | 0.5 | 10 |
| 0.2 | 2.0 (from 1.0 µg/mL std) | 10 |
| 0.1 | 1.0 (from 1.0 µg/mL std) | 10 |
Validation and Stability of the Analytical Standard
The preparation of an analytical standard is intrinsically linked to the validation of the analytical method in which it will be used. According to ICH Q2(R1) and USP General Chapter <1225>, key validation parameters are influenced by the quality of the reference standard.
Stability Assessment:
While long-term storage at -20°C is recommended for the stock solution, it is crucial to perform a stability study to determine the viable storage period under the specified conditions. A recommended approach for a stability study is as follows:
-
Prepare a fresh stock solution of this compound.
-
Divide the solution into multiple aliquots in amber vials and store them at the intended storage conditions (e.g., -20°C and 2-8°C).
-
At defined time points (e.g., 0, 7, 14, 30, 60, and 90 days), analyze an aliquot against a freshly prepared standard.
-
The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ± 2%) of the initial concentration.
Conclusion
The protocols detailed in this application note provide a robust framework for the preparation of this compound analytical standards. Adherence to these procedures, coupled with the use of high-purity certified reference materials and proper validation, will ensure the generation of accurate and reliable data in the analysis of ciprofloxacin-related impurities. As with any analytical procedure, it is incumbent upon the end-user to verify the suitability of these protocols for their specific application and to establish in-house stability data for the prepared standard solutions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
- Az-Zahra, F. A., et al. "Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- Gurupadayya, B. M., et al. "Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector." International Journal of Pharmaceutical Quality Assurance, vol. 12, no. 1, 2021, pp. 51-58.
-
Spectroscopy Online. "How Do You Prepare Reference Standards and Solutions?" Spectroscopy, vol. 30, no. 4, 2015, pp. 14-17. [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. 2022. [Link]
-
PubChem. Ciprofloxacin. National Center for Biotechnology Information. [Link]
Sources
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Oxociprofloxacin in Human Plasma
Introduction
Oxociprofloxacin, a primary metabolite of the widely prescribed fluoroquinolone antibiotic ciprofloxacin, is a critical analyte in pharmacokinetic and drug metabolism studies.[1] Accurate and reliable quantification of this compound in biological matrices, particularly plasma, is essential for a comprehensive understanding of ciprofloxacin's absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The scientific integrity of this method is underpinned by established bioanalytical guidelines, ensuring data of the highest quality for regulatory submissions and clinical research.
Scientific Rationale and Method Overview
The selection of LC-MS/MS for the analysis of this compound is predicated on its inherent selectivity, sensitivity, and speed. This technique allows for the precise measurement of the analyte even at low concentrations in a complex biological matrix like plasma. The protocol employs a straightforward protein precipitation method for sample cleanup, which is both efficient and amenable to high-throughput workflows.
A stable isotope-labeled (SIL) internal standard is incorporated to compensate for matrix effects and variations in sample processing and instrument response, a practice strongly recommended for robust bioanalytical methods.[2] Chromatographic separation is achieved using a reversed-phase C18 column, providing excellent resolution and peak shape for this compound. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring exceptional selectivity and sensitivity.
The entire method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry.[3]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | Analytical Standard (≥98%) | Commercially available |
| Ciprofloxacin-d8 | Analytical Standard (≥98%) | Commercially available |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific or equivalent |
| Methanol | HPLC or LC-MS grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS grade (≥99%) | Sigma-Aldrich or equivalent |
| Water | Deionized, 18 MΩ·cm | In-house or commercially available |
| Human Plasma (K2-EDTA) | Pooled, drug-free | BioIVT or equivalent |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL):
-
This compound: Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Ciprofloxacin-d8 (Internal Standard, IS): Accurately weigh and dissolve an appropriate amount of ciprofloxacin-d8 in methanol to obtain a final concentration of 1 mg/mL.[3][4][5][6]
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of the internal standard (Ciprofloxacin-d8) at a concentration of 100 ng/mL in a 50:50 (v/v) acetonitrile:water mixture.
Calibration Standards and QC Samples:
-
Spike drug-free human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Plasma Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[7]
Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Ciprofloxacin-d8).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Diagram of the Plasma Sample Preparation Workflow:
Caption: Workflow for protein precipitation of plasma samples.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
A standard HPLC or UHPLC system, such as a Shimadzu Nexera or Waters Acquity, is suitable.
LC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See table below |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometer (MS):
-
A triple quadrupole mass spectrometer, such as a Sciex API 5000 or Waters Xevo TQ-S, is recommended.
MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 346.1 | 302.1 | 150 | 25 |
| This compound (Qualifier) | 346.1 | 245.1 | 150 | 35 |
| Ciprofloxacin-d8 (IS) | 340.1 | 296.1 | 150 | 27 |
Note: The collision energies provided are typical starting points and should be optimized for the specific instrument used.
Diagram of the Analytical Workflow:
Sources
- 1. Retention Time and Optimal Collision Energy Advance Structural Annotation Relied on LC-MS/MS: An Application in Metabolite Identification of an Antidementia Agent Namely Echinacoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Ciprofloxacin-d8 (hydrochloride monohydrate) [smolecule.com]
- 5. Ciprofloxacin-d8 | CAS 1130050-35-9 | LGC Standards [lgcstandards.com]
- 6. 环丙沙星-d8 盐酸盐 水合物 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. eurofins.com [eurofins.com]
Application Notes and Protocols: Oxociprofloxacin Reference Standard
A Guide for Researchers in Pharmaceutical and Biomedical Sciences
Introduction: The Role of Oxociprofloxacin in Fluoroquinolone Research
This compound is a primary human metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1][2][3] The parent drug, Ciprofloxacin, exerts its potent bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[4][5][6][7] While Ciprofloxacin is renowned for its broad-spectrum activity[8], its journey through the body results in biotransformation into several metabolites.
The metabolic alterations of fluoroquinolones, primarily occurring through microsomal oxidative mechanisms in the liver, generally result in compounds with significantly reduced microbiological activity.[9][10] this compound is a key product of this process, formed through oxidation of the piperazinyl moiety.[3][9] Understanding the formation, quantification, and biological activity of this metabolite is crucial for several areas of research:
-
Pharmacokinetic (PK) and Metabolism Studies: Accurate quantification of this compound in biological matrices (e.g., urine, plasma) is essential for building comprehensive PK models of Ciprofloxacin, helping to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[11]
-
Drug-Drug Interaction (DDI) Research: The formation of oxoquinolone metabolites has been linked to the inhibition of the metabolism of other drugs, such as theophylline and caffeine.[9][10][12] A well-characterized this compound reference standard is indispensable for in vitro studies designed to investigate these potential interactions.
-
Impurity Profiling and Quality Control: In the manufacturing of Ciprofloxacin, related substances and potential degradation products must be monitored and controlled. This compound can be used as a reference standard to identify and quantify it as a potential impurity in the drug substance or product.[13]
The availability of a highly purified and well-characterized this compound reference standard is the cornerstone of generating reliable, accurate, and reproducible data in these research domains.[14] This guide provides detailed protocols and technical insights for its effective use.
Physicochemical Properties and Handling
A thorough understanding of the reference standard's properties is fundamental to its correct handling, storage, and application.
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 103237-52-1 | [1][4][13] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | [2] |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | [1][2][4] |
| Molecular Weight | 345.32 g/mol | [2] |
| Appearance | Pale Beige to Brown Solid | [15] |
| Melting Point | >320°C | [1][15] |
| Solubility | Soluble in Acetic Acid, slightly soluble in Tetrahydrofuran. | [1][15] |
| Purity (Typical) | >95% (as determined by HPLC) | [16] |
Storage and Handling Protocols
The integrity of a reference standard is paramount. Improper handling can lead to degradation, contamination, or changes in potency, invalidating experimental results.
Causality: this compound, like many complex organic molecules, is susceptible to degradation from light, heat, and moisture. The recommended storage conditions are designed to minimize these risks and preserve the chemical integrity of the standard for its intended shelf life.
Protocol 2.2.1: Receipt and Storage of Reference Standard
-
Verification: Upon receipt, immediately check the container label, Certificate of Analysis (CoA), and Safety Data Sheet (SDS) to confirm the identity, lot number, purity, and recommended storage conditions.[17]
-
Initial Storage: Unless otherwise specified on the label, store the unopened container in a freezer at -20°C .[1][16] This is the recommended long-term storage condition. Short-term storage at room temperature is permissible only for brief periods, such as during shipping.[1]
-
Protection: Always store the container in its original packaging, protected from light and moisture.[17][18][19]
-
Logging: Record the receipt date, lot number, storage condition, and intended use in a dedicated reference standard logbook.
Protocol 2.2.2: Preparation of Stock and Working Solutions
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes.[17] Causality: This critical step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis or inaccurate weighing.
-
Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard.[18] Do not use the original container as a weighing vessel.[18]
-
Solvent Selection: Based on the intended analytical method, select an appropriate solvent. For HPLC and MS applications, a mobile phase constituent or a solvent like acetic acid or tetrahydrofuran in which the compound is soluble is recommended.[1]
-
Dissolution: Prepare a primary stock solution (e.g., 1 mg/mL) by dissolving the weighed standard in the chosen solvent. Use sonication if necessary to ensure complete dissolution.
-
Working Solutions: Prepare subsequent working solutions by performing serial dilutions from the stock solution using calibrated volumetric flasks and pipettes.
-
Storage of Solutions: Store stock solutions in amber glass vials at 2-8°C for short-term use (1-2 weeks) or at -20°C for longer periods. Always verify the stability of solutions for your specific storage conditions.
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying this compound in biological fluids and for purity assessments.[11][20][21] A reversed-phase HPLC method with UV detection is commonly employed.[11][22]
Workflow for HPLC Analysis
The following diagram outlines the typical workflow for quantifying this compound using the reference standard.
Caption: Workflow for this compound quantification by HPLC.
Protocol: Quantification of this compound in Urine by RP-HPLC
This protocol is adapted from established methods for analyzing Ciprofloxacin and its metabolites.[11]
-
Principle: The method separates this compound from endogenous urine components on a C18 reversed-phase column. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standard. UV detection is used.
-
Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (Reagent Grade)
-
Triethylamine (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Human Urine (Blank, for matrix matching)
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Protocol Steps:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol and a buffer (e.g., 0.025M Orthophosphoric acid with pH adjusted to 3.0 with triethylamine) in a 40:60 v/v ratio.[22] Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in mobile phase.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Dilute the supernatant 1:10 with the mobile phase. Filter through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Inject 20 µL of each standard and sample onto the HPLC system.
-
Run the analysis using the conditions specified in the table below.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the prepared urine samples using the regression equation from the calibration curve.
-
Multiply the result by the dilution factor (e.g., 10) to obtain the final concentration in the original urine sample.
-
-
Typical HPLC Parameters
| Parameter | Setting | Causality/Justification |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Methanol : 0.025M H₃PO₄ (pH 3.0 with TEA) (40:60 v/v) | The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape and retention on the C18 phase.[22] |
| Flow Rate | 1.0 - 2.0 mL/min | A standard flow rate that provides a balance between resolution and analysis time.[22] |
| Detection (UV) | 278 nm | A common wavelength for detecting the quinolone core structure, providing good sensitivity.[22] |
| Column Temp. | 30 - 40°C | Improves peak symmetry and reduces viscosity, leading to more reproducible retention times. |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |
Application 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for unequivocal identity confirmation of a reference standard and for structural elucidation of unknown metabolites.[23][24]
Protocol: Identity Confirmation by ESI-MS
-
Principle: The this compound standard is introduced into an electrospray ionization (ESI) source, where it is ionized, typically forming a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured by the mass analyzer, confirming the molecular weight. Tandem MS (MS/MS) can be used to fragment the parent ion and create a characteristic fragmentation pattern, providing further structural confirmation.[25]
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Syringe pump for direct infusion.
-
-
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of the this compound reference standard (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 Acetonitrile:Water with 0.1% formic acid. Causality: Formic acid aids in the protonation of the molecule in positive ion mode, enhancing the signal.
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion (m/z 346.1) as the precursor ion. Apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.[25]
-
Expected Mass Spectrometry Results
| Analysis Mode | Expected m/z | Ion Description |
| MS Full Scan | 346.12 | [M+H]⁺ (Protonated Molecule) |
| MS/MS Scan | 231, 245, 288, 302 | Characteristic Fragment Ions |
Note: The exact m/z values and fragmentation patterns may vary slightly depending on the instrument and conditions used. The fragmentation of the piperazinyl ring is a key diagnostic feature.[25]
Application 3: Context for In Vitro Metabolism and DDI Studies
The this compound reference standard is a critical reagent for studying the metabolic fate of Ciprofloxacin and its potential to cause drug-drug interactions (DDIs).
Conceptual Framework
Fluoroquinolones undergo Phase I metabolism in the liver, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[9] The formation of the oxo-metabolite is a significant pathway.[9][10] Crucially, this metabolite, along with the parent drug, can act as an inhibitor of certain CYP450 isozymes (e.g., CYP1A2), which are responsible for metabolizing other drugs like theophylline.[12] This inhibition can lead to elevated plasma concentrations of the co-administered drug, potentially causing toxicity.[12][26]
The diagram below illustrates this metabolic relationship.
Caption: Ciprofloxacin metabolism and potential for drug-drug interaction.
By using the this compound reference standard in in vitro systems (e.g., human liver microsomes), researchers can:
-
Quantify the rate of this compound formation from Ciprofloxacin.
-
Directly determine the inhibitory potency (e.g., IC₅₀) of this compound against specific CYP450 isozymes.
-
Build predictive models for clinical DDI potential.
References
- Title: Fluoroquinolones: Pharmacokinetics and Resistance Source: Animals | Pharmacology URL
- Title: Metabolism and the fluoroquinolones Source: PubMed URL
- Title: Metabolism and the fluoroquinolones.
- Title: CAS 103237-52-1: this compound Source: CymitQuimica URL
- Title: this compound - Data Sheet Source: United States Biological URL
- Title: this compound | C17H16FN3O4 | CID 128242 Source: PubChem - NIH URL
- Title: Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin Source: PubMed URL
- Title: Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin Source: PubMed URL
- Title: this compound Source: ChemicalBook URL
- Title: this compound | 103237-52-1 Source: SynThink Research Chemicals URL
- Title: Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids Source: PubMed URL
- Title: In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes Source: PubMed URL
- Title: Ciprofloxacin | C17H18FN3O3 | CID 2764 Source: PubChem - NIH URL
- Title: PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS Source: PharmaGuideHub URL
- Title: this compound | CAS Number 103237-52-1 Source: Klivon URL
- Title: Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid Source: PubMed URL
- Title: Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity Source: MDPI URL
- Title: Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Ac Source: Japan Food Chemical Research Foundation URL
- Title: Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry Source: PMC - NIH URL
- Title: Use and Storage of USP Reference Standards Source: US Pharmacopeia URL
- Title: Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry Source: NIH URL
- Title: EP1711468A1 - Process for preparing purified ciprofloxacin Source: Google Patents URL
- Title: this compound | CAS No- 103237-52-1 Source: Simson Pharma Limited URL
- Title: (PDF)
- Title: What is the mechanism of Ciprofloxacin Hydrochloride?
- Title: Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions Source: PubMed URL
- Title: Ciprofloxacin: in vitro activity, mechanism of action, and resistance Source: PubMed URL
- Source: US Pharmacopeia (USP)
- Title: A new HPLC method for the determination of ciprofloxacin and tinidazole in their pharmaceutical preparations Source: Zenodo URL
- Title: Analytical Methods of Ciprofloxacin and its Combinations Review Source: RJPT URL
- Title: USP Reference Standards Source: US Pharmacopeia URL
- Title: (PDF)
- Title: A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form Source: SciSpace URL
- Title: High Performance Liquid Chromatography (HPLC)
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 103237-52-1: this compound | CymitQuimica [cymitquimica.com]
- 5. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. USP Reference Standards [usp.org]
- 15. This compound [amp.chemicalbook.com]
- 16. klivon.com [klivon.com]
- 17. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 18. Use & Storage of Reference Standards | USP [usp.org]
- 19. Reference Standards FAQs | USP [usp.org]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. japsonline.com [japsonline.com]
- 23. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity | MDPI [mdpi.com]
- 24. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biologydiscussion.com [biologydiscussion.com]
Application Note: Utilizing Oxociprofloxacin as a Reference Standard for the Accurate Quantification of Ciprofloxacin Impurities
Abstract
This application note provides a comprehensive guide for the use of Oxociprofloxacin as a certified reference standard for the identification and quantification of impurities in Ciprofloxacin active pharmaceutical ingredients (APIs) and finished drug products. We will delve into the regulatory landscape, the chemical rationale for selecting this compound as a critical standard, and provide detailed, field-proven protocols for its application in High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling in Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely prescribed to treat a variety of bacterial infections.[1][2] As with any pharmaceutical product, ensuring its quality, safety, and efficacy is paramount. A critical aspect of this is the diligent control of impurities, which can arise during synthesis, manufacturing, or upon storage.[3][4] These undesired chemical entities provide no therapeutic benefit and can, in some cases, pose a risk to patient safety.[3]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products (ICH Q3A/Q3B).[5][6][7] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[5] this compound, a known metabolite and degradation product of Ciprofloxacin, is a key specified impurity that must be monitored to ensure the safety and stability of Ciprofloxacin-containing medicines.[8][9][10]
This document provides the scientific rationale and a validated analytical protocol for using a well-characterized this compound reference standard for robust impurity profiling.
The Genesis of this compound: A Key Degradation Pathway
Understanding the relationship between the parent drug and its impurity is fundamental to developing a robust analytical control strategy. This compound, chemically known as 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid, is formed from the oxidation of the piperazine ring of the Ciprofloxacin molecule.[8][9]
Forced degradation studies, a cornerstone of stability-indicating method development as required by ICH guidelines, have shown that Ciprofloxacin degrades under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][11][12] Oxidative stress, in particular, can lead to the formation of this compound.[13] Therefore, an analytical method must be capable of separating and quantifying this specific degradant.
Caption: Transformation of Ciprofloxacin to this compound via oxidation.
Regulatory Framework and Acceptance Criteria
The control of impurities is not merely a scientific exercise but a strict regulatory requirement. The ICH Q3A and Q3B guidelines provide a framework for setting acceptance criteria for impurities.[5][6]
| Threshold | Maximum Daily Dose ≤ 2g/day | Rationale |
| Reporting Threshold | 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity's structure must be identified. |
| Qualification Threshold | 0.15% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity must be qualified with toxicological data. |
| Data synthesized from ICH Q3B(R2) Guidelines.[5][14] |
Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list specific impurities for Ciprofloxacin, making the use of corresponding reference standards mandatory for compliance.[15] this compound is a recognized Ciprofloxacin-related compound, and its control is essential for batch release testing.[15][16]
Experimental Protocols
A validated, stability-indicating HPLC method is the industry standard for impurity analysis. The following protocols are provided as a robust starting point for implementation in a quality control laboratory.
Materials and Reagents
-
Reference Standards: Ciprofloxacin USP/EP Reference Standard, this compound (Purity >95%).[8]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Reagents: Orthophosphoric Acid, Triethylamine, Purified Water (Milli-Q or equivalent).
Protocol 1: Preparation of Standard and Sample Solutions
Causality: Accurate solution preparation is the foundation of reliable quantitative analysis. Using volumetric flasks and calibrated pipettes is critical. The diluent should be matched to the initial mobile phase conditions to ensure good peak shape.
-
Diluent Preparation: Prepare a mixture of Purified Water and Acetonitrile in a suitable ratio (e.g., 80:20 v/v).
-
This compound Stock Solution (Standard A - ~50 µg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Ciprofloxacin Stock Solution (Standard B - ~500 µg/mL):
-
Accurately weigh approximately 50 mg of Ciprofloxacin reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with diluent as described above.
-
-
System Suitability Solution (SSS):
-
Pipette 5.0 mL of Ciprofloxacin Stock Solution (Standard B) into a 50 mL volumetric flask.
-
Pipette 5.0 mL of this compound Stock Solution (Standard A) into the same flask.
-
Dilute to volume with diluent and mix. This solution contains approximately 50 µg/mL of Ciprofloxacin and 5 µg/mL of this compound.
-
-
Test Sample Solution (~500 µg/mL of Ciprofloxacin):
-
Accurately weigh an amount of Ciprofloxacin API or powdered tablets equivalent to 50 mg of Ciprofloxacin into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with diluent as described for the standard solutions. Filter through a 0.45 µm nylon syringe filter if necessary.
-
Protocol 2: Chromatographic Method
Causality: The selected method provides a robust separation of Ciprofloxacin from its known impurities. The use of a phosphate buffer at a controlled pH ensures consistent retention times and peak shapes for the quinolone compounds. A gradient elution is employed to resolve early-eluting polar impurities while ensuring the timely elution of the main Ciprofloxacin peak.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[11][17] |
| Mobile Phase A | 0.15% Orthophosphoric acid, pH adjusted to 3.0 with Triethylamine[17] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[17] |
| Detection Wavelength | 278 nm[17] |
| Injection Volume | 10 µL[17] |
Caption: Experimental workflow for Ciprofloxacin impurity analysis.
Protocol 3: System Suitability Testing (SST)
Causality: SST is a non-negotiable part of any validated analytical method. It verifies that the chromatographic system (instrument, column, mobile phase) is performing adequately for the intended analysis on the day of the test.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) five or six replicate times.
-
Evaluate the results against the pre-defined acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs between Ciprofloxacin and this compound peaks ≥ 2.0 | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | T for Ciprofloxacin peak ≤ 2.0 | Confirms good peak shape and column performance. |
| Relative Standard Deviation (%RSD) | %RSD of peak areas for replicate injections of Ciprofloxacin ≤ 2.0% | Demonstrates the precision of the injection and system. |
Data Analysis and Quantification
The concentration of this compound in the test sample is determined using the response of the external standard.
Calculation Formula:
% this compound = (AT / AS) * (CS / CT) * 100
Where:
-
AT = Peak area of this compound in the Test Sample chromatogram.
-
AS = Average peak area of this compound from the Standard Solution injections.
-
CS = Concentration of this compound in the Standard Solution (e.g., in mg/mL).
-
CT = Concentration of Ciprofloxacin in the Test Sample Solution (e.g., in mg/mL).
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and compliant analysis of Ciprofloxacin drug substances and products. It enables positive peak identification, serves as the basis for quantification, and is crucial for the validation of stability-indicating analytical methods. The protocols outlined in this application note provide a validated, reliable framework for implementing this critical quality control test, ensuring that Ciprofloxacin products meet the stringent safety and quality standards set by global regulatory authorities.
References
- Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. (2013). Der Pharma Chemica, 5(6), 132-137.
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. Retrieved January 12, 2026, from [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
- Most, U. B., et al. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137.
-
Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (n.d.).
-
Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]
- Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022).
-
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy. Retrieved January 12, 2026, from [Link]
- Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (2019). Journal of Taibah University for Science, 13(1), 780-787.
- Yuan, B., et al. (2016). Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. Environmental Science and Pollution Research, 23, 8535-8544.
- Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022). Rasayan Journal of Chemistry, 15(2), 1184-1190.
- Analysis of Drug Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022).
- Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. (2023). Molecules, 28(13), 5219.
-
Ciprofloxacin EP Impurity A | CAS 86393-33-1. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
- Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). Molecules, 27(10), 3269.
- Analytical Methods of Ciprofloxacin and its Combinations Review. (2018). Research Journal of Pharmacy and Technology, 11(7), 3149-3156.
- Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. (2016). Scilit.
-
This compound | C17H16FN3O4 | CID 128242. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
-
Ciprofloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Ciprofloxacin degradation products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ciprofloxacin. (n.d.). GLP Pharma Standards. Retrieved January 12, 2026, from [Link]
-
Ciprofloxacin EP Impurity C. (n.d.). SynZeal. Retrieved January 12, 2026, from [Link]
- Degradation of ciprofloxacin in water by advanced oxidation process: Kinetics study, influencing parameters and degradation pathways. (2019).
- Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate. (2023). Trends in Sciences, 20(6), 4642.
-
CAS No : 103237-52-1 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jpionline.org [jpionline.org]
- 4. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tasianinch.com [tasianinch.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. This compound | TRC-O849500-10MG | LGC Standards [lgcstandards.com]
- 9. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Application Notes and Protocols: Preparation and Storage of Ciprofloxacin Stock Solutions
A Senior Application Scientist's Guide for Researchers
Author's Note on "Oxociprofloxacin"
The term "this compound" is not standard in pharmaceutical and chemical literature. It is recognized as a metabolite of Ciprofloxacin[1][2][3][4][5]. Given the query's context for preparing a stock solution for research, this guide will focus on Ciprofloxacin , a widely used, broad-spectrum fluoroquinolone antibiotic. This approach ensures that the protocols provided are accurate, widely applicable, and grounded in established scientific references.
Introduction: The Critical Role of a Well-Prepared Stock Solution
Ciprofloxacin is a second-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[6][7][8][9]. Its potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria makes it a cornerstone compound in microbiology, cell biology, and drug discovery research[10][11][12].
The integrity of experimental data derived from in-vitro assays—such as Minimum Inhibitory Concentration (MIC) determinations, anti-biofilm studies, and cell culture contamination control—is critically dependent on the accurate and reproducible preparation of the ciprofloxacin stock solution. Improper preparation can lead to issues with solubility, stability, and concentration, thereby compromising experimental outcomes.
This document provides a detailed, experience-driven guide to preparing, storing, and handling ciprofloxacin stock solutions. It explains the causal logic behind procedural choices, particularly addressing the significant differences in solubility between ciprofloxacin's two common forms: the free base and the hydrochloride (HCl) salt.
Physicochemical Properties: Understanding Your Compound
A deep understanding of the compound's properties is the foundation of a reliable protocol. Ciprofloxacin's solubility is highly pH-dependent[7][13]. The molecule has both a weakly acidic carboxylic acid group and a basic piperazinyl group, making it zwitterionic near neutral pH and thus poorly soluble in water[14]. This is why the choice of form (base vs. salt) dictates the solvent system.
| Property | Ciprofloxacin (Base) | Ciprofloxacin Hydrochloride |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₇H₁₈FN₃O₃ • HCl |
| Molecular Weight | 331.34 g/mol [15][16] | 367.81 g/mol (anhydrous) / 385.82 g/mol (monohydrate)[11] |
| Appearance | Faint to light yellow crystalline powder[15] | White or off-white crystalline powder[11] |
| Water Solubility | Insoluble / Poor[6][7][16] | Freely soluble (~35-36 mg/mL at 25°C)[6][11][15] |
| DMSO Solubility | <1 - 7 mg/mL[6][16] | ≥9.34 mg/mL with sonication[8] |
| 0.1N HCl Solubility | Soluble (~25 mg/mL)[6][16] | Soluble[6][15] |
| Ethanol Solubility | Practically Insoluble (<1 mg/mL)[6][7][16] | Very sparingly soluble (1.6 mg/mL)[9] |
Safety and Handling Precautions
Before beginning, review the Safety Data Sheet (SDS/MSDS) for Ciprofloxacin Hydrochloride[17][18]. Ciprofloxacin is classified as harmful if swallowed and can cause skin and serious eye irritation[17].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile)[17][19][20].
-
Engineering Controls: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust[17][18]. A safety shower and eyewash station should be accessible[17].
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area[17]. Wash hands thoroughly after handling the compound[17].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocols: A Step-by-Step Guide
The choice of protocol depends entirely on the form of ciprofloxacin you have. The hydrochloride salt is recommended for most applications due to its superior aqueous solubility[7][11].
Protocol 1: Preparing a 10 mg/mL Stock Solution from Ciprofloxacin Hydrochloride
This is the preferred method for most cell culture and microbiology applications due to its simplicity and the use of an aqueous solvent system.
Materials:
-
Ciprofloxacin Hydrochloride powder (e.g., monohydrate)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters and sterile syringes
Procedure:
-
Weighing (Aseptic Technique): In a chemical fume hood, accurately weigh 100 mg of Ciprofloxacin HCl powder. Transfer it carefully into a sterile 50 mL conical tube.
-
Causality: Accurate weighing is fundamental for achieving the target concentration. Using a larger conical tube (50 mL for a 10 mL final volume) prevents powder from clinging to the cap during vortexing.
-
-
Initial Dissolution: Add approximately 8 mL of sterile water or PBS to the tube[6].
-
Causality: Ciprofloxacin HCl is freely soluble in water[11]. Adding a portion of the final volume first allows for efficient dissolution before the final volume adjustment.
-
-
Complete Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow[21]. Gentle warming (to ~37°C) can aid dissolution but is often unnecessary[6].
-
Volume Adjustment: Adjust the final volume to exactly 10 mL with the same solvent. This yields a final stock concentration of 10 mg/mL.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a new, sterile conical tube[6].
-
Causality: Filter sterilization is essential for removing any potential bacterial contamination, which is critical for all downstream applications like MIC assays and cell culture use. This method is preferred over autoclaving for heat-sensitive solutions[7].
-
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots). Label each aliquot clearly with the compound name, concentration (10 mg/mL), and preparation date. Store immediately at -20°C for long-term stability[6][7][9].
Protocol 2: Preparing a 10 mg/mL Stock Solution from Ciprofloxacin (Base)
This protocol is necessary when only the free base form is available. It requires acidification to achieve solubility.
Materials:
-
Ciprofloxacin (Base) powder
-
Sterile 0.1 N Hydrochloric Acid (HCl)
-
Sterile, nuclease-free water
-
Other materials as listed in Protocol 1
Procedure:
-
Weighing (Aseptic Technique): Accurately weigh 100 mg of Ciprofloxacin base powder and transfer it to a sterile 50 mL conical tube.
-
Acidification & Dissolution: Add 1-2 mL of sterile 0.1 N HCl to the powder. Vortex until the solid is fully dissolved[7].
-
Volume Adjustment: Once a clear solution is obtained, add sterile water to bring the final volume to exactly 10 mL[22]. The final concentration will be 10 mg/mL.
-
Note: The final solution will be acidic. For most microbiological media, this small volume of acidic stock will be sufficiently buffered. However, for sensitive cell lines or poorly buffered systems, the pH should be checked and adjusted after dilution to the final working concentration.
-
-
Sterilization & Storage: Proceed with steps 5 and 6 as described in Protocol 1. Filter, aliquot, and store at -20°C[7].
Workflow for Stock Solution Preparation
The following diagram illustrates the decision-making and experimental process for preparing a ciprofloxacin stock solution.
Caption: Workflow for preparing a 10 mg/mL Ciprofloxacin stock solution.
Storage and Stability: Preserving Compound Integrity
Proper storage is paramount to prevent degradation and loss of potency. Ciprofloxacin's stability is influenced by temperature, pH, and light exposure[23].
| Parameter | Condition | Stability & Rationale |
| Temperature | -20°C | Recommended for long-term storage (≥ 6 months) [6][9]. Freezing minimizes chemical degradation and prevents microbial growth. |
| 2-8°C (Refrigerated) | Diluted solutions (e.g., in D5W or saline) are stable for at least 14-30 days[24][25]. Not recommended for high-concentration stock. | |
| Room Temperature | Aqueous solutions are stable for at least 14 days[15][25]. However, this increases the risk of degradation and is not ideal for long-term stock preservation. | |
| Light Exposure | Protect from Light | Ciprofloxacin is susceptible to photodegradation, especially from UV light[23]. Use amber or foil-wrapped tubes for storage. One study noted a 9% loss after 96 hours of exposure to natural light[21][24]. |
| pH | Stable in Acidic pH | Solutions are most stable in the pH range of 3.5 to 4.6[21][23]. Stability decreases at pH above 6[24]. |
| Freeze-Thaw Cycles | Avoid Repeated Cycles | Multiple freeze-thaw cycles can lead to drug precipitation and degradation. Single-use aliquots are a self-validating system to prevent this. |
Quality Control and Use in Experiments
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals have formed, warm the tube gently and vortex to redissolve. If it does not redissolve, do not use it.
-
Dilution into Final Medium: When diluting the stock solution into your final experimental medium (e.g., cell culture media, Mueller-Hinton broth), add the stock to the medium and mix immediately to avoid localized high concentrations that could cause precipitation[6].
-
Typical Working Concentrations: The final working concentration is application-dependent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved from [Link]
-
Mawhinney, W. M., Adair, C. G., Gorman, S. P., & McClurg, B. (1992). Stability of ciprofloxacin in polyvinylchloride minibags. The Canadian Journal of Hospital Pharmacy, 45(5), 193–196. Retrieved from [Link]
-
National Center for Biotechnology Information (2021). Ciprofloxacin reagent preparation. In: Protocols.io. Retrieved from [Link]
-
Mawhinney, W. M., Adair, C. G., Gorman, S. P., & McClurg, B. (1992). Stability of ciprofloxacin in peritoneal dialysis solution. American Journal of Hospital Pharmacy, 49(12), 2964-2967. Retrieved from [Link]
-
ResearchGate (2021). Ciprofloxacin Solution preparation (100 mg/l). Retrieved from [Link]
- Unknown author (n.d.). lab-6.docx.
-
GlobalRPH (2018). Dilution Ciprofloxacin. Retrieved from [Link]
-
American Society of Health-System Pharmacists (2009). ASHP Injectable Drug Information: Ciprofloxacin. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128242, this compound. Retrieved from [Link]
-
Al-Gousous, J., Al-Kteish, M., & Langguth, P. (2019). A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study. Molecules, 24(21), 3848. Retrieved from [Link]
-
NHS (n.d.). About ciprofloxacin. Retrieved from [Link]
-
Drugs.com (2024). Ciprofloxacin Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]
-
International Pharmaceutical Federation (2010). Biowaiver monographs for immediate release solid oral dosage forms: Ciprofloxacin hydrochloride. Retrieved from [Link]
-
ResearchGate (n.d.). Ciprofloxacin hydrochloride concentration in media containing different amounts of metallic ion containing compounds. Retrieved from [Link]
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. CAS 103237-52-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [amp.chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Ciprofloxacin Hydrochloride Monohydrate - LKT Labs [lktlabs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. toku-e.com [toku-e.com]
- 12. About ciprofloxacin - NHS [nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study | MDPI [mdpi.com]
- 15. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ciprofloxacin ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. pharmacopoeia.com [pharmacopoeia.com]
- 21. publications.ashp.org [publications.ashp.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 25. globalrph.com [globalrph.com]
Cell Culture Applications of Oxociprofloxacin: A Guide for Researchers
Introduction: Unveiling the Potential of a Ciprofloxacin Metabolite
Oxociprofloxacin is a primary metabolite of the widely prescribed fluoroquinolone antibiotic, Ciprofloxacin.[1][2] While the antibacterial properties of Ciprofloxacin are well-documented to arise from the inhibition of bacterial DNA gyrase and topoisomerase IV, emerging research has illuminated the off-target effects of fluoroquinolones on eukaryotic cells.[2] The parent compound, Ciprofloxacin, has been observed to exert a range of biological activities in mammalian cell cultures, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration in various cancer cell lines.[3][4][5] These findings have opened a new avenue of investigation into the potential therapeutic applications of fluoroquinolones and their derivatives beyond their antimicrobial functions.
This guide provides a comprehensive overview of the potential cell culture applications of this compound. As a direct metabolite, this compound's biological activities may parallel, diverge from, or be more nuanced than those of its parent compound. Therefore, the protocols and application notes herein are presented as a robust framework for researchers to systematically investigate and characterize the effects of this compound on mammalian cells. The experimental designs are grounded in the established effects of Ciprofloxacin, offering a scientifically sound starting point for your investigations.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FN₃O₄ | [1][6] |
| Molecular Weight | 345.33 g/mol | [7] |
| Appearance | Pale beige to brown solid | [7] |
| Storage | Long-term at -20°C | [6] |
| Solubility | Acetic Acid (Very Slightly), Tetrahydrofuran (Slightly) | [6][7] |
Protocol 1: Preparation of this compound Stock Solution
-
Rationale: The limited aqueous solubility of many organic compounds necessitates the use of a solvent to prepare a concentrated stock solution, which can then be diluted to the final working concentration in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Application Note 1: Investigating the Cytotoxic and Anti-proliferative Effects of this compound
Background: The parent compound, Ciprofloxacin, has demonstrated dose- and time-dependent cytotoxic effects on a variety of cancer cell lines, including breast, colon, and prostate cancer.[3][5][8] This provides a strong rationale for evaluating the anti-proliferative potential of this compound. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.
dot
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol 2: MTT Assay for Cell Viability
-
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2) and appropriate complete culture medium.
-
96-well flat-bottom cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
DMSO or solubilization buffer.
-
Multichannel pipette.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Based on data for Ciprofloxacin, a starting concentration range of 1 µM to 1 mM is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Application Note 2: Elucidating the Pro-Apoptotic Mechanism of this compound
Background: Ciprofloxacin has been shown to induce apoptosis in cancer cells through the modulation of the p53/Bax/Bcl-2 signaling pathway.[8][9][10] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the loss of mitochondrial membrane potential and activation of caspases.[4] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.
dot
Caption: Putative signaling pathway for this compound-induced apoptosis.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Materials:
-
Selected cancer cell line and complete culture medium.
-
6-well plates.
-
This compound stock solution.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding buffer (provided with the kit).
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include an untreated and a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Application Note 3: Assessing the Impact of this compound on Cancer Cell Migration
Background: The metastatic cascade is a major contributor to cancer mortality, and the inhibition of cell migration is a key therapeutic goal. Some fluoroquinolones have been shown to inhibit cancer cell migration. The wound healing (scratch) assay is a straightforward and widely used method to study cell migration in vitro.
dot
Caption: Workflow for the wound healing (scratch) assay to assess cell migration.
Protocol 4: Wound Healing (Scratch) Assay
-
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231, HeLa) and complete culture medium.
-
6-well or 12-well plates.
-
Sterile 200 µL pipette tip or a wound-making tool.
-
This compound stock solution.
-
Microscope with a camera.
-
Image analysis software.
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a sub-lethal concentration of this compound (determined from the MTT assay) to the wells. Include a vehicle-treated control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Use image analysis software to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area. Compare the rate of migration between treated and control cells.
-
Conclusion and Future Directions
The information and protocols provided in this guide offer a solid foundation for researchers to explore the cell culture applications of this compound. While the known effects of its parent compound, Ciprofloxacin, suggest promising avenues of investigation in cancer biology and beyond, it is imperative to empirically determine the specific activities of this compound. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound in mammalian cells. Comparative studies directly contrasting the effects of this compound and Ciprofloxacin will be invaluable in understanding the structure-activity relationship and the metabolic fate of this important class of compounds.
References
-
Beberok, A., et al. (2018). Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway. International Journal of Oncology, 52(5), 1727-1737. [Link]
-
Herold, C., et al. (2002). Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells. British Journal of Cancer, 86(3), 443-448. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Beberok, A., et al. (2018). Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway. PubMed. [Link]
-
Nowakowska, Z., et al. (2021). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 26(11), 3169. [Link]
-
Aranha, O., et al. (2000). Ciprofloxacin mediated cell growth inhibition, S/G2-M cell cycle arrest, and apoptosis in a human transitional cell carcinoma of the bladder cell line. Clinical Cancer Research, 6(3), 891-900. [Link]
-
El-Sayed, W. M., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Pharmaceuticals, 14(10), 1045. [Link]
-
Herold, C., et al. (2002). Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells. PubMed. [Link]
-
Storto, A., et al. (2022). The Effect of Fatty Acids on Ciprofloxacin Cytotoxic Activity in Prostate Cancer Cell Lines—Does Lipid Component Enhance Anticancer Ciprofloxacin Potential?. Cancers, 14(2), 409. [Link]
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 103237-52-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Fatty Acids on Ciprofloxacin Cytotoxic Activity in Prostate Cancer Cell Lines—Does Lipid Component Enhance Anticancer Ciprofloxacin Potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.usbio.net [dev.usbio.net]
- 7. This compound [amp.chemicalbook.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design Using Oxociprofloxacin: A Guide for Preclinical Antibiotic Development
An Application Note and Protocol Guide
Abstract
Oxociprofloxacin, a primary metabolite of the widely-used fluoroquinolone ciprofloxacin, presents a unique subject for in vivo investigation.[1][2][3][4] While its parent compound is well-characterized, a thorough and independent evaluation of this compound's in vivo properties is essential to understand its potential contributions to efficacy and its distinct safety profile. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo experimental plans for this compound, treating it as a distinct chemical entity. The protocols herein are founded on established principles of antimicrobial pharmacokinetics/pharmacodynamics (PK/PD) and are designed to generate the critical data necessary for advancing a compound through the preclinical pipeline.[5][6]
I. Foundational Principle: The Primacy of Pharmacokinetics (PK)
Before any meaningful efficacy or toxicology studies can be designed, a comprehensive understanding of how the animal model absorbs, distributes, metabolizes, and excretes (ADME) this compound is paramount.[7] PK studies provide the essential data to select rational, therapeutically relevant dosing regimens for subsequent in vivo experiments.[8]
A. Protocol 1: Single-Dose Pharmacokinetic Profiling in Rodents
Objective: To determine the fundamental PK parameters of this compound following single intravenous (IV) and oral (PO) administrations and to calculate its absolute oral bioavailability.
Causality and Rationale: The IV administration route serves as the benchmark, representing 100% bioavailability. By comparing the drug exposure (AUC) from the PO route to the IV route, we can determine the fraction of the oral dose that reaches systemic circulation. This value, the absolute bioavailability (F%), is critical for deciding if an oral formulation is viable. We use both mice and rats as they are standard preclinical species, and comparing data between them can reveal species-specific differences in drug handling.[5]
Methodology:
-
Animal Models: Use healthy, adult male and female rodents (e.g., C57BL/6 mice, 8-10 weeks old; Sprague-Dawley rats, 9-11 weeks old). House animals in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow a minimum 7-day acclimatization period.
-
Dose Formulation: Prepare this compound in a sterile, non-toxic vehicle. For IV, a solubilized solution in 5% Dextrose in Water (D5W) is common. For PO, a suspension in 0.5% methylcellulose may be appropriate.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the lateral tail vein.
-
PO Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). For rats, cannulation of the jugular vein allows for serial sampling from the same animal. For mice, sparse sampling (one time point per mouse subset) is required due to volume constraints.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Immediately centrifuge at 4°C to separate plasma. Store plasma at ≤ -70°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate the key PK parameters.
Table 1: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential peak-concentration toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption for oral administration. |
| AUC(0-inf) | Area Under the Curve (plasma concentration vs. time) extrapolated to infinity | Represents total systemic drug exposure. |
| t1/2 | Elimination half-life | Determines dosing frequency and time to reach steady-state. |
| CL | Systemic Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Absolute Oral Bioavailability | Critical for assessing the feasibility of an oral dosage form. |
B. Protocol 2: Multi-Dose PK and Dose Linearity Assessment
Objective: To evaluate the PK profile of this compound after multiple doses and to determine if its exposure is proportional to the dose administered.
Causality and Rationale: This study is crucial for two reasons. First, it determines if the drug accumulates upon repeated dosing, which informs the final dosing regimen. Second, it assesses dose linearity. If exposure (AUC) doubles when the dose is doubled, the kinetics are linear and predictable. If not, the kinetics are non-linear, which can complicate dose selection and may indicate saturation of absorption or elimination pathways.
Methodology:
-
Follow the setup in Protocol 1, but administer at least three dose levels (e.g., 10, 30, and 100 mg/kg PO) to different groups of animals.
-
For the multi-dose arm, administer the selected doses once or twice daily for 5-7 days. Collect blood samples after the first dose and after the final dose to assess accumulation.
-
Analyze the data by plotting Cmax and AUC against the administered dose. A linear relationship confirms dose proportionality.
II. Linking Exposure to Efficacy: The Murine Thigh Infection Model
With a solid understanding of this compound's PK, the next step is to determine how much drug exposure is needed to kill the target bacteria in a living system. The neutropenic murine thigh infection model is the industry-standard for this purpose.[9]
Protocol 3: PK/PD Target Determination in the Murine Thigh Infection Model
Objective: To determine the in vivo efficacy of this compound against a target pathogen and to identify which PK/PD index (ƒAUC/MIC, ƒCmax/MIC, or %ƒT>MIC) is the best predictor of its antibacterial activity.
Causality and Rationale: Fluoroquinolones typically exhibit concentration-dependent killing, meaning higher concentrations kill bacteria more rapidly.[10] Their efficacy is therefore often best predicted by the ratio of the free-drug 24-hour AUC to the Minimum Inhibitory Concentration (ƒAUC/MIC) or the free-drug Cmax to the MIC (ƒCmax/MIC).[11][12] This experiment directly tests this hypothesis by generating a range of exposures and correlating them with bacterial killing. Rendering the mice neutropenic (e.g., with cyclophosphamide) is a critical step to ensure that the observed effect is due to the antibiotic alone, not the host's immune system.[5][13]
Methodology:
-
Animal Model: Use female Swiss Albino or BALB/c mice. Render them neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Infection:
-
Select a relevant bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853) with a known MIC for this compound, determined via CLSI standard methods.
-
Grow the pathogen to the mid-logarithmic phase.
-
Inject 0.1 mL of the bacterial suspension (approx. 10⁶-10⁷ CFU/mL) into the posterior thigh muscle of each mouse.
-
-
Treatment: Two hours post-infection, begin treatment. Administer this compound over a wide range of total daily doses (e.g., 10 to 300 mg/kg/day), fractionated into different dosing schedules (e.g., every 24h, 12h, or 6h). This fractionation is key to dissociating the effects of Cmax, AUC, and T>MIC. Include a vehicle-treated control group.
-
PK Satellite Group: Dose a separate cohort of uninfected, neutropenic mice with the same regimens to determine the plasma PK under the specific experimental conditions. This step is vital for accurate PK/PD modeling.
-
Endpoint: At 24 hours after the start of treatment, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar to quantify the bacterial load (CFU/thigh).
-
PK/PD Analysis: For each dosing regimen, calculate the corresponding ƒAUC/MIC, ƒCmax/MIC, and %ƒT>MIC from the satellite PK data. Plot the change in log₁₀ CFU/thigh versus each of these three indices. The index that yields the strongest correlation (highest R² value) using a sigmoid Emax model is the predictive PK/PD driver.
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. A Review of Animal Models Used for Antibiotic Evaluation | Semantic Scholar [semanticscholar.org]
- 7. Predicting Antimicrobial Activity at the Target Site: Pharmacokinetic/Pharmacodynamic Indices versus Time–Kill Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dosing Regimen Matters: the Importance of Early Intervention and Rapid Attainment of the Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic analysis of ciprofloxacin in elderly Chinese patients with lower respiratory tract infections caused by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. No Time Dependence of Ciprofloxacin Pharmacokinetics in Critically Ill Adults: Comparison of Individual and Population Analyses [mdpi.com]
- 13. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of Oxociprofloxacin in Reverse-Phase HPLC
Welcome to the technical support guide for resolving peak tailing issues encountered during the analysis of oxociprofloxacin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and effectively troubleshoot this common chromatographic challenge. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on the specific chemical nature of this compound.
Understanding the Analyte: this compound
This compound is a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1] Its chemical structure, containing both an acidic carboxylic acid group and a basic piperazinone moiety, makes it susceptible to complex interactions within an HPLC system, often leading to asymmetrical peak shapes.[2]
-
IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[1]
-
Molecular Formula: C₁₇H₁₆FN₃O₄[1]
-
Amphoteric Nature: Like its parent compound ciprofloxacin, this compound is amphoteric. While a precise experimental pKa value for this compound is not readily published, we can infer its properties from ciprofloxacin, which has pKa values of approximately 6.09 (carboxylic acid) and 8.74 (piperazinyl nitrogen).[3] The addition of a carbonyl group in the piperazine ring to form the piperazinone structure in this compound is expected to lower the pKa of the basic nitrogen due to the electron-withdrawing effect of the amide group. Therefore, for method development, we can estimate the pKa values to be around:
-
pKa₁ (Carboxylic Acid): ~6.1
-
pKa₂ (Piperazinone Nitrogen): < 8.7 (likely in the 7.5-8.5 range)
-
This dual acidic/basic character is a critical factor in its chromatographic behavior and a primary driver of peak tailing.[4]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, having an elongated trailing edge.[1] It indicates a problem with the separation process, often due to secondary, undesirable interactions between the analyte and the stationary phase.[5] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered tailing, though acceptability depends on the specific assay requirements.[3]
Q2: Why is my this compound peak tailing so severely?
A2: The most probable cause is secondary ionic interactions between the basic piperazinone moiety of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[6] At mobile phase pH values above ~3, these silanol groups become deprotonated and negatively charged (Si-O⁻), creating strong attractive forces with the positively charged (protonated) this compound molecule. This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing peak distortion.[5]
Q3: Can metal chelation cause peak tailing for this compound?
A3: Yes. Fluoroquinolones are known to be powerful chelating agents, capable of forming complexes with metal ions.[7] If your HPLC system (e.g., stainless-steel frits, tubing) or the silica stationary phase itself contains trace metal impurities (like iron, titanium, or aluminum), this compound can chelate with these ions.[6][8] This secondary interaction can be a significant contributor to peak tailing.[9]
Q4: I'm using a low pH mobile phase, but still see tailing. What else could be the cause?
A4: Even at low pH, other factors can contribute to peak tailing:
-
Column Void: A void at the head of the column, often caused by pressure shocks or dissolution of the silica bed, can create a non-uniform flow path.[10]
-
Contamination: Strongly retained impurities from previous injections can build up on the column inlet frit or stationary phase, creating active sites that cause tailing.[11]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[1]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[11]
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause peak shape issues.[10]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow for diagnosing and resolving this compound peak tailing. Start with Step 1 and proceed sequentially.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape. The primary goal is to suppress the unwanted ionic interactions with silanol groups.
The most effective strategy is to lower the mobile phase pH.[11] By operating at a pH of 3.0 or lower, the vast majority of silanol groups on the silica surface will be protonated (Si-OH) and thus neutral, minimizing their ability to interact with the protonated this compound.[5]
Protocol: Low pH Mobile Phase Preparation
-
Prepare the aqueous portion of your mobile phase.
-
Add an acidic modifier to adjust the pH. Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% (v/v) are common choices for LC-MS compatibility. For UV detection, phosphoric acid can also be used.
-
Crucially, measure and adjust the pH of the aqueous component before mixing it with the organic solvent (e.g., acetonitrile or methanol).
-
Confirm the final pH is ≤ 3.0.
-
Mix the aqueous and organic components to achieve your desired mobile phase composition.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
If adjusting pH alone is insufficient or not possible, consider using additives.
| Additive Type | Example & Concentration | Mechanism of Action | Considerations |
| Competing Base | Triethylamine (TEA) | A small, basic molecule that preferentially interacts with active silanol sites, effectively "masking" them from the analyte.[6] | Can cause baseline noise and ion suppression in LC-MS. Less common with modern, high-purity columns. |
| Inorganic Salts | Ammonium formate/acetate (10-20 mM) | Increases the ionic strength of the mobile phase, which can help shield the ionic interactions between the analyte and stationary phase.[11] | Must be volatile for LC-MS. Higher concentrations can lead to precipitation when mixed with high percentages of organic solvent.[11] |
| Chaotropic Agents | Perchlorate (e.g., NaClO₄) | These ions disrupt the solvation of the analyte, which can lead to improved peak symmetry, although the primary effect is on retention. | Generally not suitable for LC-MS due to their non-volatile nature. |
Step 2: Column Selection and Care
Not all C18 columns are created equal. If mobile phase optimization fails, the column itself is the next logical focus.
Modern "Type B" silica columns have a much lower metal content and fewer, less acidic silanol groups than older "Type A" columns.[5] Furthermore, ensure you are using a column that has been "end-capped," a process where bulky chemical groups are used to block a significant portion of the residual silanols.[3]
If tailing persists on a standard end-capped C18 column, explore these alternatives:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[1]
-
Hybrid Silica Particles: Columns based on organo-silica hybrid particles (e.g., Waters BEH, Phenomenex Kinetex) offer improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.[5]
-
Non-Silica-Based Columns: Polymer-based columns (e.g., polystyrene-divinylbenzene) have no silanol groups and thus eliminate this source of peak tailing entirely. They offer a very wide pH operating range but may have different selectivity compared to silica-based phases.[5]
Step 3: System and Hardware Troubleshooting
Peak tailing can also originate from the physical components of your HPLC system.
Protocol: Diagnosing Hardware Issues
-
Check for Leaks and Bad Connections: Carefully inspect all fittings from the injector to the detector. A poorly seated ferrule can create a small void, leading to extra-column volume and peak distortion.
-
Minimize Tubing Volume: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.125 mm) and shortest possible length, especially between the column and detector.[1]
-
Column Contamination Flush: If you suspect contamination, flush the column with a series of strong solvents. Disconnect the column from the detector and flush to waste. A typical sequence for a C18 column is:
-
Mobile Phase (without buffer salts)
-
100% Water
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Isopropanol
-
100% Water
-
Re-equilibrate with Mobile Phase Always check your column's manual for solvent compatibility.
-
-
Backflush the Column: If the inlet frit is suspected to be blocked, and if the manufacturer allows it, reverse the column and flush with a strong solvent to waste.[11]
Step 4: Review Sample and Method Parameters
Finally, ensure your sample preparation and injection parameters are not the source of the problem.
-
Reduce Sample Concentration: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you were likely experiencing mass overload.[11]
-
Reduce Injection Volume: If mass overload is not the issue, try reducing the injection volume by half. If this improves the peak shape, you may have been experiencing volume overload.
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the lowest concentration possible and inject the smallest volume feasible.
Visualizing the Cause: Analyte-Silanol Interaction
Caption: Secondary ionic interaction causing this compound peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 89-104. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Pan, Y., LoBrutto, R., Kazakevich, Y., & Thompson, R. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 91-101. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128242, this compound. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]
-
Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. Molecules, 18(9), 11153–11197. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]
-
Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. Molecules, 18(9), 11153–11197. Retrieved from [Link]
-
Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. Molecules, 18(9), 11153–11197. Retrieved from [Link]
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C17H16FN3O4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics and target attainment of ciprofloxacin in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. mdpi.com [mdpi.com]
- 11. Appendix B: Selected Acid Dissociation Constants at 25°C – Chem&121: Introduction to Chemistry [openwa.pressbooks.pub]
Technical Support Center: Improving Oxociprofloxacin Solubility in Aqueous Buffers
Welcome to the technical support guide for Oxociprofloxacin. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility challenges, ensuring the stability, accuracy, and reliability of your experiments.
Section 1: Understanding this compound's Physicochemical Properties
This compound is a metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin[1][2]. Like its parent compound, its solubility is intrinsically linked to its molecular structure. Understanding these properties is the first step in troubleshooting.
This compound, similar to other fluoroquinolones, is a zwitterionic molecule. This means it contains both an acidic functional group (a carboxylic acid) and a basic functional group (a piperazine ring)[3]. This dual nature is the primary determinant of its aqueous solubility, which is highly dependent on the pH of the solution[4][5].
-
At Acidic pH (below ~pH 5): The basic piperazine ring becomes protonated (positively charged). This cationic form is generally more soluble in aqueous solutions[4][5].
-
At Neutral pH (approx. pH 6-8): The molecule exists predominantly in its zwitterionic form, where both the acidic group is deprotonated (negative charge) and the basic group is protonated (positive charge). This form has minimal net charge, leading to strong intermolecular interactions and consequently, very low aqueous solubility[4][5][6]. This region is often referred to as the isoelectric point.
-
At Alkaline pH (above ~pH 9): The carboxylic acid group is deprotonated (negatively charged), forming an anionic species that is also more soluble than the zwitterionic form[7][8].
This behavior results in a characteristic "U-shaped" solubility profile, with the lowest point in the neutral pH range[4][5]. Therefore, attempting to dissolve this compound directly into a neutral buffer like Phosphate Buffered Saline (PBS, pH 7.4) will often result in precipitation or incomplete dissolution[9].
PART 2: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my PBS buffer (pH 7.4). What's happening?
A1: This is the most common issue and is due to the pH-dependent solubility of the compound. At pH 7.4, this compound is near its isoelectric point, where it is least soluble[4][5]. Additionally, the high ionic strength of buffers like PBS can sometimes further suppress the solubility of certain compounds[4][9]. Direct dissolution in neutral buffers is rarely successful.
Q2: I managed to dissolve this compound in a dilute acid, but it crashed out when I added it to my cell culture medium.
A2: This is a classic pH shift problem. Your acidic stock solution was likely clear, but when you added it to the larger volume of buffered medium (e.g., DMEM, RPMI, typically pH ~7.2-7.4), the medium's buffering capacity raised the overall pH back into the isoelectric range, causing the compound to precipitate.
Q3: What is the best solvent to prepare a concentrated stock solution of this compound?
A3: The most reliable and common method is to use a dilute acid. A stock solution in 0.1 N Hydrochloric Acid (HCl) is highly effective as it protonates the molecule, significantly increasing its solubility[4][10][11]. For applications sensitive to chloride ions, dilute lactic or acetic acid can be considered as alternatives[4].
Q4: Can I use DMSO as a solvent?
A4: While DMSO is a powerful organic solvent, its use should be carefully considered. Ciprofloxacin (the parent drug) has limited solubility in DMSO (~7 mg/mL)[4]. While it can be an alternative, you must be mindful of the final concentration of DMSO in your experiment, as it can have cytotoxic or off-target effects. For most aqueous buffer applications, starting with an acidic aqueous stock is preferable.
Q5: How should I store my this compound stock solution to prevent degradation?
A5: Fluoroquinolones can be susceptible to degradation, particularly from light exposure[4].
-
Storage Temperature: Store stock solutions at -20°C for long-term stability[4][12].
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light[4].
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound and introduce contamination[4].
Troubleshooting Flowchart
If you are encountering solubility issues, follow this logical progression to identify and solve the problem.
Caption: Troubleshooting workflow for this compound solubility.
PART 3: Experimental Protocols & Data
pH-Dependent Solubility of Fluoroquinolones
The following table summarizes the solubility behavior of Ciprofloxacin, a close structural analog of this compound, demonstrating the critical impact of pH. This "U-shaped" profile is characteristic of the class[4][5].
| pH Range | Dominant Species | Charge | Expected Relative Solubility |
| < 5.0 | Cationic | Positive (+) | High |
| 6.0 - 8.0 | Zwitterionic | Net Neutral (±) | Very Low (Minimum)[4][5] |
| > 9.0 | Anionic | Negative (-) | High |
Data is generalized for the fluoroquinolone class based on sources discussing Ciprofloxacin[4][5][7].
Protocol 1: Preparation of a 10 mM this compound HCl Stock Solution
This is the recommended, field-proven method for preparing a soluble and stable stock solution.
Materials:
-
0.1 N Hydrochloric Acid (HCl), sterile
-
Sterile, conical polypropylene or glass vials (amber recommended)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 345.33 g/mol = 0.0345 g (or 34.5 mg)
-
-
Weighing: Accurately weigh 34.5 mg of this compound powder and transfer it to a sterile 15 mL conical tube or vial.
-
Initial Solubilization: Add approximately 8 mL of 0.1 N HCl to the vial. Cap it securely.
-
Dissolution:
-
Final Volume Adjustment: Once fully dissolved, add 0.1 N HCl to bring the final volume to exactly 10.0 mL. Vortex briefly to ensure homogeneity.
-
Sterilization & Storage:
Protocol 2: Dilution into Final Working Buffer (e.g., PBS)
Critical Consideration: The key to success is ensuring the final concentration of this compound in your working buffer is below its solubility limit at that neutral pH, and that the small volume of acidic stock does not significantly drop the buffer's pH.
Procedure:
-
Pre-warm Buffer: Bring your final experimental buffer (e.g., PBS, cell culture medium) to the required experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make a 100 µM working solution in 10 mL of PBS:
-
M1V1 = M2V2
-
(10,000 µM) * V1 = (100 µM) * (10 mL)
-
V1 = 0.1 mL (or 100 µL)
-
-
Dilution Technique:
-
Add the 10 mL of PBS to your final experimental vessel.
-
While gently vortexing or swirling the buffer, add the 100 µL of the 10 mM HCl stock solution. Never add the buffer to the concentrated stock. This "dilute-into-bulk" method ensures rapid dispersal and minimizes local concentration effects that can cause precipitation.
-
-
Final pH Check (Optional but Recommended): For sensitive applications, check the pH of the final working solution to ensure the buffer's capacity was sufficient and the pH remains within your desired experimental range.
PART 4: Advanced Considerations & Mechanistic Insights
Impact of Divalent Cations
Fluoroquinolones are known to chelate divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺)[14]. While some reports suggest this can decrease solubility by forming insoluble complexes, other studies show that metal complexation can, under certain conditions, either have no effect or even increase solubility[14]. Be aware that buffers or media rich in these cations (like DMEM) could potentially influence the behavior of this compound. If unexplained precipitation occurs, consider this as a possible contributing factor.
Degradation Pathways
The stability of this compound in aqueous solution is finite. Degradation is primarily driven by exposure to light (photodegradation) and strong oxidizing conditions[4][15]. Studies on Ciprofloxacin show that degradation can occur via reactions with hydroxyl radicals, leading to the formation of various byproducts[16][17][18]. To ensure experimental integrity, always use freshly prepared working solutions and protect all solutions from light.
Visualizing the pH-Solubility Relationship
The diagram below illustrates the molecular basis for the pH-dependent solubility of this compound, showing its different ionic forms.
Caption: Ionization states of this compound at different pH values.
References
-
Lomaestro, B. M., & Bailie, G. R. (1995). Absorption interactions with fluoroquinolones. 1995. Drug Safety, 12(5), 314–331. [Link]
-
Furey, A., et al. (2011). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 11(11), 4935-4946. [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. [Link]
-
Semantic Scholar. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research. [Link]
-
Wibowo, A. A., et al. (2020). Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid. CrystEngComm, 22(34), 5647-5658. [Link]
-
Manzo, R. H., et al. (2009). Ionization equilibria of fluoroquinolones in aqueous solutions. Journal of Pharmaceutical Sciences, 98(10), 3745-3755. [Link]
-
Blokhina, S., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. European Journal of Pharmaceutical Sciences, 93, 29-37. [Link]
-
ResearchGate. (2019). Dissolving Ciprofloxacin Antibiotic Powder. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). How can I dissolve ciprofloxacin in water without decreasing the pH? ResearchGate. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]
-
Desalination and Water Treatment. (2021). Ciprofloxacin removal from aqueous solutions by ozonation with calcium peroxide. Desalination and Water Treatment, 223, 276-285. [Link]
-
ResearchGate. (2014). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
ResearchGate. (2015). Hydroxyl radical based degradation of ciprofloxacin in aqueous solution. ResearchGate. [Link]
-
PubChem. (n.d.). Ciprofloxacin. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2022). Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis. Heliyon, 8(8), e10202. [Link]
-
ResearchGate. (2022). Degradation of Ciprofloxacin in Aqueous Solution Using Ozone Microbubbles: Spectroscopic, Kinetics, and Antibacterial Analysis. ResearchGate. [Link]
-
Journal of Environmental Monitoring. (2009). Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS. Journal of Environmental Monitoring, 11(4), 813-822. [Link]
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 103237-52-1: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [amp.chemicalbook.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of ciprofloxacin in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Oxociprofloxacin in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxociprofloxacin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound in solution. As a metabolite of the widely used antibiotic Ciprofloxacin, understanding the stability and degradation profile of this compound is crucial for accurate analytical method development, formulation studies, and overall drug safety assessment.
This resource is designed to be a practical and scientifically grounded tool. While direct, comprehensive studies on the forced degradation of this compound are limited in publicly available literature, this guide synthesizes information from studies on its parent compound, Ciprofloxacin, and other structurally related molecules to provide you with the most reliable and actionable insights.
I. Overview of this compound Stability
This compound, with the IUPAC name 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid, is a known metabolite of Ciprofloxacin.[1] Its chemical structure features a fluoroquinolone core, a cyclopropyl group, a carboxylic acid function, and a piperazinone ring. The presence of the piperazinone moiety, an oxidized form of the piperazine ring found in Ciprofloxacin, is the key structural difference and a likely site of chemical instability. For long-term storage, it is recommended to keep this compound at -20°C, suggesting potential instability at room temperature.[2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have about the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound in solution?
Based on the degradation pathways of Ciprofloxacin and other fluoroquinolones, the following are the most probable degradation pathways for this compound:
-
Hydrolysis: The amide bond within the piperazinone ring is susceptible to both acid and base-catalyzed hydrolysis. This could lead to the opening of the piperazinone ring.
-
Photodegradation: Fluoroquinolones are known to be photosensitive. Degradation is likely to occur at the quinolone core and the piperazinone ring upon exposure to light. The primary photodegradation of Ciprofloxacin involves the piperazine ring.[3]
-
Oxidation: While the piperazine ring is already oxidized to a piperazinone, further oxidative degradation can occur, potentially leading to the cleavage of the ring or modifications to the quinolone core. Studies on Ciprofloxacin have shown that the piperazine moiety is susceptible to oxidation.[4]
Q2: I am starting a forced degradation study on this compound. What conditions should I use?
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] For this compound, a systematic approach is recommended:
| Stress Condition | Recommended Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation is observed. | Hydrolysis of the amide bond in the piperazinone ring. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, then 60°C if no degradation is observed. | Hydrolysis of the amide bond in the piperazinone ring. |
| Oxidation | 3% H₂O₂ at room temperature. | Further oxidation of the piperazinone ring or the quinolone core. |
| Thermal Degradation | Solid-state at 105°C or in solution at 60°C. | General decomposition. |
| Photodegradation | Exposure to light source providing both UV and visible light (ICH Q1B). | Degradation of the quinolone core and piperazinone ring. |
Q3: What analytical techniques are best suited for analyzing this compound and its degradation products?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique.
-
HPLC-UV: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to separate the parent drug from its more polar degradation products.
-
HPLC-MS/MS: This is highly recommended for identifying unknown degradation products. The mass spectrometer provides mass-to-charge ratio (m/z) information, which is invaluable for structure elucidation.
Q4: Are there any known degradation products of this compound?
III. Troubleshooting Guide for Experimental Challenges
This section provides solutions to common problems encountered during the analysis of this compound degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) of this compound | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Use a column with end-capping or a different stationary phase. - Reduce the injection volume or sample concentration. |
| Co-elution of degradation products with the parent peak | - Insufficient chromatographic resolution. | - Optimize the HPLC method: adjust the gradient slope, change the organic modifier, or try a different column chemistry. |
| Unexpectedly rapid or no degradation under stress conditions | - Stress conditions are too harsh or too mild. - The drug substance is highly stable or unstable under the chosen conditions. | - Adjust the concentration of the stressor (acid, base, oxidant) or the duration and temperature of the stress test. Aim for 5-20% degradation.[8] |
| Difficulty in identifying unknown degradation products by MS | - Low abundance of the degradant. - Complex fragmentation pattern. | - Concentrate the sample. - Perform MS/MS fragmentation experiments at different collision energies to obtain more structural information. |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Keep the vial at room temperature for 24 hours. If no degradation is observed, heat the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To a vial, add a known volume of the stock solution and an equal volume of 3% H₂O₂.
-
Keep the vial at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute it to the target concentration for analysis.
-
-
Thermal Degradation:
-
For solid-state degradation, place a known amount of this compound powder in an oven at 105°C.
-
For degradation in solution, heat a solution of this compound at 60°C.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at appropriate time intervals.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (determine by UV scan of this compound)
-
Column Temperature: 30°C
Method Development Strategy:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the stressed samples generated from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the separation between these peaks and the parent peak.
-
If co-elution occurs, optimize the method by:
-
Adjusting the gradient profile (e.g., making it shallower).
-
Changing the mobile phase pH (if using a buffer).
-
Trying a different organic modifier (e.g., methanol).
-
Using a column with a different selectivity (e.g., a phenyl-hexyl column).
-
-
Once adequate separation is achieved, validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
V. Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and the experimental workflow for a forced degradation study.
Caption: Proposed degradation pathways of this compound under different stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
VI. References
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612–622.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Torniainen, K., Tammilehto, S., & Ulvi, V. (1996). Structure elucidation of a photodegradation product of ciprofloxacin. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 89-97.
-
Kümmerer, K. (Ed.). (2009). Pharmaceuticals in the environment: sources, fate, effects and risks. Springer Science & Business Media.
-
Turiel, E., Bordin, G., & Rodriguez, A. R. (2005). Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS. Journal of Environmental Monitoring, 7(3), 263-271.
-
Avis, K. E., & Wu, V. (2019). Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. OAText, 5(1), 1-10.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
-
Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
-
Sonawane, S., Gide, P., & Shinde, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38287.
-
An, J., Zhang, Y., & Zhou, L. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3279.
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Structure elucidation of a photodegradation product of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Mass Spectrometry for Oxociprofloxacin Analysis
Welcome to the technical support guide for the analysis of Oxociprofloxacin. As a key metabolite of the widely used antibiotic Ciprofloxacin, its accurate quantification is critical in pharmaceutical, environmental, and clinical research. This guide is structured to provide practical, field-proven insights into optimizing your liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will move from foundational questions to deep-dive troubleshooting workflows, explaining the scientific rationale behind each recommendation to ensure you can build robust and reliable assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when setting up an LC-MS/MS method for this compound.
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?
A: this compound has a molecular formula of C₁₇H₁₆FN₃O₄ and a monoisotopic mass of approximately 345.11 Da.[1][2] In positive ESI mode, the molecule readily accepts a proton, primarily on the basic nitrogen atoms of the piperazine ring. Therefore, you should target the protonated molecule, [M+H]⁺, as your precursor ion at a mass-to-charge ratio (m/z) of 346.1 .
Q2: I'm just starting. What are the most common ESI source parameters to begin with for fluoroquinolone analysis?
A: While every mass spectrometer is different, a good starting point for fluoroquinolones like this compound is crucial. These settings are based on typical pneumatically assisted ESI sources operating at flow rates of 0.2-0.5 mL/min.[3][4]
| Parameter | Typical Starting Value | Rationale |
| Ionization Mode | Positive ESI | Fluoroquinolones contain basic amine groups that are easily protonated.[3] |
| Capillary/Spray Voltage | +3.5 to +4.5 kV | Provides the electrostatic potential to charge droplets at the ESI tip.[4] |
| Nebulizer Gas (N₂) | 40-50 psi | Assists in forming a fine spray of droplets from the LC eluent. |
| Drying/Desolvation Gas (N₂) Flow | 8-12 L/min | Sweeps the ion source to facilitate solvent evaporation from droplets.[4] |
| Source/Desolvation Temperature | 350-500 °C | Provides thermal energy to aid in desolvation and release of gas-phase ions.[3] |
Note: These are starting points. For maximum sensitivity, you must optimize each parameter for your specific instrument and mobile phase conditions as detailed in the Troubleshooting section.
Q3: Why am I seeing a weak or unstable signal for this compound?
A: A weak or unstable signal can stem from several factors. The most common culprits are:
-
Suboptimal Source Parameters: The default "tune" settings are rarely optimal for a specific analyte. A systematic optimization is required.[5]
-
Incorrect Mobile Phase pH: The mobile phase pH must be acidic (typically pH 2.5-3.5 using formic acid) to ensure this compound is protonated and remains in its ionic form for efficient ESI.[6][7]
-
Ion Suppression (Matrix Effect): Co-eluting compounds from your sample matrix (e.g., salts, phospholipids from plasma) can interfere with the ionization process in the ESI source, drastically reducing your analyte's signal.[8]
-
Analyte Degradation: this compound, like other fluoroquinolones, can be susceptible to degradation from prolonged exposure to light or inappropriate pH conditions during sample storage or processing.[9][10]
Q4: What type of mobile phase is recommended for the LC-MS analysis of this compound?
A: A reversed-phase chromatographic setup is standard. For the mobile phase, a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B) is highly recommended. The formic acid serves two critical purposes: it acidifies the mobile phase to promote analyte protonation ([M+H]⁺) and provides a source of protons, enhancing ESI efficiency.[6][7]
Q5: How should I store my stock solutions, working standards, and biological samples containing this compound?
A: Proper storage is essential to prevent analyte degradation.
-
Stock Solutions: Prepare in a solvent like methanol or a buffered solution and store at -20°C or colder for long-term stability.[1][11]
-
Working Standards: Should be prepared fresh if possible. If stored, keep them refrigerated (2-8°C) and protected from light for short periods (e.g., during a sequence run).
-
Biological Samples (e.g., plasma, urine): Must be stored frozen, preferably at -80°C, until analysis.[12] Long-term storage at -20°C may not be sufficient to prevent all degradation pathways.[12] Avoid repeated freeze-thaw cycles. Studies on related fluoroquinolones show good stability when stored frozen.[9]
Section 2: Troubleshooting Guide: A Deeper Dive
This section provides structured workflows to diagnose and solve more complex issues.
Problem 1: Low Sensitivity and Poor Signal Intensity
Achieving a strong, stable signal is the foundation of a quantitative assay. If the FAQ section didn't resolve your issue, a systematic optimization of the ESI source is the next logical step.
Causality Analysis: The efficiency of converting analyte molecules from the liquid phase to gas-phase ions is governed by the interplay of ESI source parameters. Each parameter influences a specific physical process: droplet formation, droplet shrinkage (desolvation), and ion release. An imbalance—for example, a temperature that is too high—can cause thermal degradation, while a spray voltage that is too low may not provide enough energy for efficient charging.[4]
Solution Workflow: ESI Source Optimization via Direct Infusion
The most effective way to optimize the source is by directly infusing a solution of this compound (~100-500 ng/mL in a typical LC mobile phase) into the mass spectrometer and adjusting parameters one at a time to maximize the signal intensity for the m/z 346.1 precursor ion.
Caption: Workflow for systematic ESI source optimization.
Problem 2: Inaccurate Quantification and Poor Reproducibility
If your sensitivity is good but your results are inconsistent, especially between different sample lots or when comparing standards in solvent versus matrix, you are likely facing matrix effects.
Causality Analysis: Matrix effect is the alteration of ionization efficiency due to co-eluting components from the sample matrix.[8] These components are not detected themselves but compete with the analyte for access to the droplet surface or for charge during the ESI process. This can lead to ion suppression (lower signal in matrix) or, less commonly, ion enhancement (higher signal in matrix), both of which invalidate quantification based on external calibration curves.[8][13]
Solution Workflow: Assessing and Mitigating Matrix Effects
-
Assess the Impact: First, you must confirm and quantify the matrix effect. The gold standard method is the post-extraction spike comparison.[8] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set 2) with the peak area of the analyte in a neat solvent standard (Set 1).
-
Mitigate the Effect:
-
Improve Sample Preparation: Use a more selective sample cleanup technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to better remove interfering components like phospholipids.[14]
-
Optimize Chromatography: Adjust your LC gradient to achieve better chromatographic separation between this compound and the region where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS (e.g., this compound-¹³C₃,¹⁵N₁) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the signal variability is normalized, leading to accurate quantification.
-
Caption: Conceptual diagram of ion suppression by matrix components.
Problem 3: Selecting and Optimizing MRM Transitions
For a highly selective and sensitive quantitative method, Multiple Reaction Monitoring (MRM) is essential. This requires selecting specific precursor-to-product ion transitions.
Causality Analysis: Tandem mass spectrometry adds a layer of specificity by monitoring not just the parent mass, but also its unique fragments. A good MRM transition relies on a fragment (product ion) that is both intense and specific to the analyte. Choosing a weak fragment results in poor sensitivity. The energy used for fragmentation—the collision energy (CE)—must be optimized because too little energy won't produce enough fragments, while too much can shatter the ion into very small, non-specific fragments.[15]
Solution Workflow: MRM Method Development
-
Identify Product Ions: Infuse an this compound standard and perform a product ion scan (also called MS2 scan) on the precursor ion (m/z 346.1). Based on the known fragmentation patterns of fluoroquinolones, expect to see the following losses[3][15][16]:
-
Loss of water (-18 Da) from the carboxylic acid group.
-
Loss of carbon dioxide (-44 Da) from the carboxylic acid group.
-
Cleavage and rearrangement of the piperazine ring.
-
-
Select Transitions: Choose at least two of the most intense and specific product ions. One is used for quantification (the "quantifier") and the other for confirmation (the "qualifier").
-
Optimize Collision Energy (CE): For each selected transition, perform a CE ramp experiment. This involves monitoring the MRM transition while the collision energy is systematically varied. The CE that produces the maximum product ion intensity should be used for the final method.
Proposed MRM Transitions for this compound
The following table provides theoretically derived, high-confidence transitions. These must be confirmed and optimized empirically on your instrument.
| Parameter | Quantifier Transition | Qualifier Transition |
| Precursor Ion (Q1) | 346.1 | 346.1 |
| Product Ion (Q3) | 302.1 | 229.1 |
| Proposed Identity | [M+H - CO₂]⁺ | [Fragment from piperazine ring cleavage]⁺ |
| Typical CE (V) | ~20-30 V | ~35-45 V |
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Collision Energy (CE) Optimization
-
Prepare a Standard: Create a 100 ng/mL solution of this compound in a 50:50 mixture of your aqueous and organic mobile phases.
-
Set Up Infusion: Infuse the standard directly into the mass spectrometer using a syringe pump at a flow rate representative of your LC method (e.g., 0.4 mL/min).
-
Create the MS Method: In your instrument software, create a method with one MRM transition (e.g., 346.1 → 302.1).
-
Perform the CE Ramp: Set up an experiment where the CE is ramped. For example, acquire data for 2 minutes, starting the CE at 5 V and increasing it to 60 V over the acquisition time.
-
Analyze the Data: Plot the intensity of the product ion (m/z 302.1) against the collision energy. The apex of the curve represents the optimal CE for that transition.
-
Repeat: Repeat steps 3-5 for your qualifier transition (e.g., 346.1 → 229.1).
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This protocol allows you to calculate the precise impact of your matrix.[8]
-
Prepare Two Sets of Samples:
-
Set 1 (Neat Standard): Spike your analyte (e.g., to a final concentration of 50 ng/mL) into your mobile phase or reconstitution solvent.
-
Set 2 (Post-Spike Matrix): Obtain blank matrix (e.g., plasma, urine) from at least 6 different sources. Process these blank samples using your final extraction procedure. After extraction, spike the analyte into the clean extract to the same final concentration as in Set 1.
-
-
Analyze Both Sets: Inject both sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Spike Matrix) / (Peak Area in Neat Standard)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF (if using an Internal Standard):
-
MF = (Analyte/IS Area Ratio in Matrix) / (Analyte/IS Area Ratio in Neat Standard)
-
An IS-normalized MF close to 1 demonstrates that the internal standard successfully compensates for the matrix effect.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128242, this compound. Retrieved from [Link]
-
De Ruyck, H., Van Renterghem, R., & De Ridder, H. (2003). Development of a capillary zone electrophoresis-electrospray ionisation tandem mass spectrometry method for the analysis of fluoroquinolone antibiotics. Journal of Chromatography A, 990(1-2), 259-269. Retrieved from [Link]
-
Xiao, Y., Chang, H., Jia, A., & Hu, J. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1214(1-2), 100-108. Retrieved from [Link]
-
Deng, J., et al. (2017). Internal Extractive Electrospray Ionization Mass Spectrometry for Quantitative Determination of Fluoroquinolones Captured by Magnetic Molecularly Imprinted Polymers from Raw Milk. Scientific Reports, 7(1), 14619. Retrieved from [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2). Retrieved from [Link]
-
Xiao, Y., Chang, H., Jia, A., & Hu, J. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8872386. Retrieved from [Link]
-
Turiel, E., Bordin, G., & Rodriguez, A. R. (2003). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Journal of Chromatography A, 1007(1-2), 95-103. Retrieved from [Link]
-
Szerkus, O., et al. (2017). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Journal of Pharmaceutical and Biomedical Analysis, 145, 483-494. Retrieved from [Link]
-
Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 59(1), 43-50. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Zhang, J., & Yuan, M. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(12), 809-813. Retrieved from [Link]
-
McGill, S., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. Scientific Reports, 11(1), 17871. Retrieved from [Link]
-
An, J. H., et al. (2014). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 5(1), 19. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Schug, K. A., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America, 39(9), 454-460. Retrieved from [Link]
-
Dinis-Oliveira, R. J. (2018). Drug Stability in Biological Specimens. ResearchGate. Retrieved from [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5794-5805. Retrieved from [Link]
-
Trissel, L. A., et al. (2012). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 65(3), 200–205. Retrieved from [Link]
-
Ghosh, C., et al. (2012). Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. Journal of Pharmaceutical Analysis, 2(4), 296-303. Retrieved from [Link]
Sources
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Oxociprofloxacin Detection
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Oxociprofloxacin. This guide is designed to provide practical, in-depth solutions to common interferences and challenges encountered during the analytical detection of this key ciprofloxacin metabolite. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions about the analytical behavior of this compound and the methodologies used for its detection.
Q1: What is a matrix effect, and why is it a major concern in this compound analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In bioanalysis, this includes salts, proteins, lipids, and other endogenous compounds found in plasma, urine, or tissue.[1] A matrix effect is the alteration of the analytical signal of this compound caused by these co-eluting components.[2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), with suppression being more common.[3]
This is a critical issue because it can lead to significant inaccuracies in quantification, poor reproducibility, and a reduced limit of detection, ultimately compromising the validity of study results.[4][5] Even with highly selective techniques like tandem mass spectrometry (MS/MS), matrix effects can occur because the interference happens during the ionization process, before mass filtering takes place.[4][6]
Q2: My this compound peak shape is poor (tailing or fronting). What are the likely causes?
A: Poor peak shape is a common chromatographic issue.
-
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or a mismatch between the sample solvent and the mobile phase.
-
Peak Fronting typically indicates column overload, where too much sample has been injected for the column to handle effectively.[7]
In both cases, it's also wise to check for issues like column degradation or the presence of blockages in the column frit.
Q3: How does pH affect the detection of this compound?
A: The pH of the mobile phase and the sample solution is critical for several reasons. This compound, like its parent compound ciprofloxacin, has functional groups that can be protonated or deprotonated depending on the pH.[8] This affects its:
-
Solubility: The compound may precipitate if the pH is not optimal, leading to inaccurate results and potential system blockages.[9][10] Studies on ciprofloxacin show it can precipitate at a pH above 5.47.[9]
-
Retention Time: Changes in the ionization state of the molecule alter its polarity and, consequently, how strongly it interacts with the stationary phase in reversed-phase HPLC.[11]
-
Stability: Extreme pH values can lead to the degradation of the analyte.[8]
For CZE analysis of ciprofloxacin, a pH of 8.5 has been shown to provide excellent results.[12]
Q4: Can metabolites of ciprofloxacin interfere with this compound detection?
A: Yes. This compound itself is a metabolite of ciprofloxacin.[13][14] Ciprofloxacin is metabolized into several compounds, including desethylene ciprofloxacin and formyl ciprofloxacin.[13] If these metabolites are not chromatographically separated, they can interfere. While mass spectrometry can often distinguish them based on their different mass-to-charge ratios, isobaric metabolites (having the same mass) or in-source fragmentation could still pose a challenge. Therefore, good chromatographic separation is always the primary goal.
Troubleshooting Guide: From Symptom to Solution
This guide provides a systematic approach to resolving specific problems encountered during this compound analysis.
Problem 1: Low or No Signal for this compound
Your standards look fine, but when you inject your processed biological samples, the signal is significantly lower than expected or absent. This is a classic sign of a severe matrix effect, specifically ion suppression.
Caption: Troubleshooting workflow for low analyte signal.
This experiment is the gold standard for identifying regions in your chromatogram where ion suppression occurs.[15]
-
Setup:
-
Infuse a standard solution of this compound at a constant, low flow rate (e.g., 10 µL/min) directly into the MS source using a syringe pump.
-
Use a T-junction to combine this flow with the eluent from your HPLC column, post-column but pre-MS source.
-
-
Execution:
-
Begin the infusion and allow the MS signal for this compound to stabilize, creating a high, steady baseline.
-
While the infusion continues, inject a blank, extracted matrix sample (e.g., a plasma sample with no drug) onto the HPLC column and run your standard gradient.
-
-
Interpretation:
-
Observe the baseline of the infused this compound signal. Any sharp drops or "dips" in this baseline indicate that a compound is eluting from the column at that specific time and suppressing the ionization of your analyte.[15][16]
-
If the retention time of this compound falls within one of these suppression zones, you have confirmed the cause of your low signal.
-
Sources
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Oxociprofloxacin Handling
A Guide to Preventing Non-Specific Adsorption to Laboratory Ware
Welcome to the Technical Support Center. As a Senior Application Scientist, I've compiled this guide to address a common yet often overlooked challenge in the lab: the loss of your valuable compound, Oxociprofloxacin, due to its adsorption to labware. This phenomenon, known as non-specific binding (NSB), can lead to inaccurate experimental results, including underestimated potency and poor reproducibility. This resource provides in-depth, evidence-based strategies to mitigate this issue, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing concentration when stored in standard lab plastics?
A1: this compound, a fluoroquinolone derivative, possesses physicochemical properties that make it prone to non-specific binding to surfaces. This is primarily due to a combination of hydrophobic and electrostatic interactions between the compound and the labware material. Fluoroquinolones are known to be zwitterionic at physiological pH, meaning they have both positive and negative charges, which can interact with charged surfaces.[1] Furthermore, the core structure of quinolones can be hydrophobic, leading to adsorption onto non-polar plastic surfaces like polystyrene.
Q2: What is non-specific binding (NSB) and why is it a problem for my experiments?
A2: Non-specific binding is the unintended adhesion of molecules to surfaces that are not the intended target. In the context of your experiments, this means that a portion of your this compound is sticking to the walls of your pipette tips, microplates, and storage tubes instead of remaining in solution. This leads to a lower effective concentration of the compound in your assay, which can result in:
-
Inaccurate Potency Measurement (IC50/EC50): The observed biological effect will be lower than the true effect, leading to an overestimation of the concentration required for a response.
-
Poor Reproducibility: The extent of NSB can vary between experiments, leading to high variability in your data.
-
Failed Experiments: In some cases, the concentration of the compound can drop below the effective level, leading to a complete loss of signal.
Q3: Is there a difference between using polypropylene (PP) and polystyrene (PS) labware?
A3: Yes, the choice of plastic can significantly impact the extent of non-specific binding. Polypropylene is generally less prone to binding small molecules compared to polystyrene.[2][3] Polystyrene has a more hydrophobic surface, which can attract compounds with hydrophobic moieties. For many peptides and small molecules, polypropylene offers better recovery.[2] However, the specific interactions can be compound-dependent, so it is always best to empirically verify the best material for your application.
Troubleshooting Guide: Low Recovery of this compound
If you are experiencing unexpectedly low activity or concentration of this compound in your assays, non-specific binding is a likely culprit. Follow this troubleshooting guide to diagnose and resolve the issue.
Issue: Inconsistent or lower-than-expected results in cell-based or biochemical assays.
Root Cause Analysis: The effective concentration of this compound in your assay is likely lower than the nominal concentration due to adsorption to the labware.
-
Material Selection:
-
Plastics: Switch from polystyrene to polypropylene microplates, tubes, and pipette tips.[2][3] Consider using commercially available "low-binding" labware, which is often made from modified polypropylene or has a special coating to reduce binding.[4][5][6][7]
-
Glassware: For stock solutions, consider using glass vials. However, be aware that glass surfaces can also adsorb compounds. To mitigate this, especially for "sticky" compounds, silanization of glassware is recommended.[1][8][9][10][11] Silanization creates a hydrophobic surface that repels aqueous solutions, preventing the compound from adhering to the glass.
-
-
Solvent and Buffer Optimization:
-
pH Adjustment: The charge of both this compound and the labware surface is pH-dependent. Fluoroquinolones have been shown to have varying adsorption characteristics at different pH levels.[12][13][14][15] Experiment with adjusting the pH of your buffer to a point where the electrostatic attraction between your compound and the labware is minimized. This may require some empirical testing.
-
Use of Organic Solvents: If compatible with your assay, adding a small percentage of an organic solvent like acetonitrile or methanol to your aqueous solutions can help keep hydrophobic compounds in solution and reduce their tendency to bind to plastic surfaces.[16]
-
Addition of Surfactants: Non-ionic surfactants, such as Tween 20 or Triton X-100, at low concentrations (e.g., 0.01-0.1%) can be very effective in reducing non-specific binding.[17][18][19][20][21][22][23] The surfactant molecules can coat the surfaces of the labware and the compound itself, preventing direct interaction.
-
-
Experimental Technique and Best Practices:
-
Pre-treatment of Labware: Before adding your this compound solution, you can pre-condition the labware by incubating it with a blocking agent. A common and effective method is to incubate the wells of a microplate with a solution of Bovine Serum Albumin (BSA) (e.g., 1% w/v in PBS) for an hour at room temperature, followed by washing.[24] The BSA will coat the surface and block the sites where your compound might otherwise bind.
-
Minimize Surface Area and Transfer Steps: The more surfaces your solution comes into contact with, the greater the potential for loss. Whenever possible, prepare dilutions directly in the assay plate.
-
Create a Stock Solution in an Appropriate Solvent: For "sticky" compounds, it is often beneficial to create a concentrated stock solution in a solvent in which the compound is highly soluble and less prone to adsorption (e.g., DMSO, acetic acid, or THF for this compound).[8][11] This stock can then be diluted into the final assay buffer immediately before use.
-
Diagram: Troubleshooting Workflow for this compound Adsorption
Caption: A logical workflow for troubleshooting and mitigating the non-specific adsorption of this compound.
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes how to create a hydrophobic surface on glassware to prevent the adsorption of "sticky" compounds.[8][9][10][11]
Materials:
-
Glassware to be treated (e.g., vials, flasks)
-
Dimethyldichlorosilane solution (e.g., 2% v/v in a volatile organic solvent like chloroform or toluene)
-
Methanol or ethanol for rinsing
-
Deionized water
-
Chemical fume hood
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Work in a chemical fume hood. Dimethyldichlorosilane is volatile and reacts with water to produce HCl gas.
-
Thoroughly clean and dry the glassware before treatment.
-
Completely immerse the glassware in the dimethyldichlorosilane solution for 5-10 minutes. For larger items, you can rinse the surfaces with the solution.
-
Remove the glassware from the solution and allow the solvent to evaporate completely.
-
Rinse the glassware thoroughly with methanol or ethanol to remove any unreacted silanizing agent.
-
Finally, rinse the glassware with deionized water.
-
Dry the glassware in an oven (e.g., at 100°C for 1 hour).
-
To confirm successful silanization, place a drop of water on the treated surface. The water should bead up and not spread out.
Protocol 2: Quantification of Non-Specific Binding
This experiment will help you determine the extent of this compound loss to different types of labware.
Materials:
-
This compound stock solution of known concentration
-
Assay buffer
-
Different types of labware to be tested (e.g., polypropylene tubes, polystyrene tubes, low-binding tubes)
-
A suitable analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a solution of this compound in your assay buffer at a concentration relevant to your experiments.
-
Aliquot a known volume of this solution into the different types of tubes you wish to test.
-
Include a control where the solution is prepared in a silanized glass vial (assuming minimal binding).
-
Incubate the tubes for a period of time that mimics your experimental conditions (e.g., 2 hours at room temperature).
-
At the end of the incubation, transfer the solution from each tube into a clean analysis vial.
-
Quantify the concentration of this compound in each sample using your analytical method.
-
Calculate the percentage of compound recovered from each type of labware compared to the initial concentration or the concentration in the silanized glass vial.
Data Summary Table
| Labware/Treatment | Expected Recovery of this compound | Rationale |
| Polystyrene (PS) | Low to Moderate | Hydrophobic surface promotes adsorption of non-polar moieties of the compound.[2][3][25] |
| Polypropylene (PP) | Moderate to High | Generally less hydrophobic than PS, leading to reduced non-specific binding for many small molecules.[2][3] |
| Low-Binding PP | High | Surface is often modified to be more hydrophilic, further reducing hydrophobic interactions.[4][5][6][7] |
| Silanized Glass | Very High | Creates a hydrophobic surface that repels the aqueous solution, minimizing contact and adsorption.[1][8][9][10][11] |
| PP + 0.1% Tween 20 | Very High | Surfactant coats the plastic surface, preventing direct interaction with the compound.[17][18][19][20][21][22][23] |
| PP + 1% BSA pre-treatment | Very High | BSA acts as a blocking agent, occupying the sites on the plastic surface where the compound might bind.[24] |
Diagram: Mechanism of Adsorption and Prevention
Caption: A simplified diagram illustrating the mechanism of non-specific binding and how surface treatments can prevent it.
By implementing these strategies, you can significantly improve the accuracy and reliability of your experimental data when working with this compound. If you continue to experience issues, please do not hesitate to contact our technical support team for further assistance.
References
-
SILICONIZING GLASSWARE. (n.d.). Retrieved from [Link]
-
Silanizing glassware. (2001). Current Protocols in Molecular Biology, Appendix 3:Appendix 3B. Retrieved from [Link]
-
What is Silanized Glass? - Simple Use Guide. (2022, March 18). Mastelf. Retrieved from [Link]
-
Silanizing glassware. (2001). Current Protocols in Immunology, Appendix 3:Appendix 3K. Retrieved from [Link]
-
Tips and tricks for handling sticky substances in the lab? (2018, June 21). Reddit. Retrieved from [Link]
-
Microresico® Low-Bind 96-well Plate. (n.d.). Amuza Inc. Retrieved from [Link]
-
Silanizing Glassware. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
Adsorption of a Mixture of Daily Use Pharmaceuticals on Pristine and Aged Polypropylene Microplastics. (2024). Molecules, 29(18), 4293. Retrieved from [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2022). Pharmaceutics, 14(10), 2039. Retrieved from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023). RSC Advances, 13(27), 18457-18471. Retrieved from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab. Retrieved from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
-
How to measure and transfer sticky solids. (2016, December 8). Chemistry Stack Exchange. Retrieved from [Link]
-
Troubleshooting protein recovery issues. (2025, March 20). Cytiva. Retrieved from [Link]
-
ULTRA LOW BINDING TUBES. (n.d.). NBS Scientific. Retrieved from [Link]
-
Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Retrieved from [Link]
-
The Role of Microemulsions in Enhancing the Stability of Biopharmaceutics. (2026, January 12). DDDT. Retrieved from [Link]
-
Polypropylene vs Polystyrene - Similarities and Differences. (2023, July 14). Westlab Canada. Retrieved from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (n.d.). Retrieved from [Link]
-
Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]
- The importance of using the optimal plastic and glassware in studies involving peptides. (2014). Journal of Pharmacological and Toxicological Methods, 69(1), 74-78.
-
struggling to dry sticky compounds – any advice? (2025, April 13). Reddit. Retrieved from [Link]
-
Polypropylene vs. Polystyrene: Material Differences and Comparisons. (2023, January 6). Xometry. Retrieved from [Link]
-
Choosing the Best Material for Microcentrifuge Tubes: Polypropylene, Polystyrene, and Polyethylene. (n.d.). Retrieved from [Link]
-
Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(4), 846-851. Retrieved from [Link]
-
Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. (2023). Molecules, 28(3), 1386. Retrieved from [Link]
-
Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 164-170. Retrieved from [Link]
-
Adsorption–Desorption Behaviors of Enrofloxacin and Trimethoprim and Their Interactions with Typical Microplastics in Aqueous Systems. (2022). Toxics, 10(11), 693. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]
- ADSORPTION STUDY OF FLUOROQUINOLONE ANTIBIOTIC - LEVOFLOXACIN TO EVALUATE THE POSSIBILITY OF ITS REMOVAL FROM WASTEWATERS USING. (2023). Chemical Problems, 14(4), 512-519.
-
Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2017). Journal of Drug Targeting, 25(6), 487-497. Retrieved from [Link]
-
How to Handle Research Compounds Safely. (n.d.). Retrieved from [Link]
-
Effect of pH on adsorption of pollutants on SLS and ST: (a) MB; (b) Pb(ii). (n.d.). ResearchGate. Retrieved from [Link]
-
[Effect of plasma-treatment on suppression of drug adsorption to the surface of plastic infusion bag]. (1999). Yakugaku Zasshi, 119(12), 929-935. Retrieved from [Link]
-
Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. (2023). Molecules (Basel, Switzerland), 28(3), 1386. Retrieved from [Link]
-
Carbon-based adsorbents for fluoroquinolone removal from water and wastewater: A critical review. (2021). Environmental Research, 194, 110649. Retrieved from [Link]
-
Effects of Salinity, pH, and Cu(II) on the Adsorption Behaviors of Tetracycline onto Polyvinyl Chloride Microplastics: A Site Energy Distribution Analysis. (2023). Toxics, 11(5), 462. Retrieved from [Link]
-
pH-responsive release of small molecule pharmaceuticals from a reworked adsorbent hydrogel for environmental applications. (2022). Scientific Reports, 12(1), 1888. Retrieved from [Link]
-
Adsorption of Therapeutic and Recreational Drugs During Prolonged Storage of Plasma Samples in Gel Separator Tubes. (2021). Journal of Analytical Toxicology, 45(9), 1004-1011. Retrieved from [Link]
-
Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. (2013). PLoS ONE, 8(9), e73467. Retrieved from [Link]
-
Low-Cost Adsorbents for the Removal of Pharmaceuticals from Surface Waters. (2022). Water, 14(21), 3466. Retrieved from [Link]
Sources
- 1. mastelf.com [mastelf.com]
- 2. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xometry.com [xometry.com]
- 4. shop.gbo.com [shop.gbo.com]
- 5. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 6. scbt.com [scbt.com]
- 7. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. researchgate.net [researchgate.net]
- 13. Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Salinity, pH, and Cu(II) on the Adsorption Behaviors of Tetracycline onto Polyvinyl Chloride Microplastics: A Site Energy Distribution Analysis [mdpi.com]
- 15. pH-responsive release of small molecule pharmaceuticals from a reworked adsorbent hydrogel for environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nicoyalife.com [nicoyalife.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. dovepress.com [dovepress.com]
- 22. asianpharmtech.com [asianpharmtech.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 25. Choosing the Best Material for Microcentrifuge Tubes: Polypropylene, Polystyrene, and Polyethylene [needle.tube]
Technical Support Center: Troubleshooting Poor Recovery of Oxociprofloxacin in Solid-Phase Extraction (SPE)
Welcome to the technical support center for Solid-Phase Extraction (SPE) of Oxociprofloxacin. As a key metabolite of the widely used antibiotic Ciprofloxacin, accurate and reproducible quantification of this compound is critical in pharmaceutical, clinical, and environmental analyses.[1][2] However, its zwitterionic nature presents unique challenges during sample preparation, often leading to poor or inconsistent recovery in SPE.
This guide provides a structured, in-depth approach to troubleshooting these issues. Moving beyond a simple checklist, we will explore the causal relationships between the molecule's chemical properties and the SPE method parameters, empowering you to diagnose and solve recovery problems effectively.
Part 1: Foundational Knowledge - The Chemical Behavior of this compound
Success in SPE begins with understanding the analyte. This compound is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[3] This structure dictates that its net charge is highly dependent on the pH of the surrounding solution. This pH-dependent behavior is the single most critical factor governing its retention and elution on an SPE sorbent.
Table 1: pH-Dependent Charge States of this compound
| pH Range | Carboxylic Acid Group (-COOH) | Piperazine Ring (-NH-) | Net Charge of Molecule | Primary SPE Interaction |
| pH < 4 | Neutral (-COOH) | Protonated (-NH2+) | Positive (+) | Cation-Exchange |
| pH 4 - 8 | Deprotonated (-COO-) | Protonated (-NH2+) | Zwitterionic (Neutral) | Reversed-Phase / Polar |
| pH > 9 | Deprotonated (-COO-) | Neutral (-NH-) | Negative (-) | Anion-Exchange |
Note: pKa values are estimated based on the parent compound, Ciprofloxacin, which has pKa values of approximately 6.1 and 8.7.[4]
Manipulating the pH of your sample and solvents allows you to control the charge of this compound, turning specific retention mechanisms "on" or "off" to achieve separation from matrix interferences.
Part 2: The Troubleshooting Workflow - A Diagnostic Q&A Approach
Low recovery is the most common problem encountered in SPE.[5] The first step in troubleshooting is to determine where in the process the analyte is being lost. This can be achieved by systematically collecting and analyzing the liquid fractions from each step of the SPE procedure (Load, Wash, and Elution).[6][7]
Q: My recovery for this compound is low or inconsistent. Where do I start?
A: Start by performing a fraction collection experiment. Prepare a standard solution of this compound in a clean solvent (to eliminate matrix effects initially) and process it through your entire SPE protocol. Collect the flow-through from the Load step, each Wash step, and the final Elution step into separate vials. Analyze each fraction to determine where your analyte is. The following diagram and subsequent Q&A section will guide you based on your findings.
Caption: A diagnostic flowchart for troubleshooting poor SPE recovery.
Frequently Asked Questions (FAQs)
Q1: My analyte is in the Load fraction. What does this mean?
A: This indicates a "breakthrough" problem, where the analyte fails to be retained by the SPE sorbent.[8] This is the most common failure mode and is typically caused by one of the following:
-
Incorrect Sample pH: For retention on a reversed-phase (e.g., C18, polymeric) sorbent, this compound should be in its least polar, zwitterionic form. Adjusting the sample pH to its isoelectric point (approx. pH 4-6) is crucial. If the pH is too high or too low, the molecule becomes charged and more polar, reducing its affinity for the nonpolar sorbent.
-
Inappropriate Sorbent Choice: A standard silica-based C18 sorbent may not have sufficient retaining power for a polar molecule like this compound. A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) offers a more hydrophilic surface and higher surface area, providing better retention for polar compounds.[9] For highly aqueous samples, a water-wettable sorbent is essential to prevent poor interaction between the sample and the stationary phase.[10]
-
High Flow Rate: Loading the sample too quickly prevents the analyte from having sufficient time to interact with and bind to the sorbent.[9] A flow rate of ~1 mL/min is a good starting point.[11]
-
Sorbent Overload: The amount of analyte and matrix components in your sample has exceeded the binding capacity of the sorbent mass in the cartridge.[11] Consider using a larger cartridge or diluting your sample.
Q2: My analyte is being lost in the Wash step. How do I fix this?
A: This means your wash solvent is too strong and is prematurely eluting the analyte along with the interferences.[7]
-
Reduce Organic Content: The purpose of the wash step is to remove weakly bound, interfering compounds. Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 5% methanol in water.
-
Maintain Correct pH: Ensure the pH of your wash solvent is the same as your loading solvent (e.g., pH 4-6) to keep the analyte in its retained, zwitterionic state.
Q3: Analyte is not detected in the Load or Wash, but recovery in the Elution fraction is still low. What's happening?
A: This points to incomplete elution, meaning the analyte is strongly bound to the sorbent and is not being fully released.[12][13]
-
Increase Elution Solvent Strength: You need a stronger solvent to disrupt the analyte-sorbent interactions. Increase the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).
-
Modify Elution Solvent pH: This is a powerful technique. To elute from a reversed-phase sorbent, you want to ionize the this compound to make it more polar and less retained. Adding a small amount of a pH modifier is highly effective.
-
For Basic Elution: Add 2-5% ammonium hydroxide to your organic solvent. This will deprotonate the carboxylic acid and neutralize the piperazine group, making the molecule anionic and easily eluted.
-
For Acidic Elution: Add 2-5% formic acid. This will keep the carboxylic acid neutral but protonate the piperazine group, making the molecule cationic and more polar.
-
-
Address Secondary Interactions: Silica-based sorbents can have residual active silanol groups that ionically bind to the basic piperazine moiety of this compound. This is a common cause of irreversible binding. Using a polymeric sorbent or adding a modifier like triethylamine to the elution solvent can help disrupt these interactions.
Q4: How do I choose between a reversed-phase and a mixed-mode SPE sorbent?
A: The choice depends on the complexity of your sample matrix and the required selectivity.
-
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X): This is often the best starting point. These sorbents are pH-stable and offer balanced retention for polar and nonpolar compounds. Retention is primarily based on hydrophobicity, controlled by adjusting the sample pH to make this compound neutral.[14]
-
Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C): This is a more powerful and selective option. These sorbents have both reversed-phase and strong/weak cation exchange functional groups. This allows for a two-pronged retention mechanism. You can load at a low pH (<4) to ensure the piperazine group is positively charged and binds to the cation exchanger, then use a strong wash to remove neutral and acidic interferences, and finally elute with a basic organic solvent to neutralize the piperazine group and release the analyte.
Part 3: A Validated Protocol Example for this compound
This section provides a robust, step-by-step protocol using a water-wettable, polymeric reversed-phase sorbent, which is a common and effective choice for this class of compounds. This protocol is designed to be a self-validating starting point for your method development.
Table 2: Example SPE Protocol using a Polymeric Reversed-Phase Cartridge (e.g., 30 mg / 1 mL)
| Step | Procedure | Solvent/Reagent | Volume | Flow Rate | Rationale & Key Considerations |
| 1 | Condition | Methanol | 1 mL | 1-2 mL/min | Wets the sorbent and activates the functional groups for retention.[5] |
| 2 | Equilibrate | Deionized Water (pH adjusted to 5.0 with Formic Acid) | 1 mL | 1-2 mL/min | Primes the sorbent with the loading conditions. Crucially, do not let the sorbent bed dry out from this point forward. [5] |
| 3 | Load Sample | Sample pre-treated & pH adjusted to 5.0 | Up to 1 mL | ~0.5 mL/min | The sample is loaded at a pH where this compound is zwitterionic (neutral), maximizing reversed-phase retention. A slow flow rate is critical for binding.[9] |
| 4 | Wash 1 | 5% Methanol in Water (pH 5.0) | 1 mL | 1-2 mL/min | Removes highly polar, water-soluble interferences without eluting the analyte.[6] |
| 5 | Wash 2 | 20% Methanol in Water (pH 5.0) | 1 mL | 1-2 mL/min | An optional, slightly stronger wash to remove less polar interferences. Test this step for analyte loss. |
| 6 | Elute | 5% Ammonium Hydroxide in Methanol | 2 x 0.5 mL | ~0.5 mL/min | The basic modifier makes this compound anionic, disrupting its hydrophobic interaction with the sorbent for efficient elution. A slow flow rate and two-step elution maximize recovery. |
| 7 | Evaporate & Reconstitute | N/A | N/A | N/A | The eluate is typically evaporated to dryness under nitrogen and reconstituted in a mobile phase-compatible solvent for analysis (e.g., LC-MS/MS). |
References
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
-
Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Hawach. (n.d.). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
CHROMacademy. (n.d.). SPE - Troubleshooting Recovery Problems. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128242, this compound. [Link]
-
ResearchGate. (n.d.). Solid-Phase Extraction (SPE): Principles and Applications in Food Samples. [Link]
-
Al-Saffar, F. J., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
-
PubChemLite. (n.d.). This compound (C17H16FN3O4). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764, Ciprofloxacin. [Link]
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. CAS 103237-52-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. biotage.com [biotage.com]
- 10. specartridge.com [specartridge.com]
- 11. silicycle.com [silicycle.com]
- 12. hawach.com [hawach.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Oxociprofloxacin Stability in Long-Term Storage: A Technical Support Guide
Welcome to the technical support center for Oxociprofloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stability of this compound during long-term storage. As a key metabolite of ciprofloxacin, understanding its stability profile is crucial for accurate experimental outcomes and regulatory compliance.[1] This document provides field-proven insights and practical troubleshooting advice based on established scientific principles and data extrapolated from its parent compound, ciprofloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of any pharmaceutical compound, including this compound, is influenced by several environmental and chemical factors. The most critical are:
-
Temperature: Elevated temperatures accelerate chemical degradation reactions such as hydrolysis and oxidation.[2][3]
-
Humidity: The presence of water can promote hydrolysis, especially for susceptible chemical bonds within the molecule.[2][4]
-
Light: Exposure to UV or visible light can lead to photodegradation, causing structural changes to the molecule.[2]
-
pH: The stability of this compound in solution is expected to be pH-dependent. Extreme pH values can catalyze hydrolytic degradation.[4]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups.[4]
-
Container and Closure System: The choice of storage container is critical. An inappropriate container may allow for moisture or gas exchange, or molecules from the container may leach into the sample.[2]
Q2: What are the recommended storage conditions for this compound based on ICH guidelines?
A2: While specific long-term stability studies on this compound are not extensively published, we can follow the International Council for Harmonisation (ICH) Q1A guidelines for new drug substances as a best practice.[5][6] The recommended conditions depend on the intended storage and climatic zone.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Freezer | -20°C | Case-by-case |
| Refrigerator | 2°C to 8°C | Case-by-case |
Data derived from ICH Q1A(R2) Guidelines.[5][7]
For research-grade material and reference standards, storage at -20°C is a common practice to minimize degradation over time.[8]
Q3: What are the likely degradation pathways for this compound?
A3: Based on forced degradation studies of the parent drug, ciprofloxacin, the piperazine moiety is the most reactive part of the molecule.[9] Therefore, the expected degradation pathways for this compound likely involve:
-
Oxidation: Further oxidation of the piperazine ring.
-
Hydrolysis: Cleavage of the piperazine ring.
-
Photodegradation: Reactions involving the quinolone core upon exposure to light.
It is crucial to perform forced degradation studies (stress testing) on your specific batch of this compound to identify potential degradants and establish its degradation profile.[7][10]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique for stability testing.[11] A validated stability-indicating HPLC method should be developed that can separate this compound from its potential degradation products and any process-related impurities.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability studies.
Issue 1: I observe new or unexpected peaks in my HPLC chromatogram during a stability study.
-
Potential Cause 1: Degradation of this compound.
-
Explanation: The new peaks are likely degradation products. This is expected in stability studies, especially under accelerated or stress conditions.
-
Solution:
-
Characterize the Peaks: Use a mass spectrometer (LC-MS) to determine the mass of the new peaks and propose potential structures. This will help in understanding the degradation pathway.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak to ensure no co-eluting impurities are present.
-
Forced Degradation Comparison: Compare the chromatogram from your stability sample to those from your forced degradation studies (acid, base, peroxide, heat, light). This can help in identifying the specific degradants.
-
-
-
Potential Cause 2: Contamination.
-
Explanation: The peaks could be from a contaminated solvent, sample vial, or an issue with the HPLC system itself.
-
Solution:
-
Analyze a Blank: Inject a blank sample (your sample diluent) to check for contamination in the solvent or system.
-
Re-prepare the Sample: Prepare a fresh sample using new solvents and vials to rule out sample preparation errors.
-
System Check: Ensure the HPLC system is clean and properly maintained.
-
-
Issue 2: The measured concentration of my this compound reference standard is lower than expected.
-
Potential Cause 1: Degradation During Storage.
-
Explanation: The standard may have degraded due to improper storage conditions (e.g., exposure to light or elevated temperatures).
-
Solution:
-
Verify Storage Conditions: Confirm that the standard has been stored according to the manufacturer's recommendations (typically protected from light and at a specified temperature, such as -20°C).[8]
-
Qualify the Standard: Compare the response of the current standard to a freshly opened vial or a different lot number, if available.
-
Perform a Quick Stress Test: Subject a small amount of a fresh standard to a known stress condition (e.g., heat at 60°C for a few hours) and analyze it alongside your stored standard. If the chromatograms show a similar degradation profile, it confirms instability.
-
-
-
Potential Cause 2: Inaccurate Sample Preparation.
-
Explanation: Errors in weighing, dilution, or sonication can lead to a lower concentration.
-
Solution:
-
Review Preparation Protocol: Carefully review your standard preparation procedure for any potential sources of error.
-
Re-prepare the Standard: Meticulously prepare a new stock solution and subsequent dilutions. Ensure the material is fully dissolved.
-
Check Equipment Calibration: Verify that the analytical balance and pipettes used are properly calibrated.
-
-
-
Potential Cause 3: Adsorption to Container Surfaces.
-
Explanation: Highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution:
-
Use Silanized Vials: Consider using silanized glass vials to minimize surface adsorption.
-
Include a Co-solvent: If appropriate for your analytical method, including a small amount of an organic solvent in your stock solution can help reduce adsorption.
-
-
Diagrams and Workflows
A logical workflow is essential when investigating stability issues.
Caption: Troubleshooting workflow for stability issues.
The degradation of this compound is hypothesized to follow pathways similar to its parent compound, ciprofloxacin.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.[14]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, heat a solution of the stock solution at 80°C for 24 hours. Prepare a ~100 µg/mL solution of the stressed solid sample.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a ~100 µg/mL solution of the stressed samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method validation according to ICH Q2(R1) guidelines is required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Water:Acetonitrile (50:50, v/v) |
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Understanding ICH Guidelines for Stability Testing. Purple Diamond. [Link]
-
This compound. PubChem. [Link]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of Pharmacy and Technology. [Link]
-
Study of Forced Degradation of Cipro Oxacin HCL Indicating Stability Using RP-HPLC Method. Scribd. [Link]
-
Factors That Affect the Stability of Compounded Medications. PCCA. [Link]
-
CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]
-
Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. PubMed. [Link]
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. This compound | TRC-O849500-10MG | LGC Standards [lgcstandards.com]
- 9. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Enhancing the resolution of Oxociprofloxacin from Ciprofloxacin
Welcome to the technical support hub for resolving Oxociprofloxacin from its parent compound, Ciprofloxacin. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving adequate separation between these two closely related compounds. Here, we provide in-depth troubleshooting advice, validated experimental protocols, and foundational knowledge to empower you to overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from Ciprofloxacin critical?
This compound is a primary metabolite and degradation product of Ciprofloxacin.[1][2] Its chemical structure is highly similar to Ciprofloxacin, differing by the addition of a ketone group on the piperazine ring.[1] Regulatory bodies like the USP and EP require strict monitoring and quantification of such impurities to ensure the safety, efficacy, and stability of the final drug product.[3][4] Failure to adequately resolve and quantify this impurity can lead to inaccurate potency measurements and potential safety risks.
Q2: What are the primary challenges in chromatographically separating Ciprofloxacin and this compound?
The main challenge stems from their structural similarity. Both are amphoteric, zwitterionic molecules with multiple ionizable groups, including a carboxylic acid (pKa ≈ 6.1) and a piperazinyl nitrogen (pKa ≈ 8.7).[5][6][7] This means their charge and hydrophobicity are highly sensitive to mobile phase pH.[6] Their similar structures result in very close retention times on standard reversed-phase columns, often leading to poor resolution or complete co-elution.
Q3: Which analytical technique is most effective for this separation?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used and effective technique for this application.[8][9][10] HPLC offers the versatility to manipulate various parameters—such as mobile phase pH, organic modifier, column chemistry, and temperature—which are essential for fine-tuning the selectivity between these two compounds.[11][12]
Q4: What are the most critical HPLC parameters to optimize for enhancing resolution?
The three most critical parameters are:
-
Mobile Phase pH: Directly influences the ionization state of both molecules, thereby affecting their interaction with the stationary phase. A pH around 3.0 is often effective.[9][10]
-
Column Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) can exploit subtle differences in the analytes' structure and polarity.
-
Organic Modifier: The type (e.g., Acetonitrile vs. Methanol) and concentration of the organic solvent in the mobile phase control the overall retention and can modulate selectivity.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue: Poor Resolution or Complete Co-elution
"My Ciprofloxacin and this compound peaks are merged or not baseline-separated (Resolution < 1.5). How can I improve this?"
This is the most common issue. The solution lies in manipulating the chromatographic selectivity.
Answer & Rationale:
-
Adjust Mobile Phase pH (Primary Action):
-
The Science: Ciprofloxacin is amphoteric.[5] By adjusting the mobile phase pH, you alter the charge state of the carboxylic acid and piperazine groups. The goal is to find a pH where the difference in the overall charge or hydrophobicity between Ciprofloxacin and this compound is maximized.
-
Recommendation: Lower the pH of the aqueous portion of your mobile phase to a value between 2.8 and 3.2 using an acid like orthophosphoric acid.[9][10] At this pH, the carboxylic acid group (pKa ≈ 6.1) is fully protonated (neutral), making the molecules more hydrophobic and enhancing their retention on a C18 column.[13][14] The subtle structural difference imparted by the oxo- group often becomes more chromatographically significant under these acidic conditions. Ensure your buffer concentration is sufficient (e.g., 25mM) to control the pH effectively.[15]
-
-
Change the Organic Modifier:
-
The Science: Acetonitrile and methanol interact differently with analytes and the stationary phase. Acetonitrile is generally a stronger (more eluting) solvent and can offer different selectivity due to its dipole-dipole interactions.
-
Recommendation: If you are using methanol, switch to acetonitrile, or vice-versa. Start by preparing a mobile phase with the same solvent strength and observe the change in selectivity. Sometimes a ternary mixture (e.g., Water/Acetonitrile/Methanol) can provide a unique selectivity profile.
-
-
Evaluate Column Chemistry:
-
The Science: Not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can significantly impact selectivity for polar and ionizable compounds.
-
Recommendation: If a standard C18 column fails, consider a column with a different selectivity. A Phenyl-Hexyl phase, for instance, can offer alternative pi-pi interactions that may differentiate the two quinolone structures more effectively.
-
-
Reduce Temperature:
-
The Science: Lowering the column temperature generally increases retention and can sometimes improve resolution, although it will also lead to broader peaks and longer run times.[12]
-
Recommendation: Decrease the column temperature in 5°C increments (e.g., from 35°C to 30°C, then 25°C).[12] Monitor resolution and backpressure.
-
Troubleshooting Workflow: Poor Resolution
The following diagram illustrates a logical workflow for addressing poor peak resolution.
Caption: Logical troubleshooting flow for enhancing peak resolution.
Issue: Inconsistent Retention Times
"My retention times are drifting between injections or across a sequence. What is the cause?"
Retention time stability is key for reliable identification and integration. Drifting retention times often point to system instability.
Answer & Rationale:
-
Insufficient Column Equilibration:
-
The Science: The stationary phase requires adequate time to equilibrate with the mobile phase, especially after a gradient or when the system has been idle. Changes in buffer salts or pH require longer equilibration.
-
Recommendation: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.[16] Monitor the baseline and system pressure; a stable baseline and pressure indicate readiness.
-
-
Mobile Phase Instability or Preparation:
-
The Science: If the mobile phase is not thoroughly mixed or if one component evaporates faster than another (especially in a premixed mobile phase), its composition will change over time, leading to retention shifts. Buffers can also precipitate if the organic concentration is too high.
-
Recommendation: Always degas the mobile phase before use.[15] If using an on-line mixer, ensure it is functioning correctly. For premixed mobile phases, keep the solvent reservoir covered to minimize evaporation. Prepare fresh buffered solutions daily.
-
-
Column Temperature Fluctuations:
-
The Science: Retention in reversed-phase chromatography is an exothermic process. A small change in temperature can lead to a noticeable shift in retention time.
-
Recommendation: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C or 35°C).[9][16] This is critical for method robustness and transferability.
-
Validated Experimental Protocol: RP-HPLC
This protocol provides a robust starting point for achieving the separation of this compound from Ciprofloxacin. It is based on methods cited in pharmacopeial and peer-reviewed literature.[9][10][17]
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | High-purity C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for these compounds. |
| Mobile Phase A | 0.025 M Orthophosphoric Acid, pH adjusted to 3.0 with Triethylamine | Acidic pH protonates the carboxylic acid, increasing retention and selectivity.[9][10] |
| Mobile Phase B | Acetonitrile | Offers good selectivity and lower backpressure compared to methanol. |
| Gradient | 85% A / 15% B, hold for 10 min | An isocratic hold is often sufficient and provides better robustness. Adjust as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35°C | Ensures method robustness and reduces viscosity.[9] |
| Detector | UV at 278 nm | A wavelength of maximum absorbance for both compounds, providing good sensitivity.[9][10] |
| Injection Volume | 10 µL | A typical volume; avoid overloading the column which can cause peak fronting.[12] |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare 1L of Mobile Phase A, dissolve 2.45g of orthophosphoric acid in 1L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 by adding triethylamine dropwise while stirring.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
System Setup:
-
Install the specified C18 column into the thermostatted compartment set to 35°C.
-
Purge the pump lines with the appropriate mobile phases.
-
-
Column Equilibration:
-
Begin pumping the mobile phase (85% A, 15% B) at 1.0 mL/min.
-
Equilibrate the system for at least 30 minutes or until a stable baseline is observed.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Ciprofloxacin standard/sample in the mobile phase to a final concentration of approximately 0.05 mg/mL.
-
-
Injection and Analysis:
-
Inject 10 µL of the sample solution.
-
Acquire data for a sufficient duration to allow both peaks to elute. Ciprofloxacin should elute before the more polar this compound.
-
-
System Suitability:
-
Verify that the resolution between the Ciprofloxacin and this compound peaks is ≥ 1.5 and that the tailing factor for the Ciprofloxacin peak is ≤ 2.0.
-
Method Development and Optimization Flow
For those developing a method from scratch, this diagram outlines a structured approach.
Caption: A structured workflow for HPLC method development.
References
- ResearchGate. (n.d.). Ciprofloxacin degradation products [Table].
- Gau, W., Kurz, J., Petersen, U., Plosch, H., & Wetzstein, H. G. (1986). Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids. Arzneimittel-Forschung, 36(10), 1545-1549.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]
- Wang, W. J., Wang, Y. J., & Wang, Z. H. (2012). Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. Journal of Environmental Sciences, 24(7), 1239-1246.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 12, 2026, from [Link]
- Hernández-García, M. E., Vargas-Anzures, A., Ocampo-Flores, A. M., & Oskam, G. (2023). Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. ACS Omega, 8(48), 46033–46043.
-
CHROMacademy. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. Retrieved January 12, 2026, from [Link]
-
Scilit. (n.d.). Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: kinetics, parameters, and products. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
- ResearchGate. (2021). Optimization of degradation of ciprofloxacin antibiotic and assessment of degradation products using full factorial experimental design by Fenton Homogenous process.
- Boucenna, M., et al. (2021). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
-
Scribd. (n.d.). Ciprofloxacin Hydrochloride STP Guide. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
- Patel, P. N., et al. (2012). Analytical Methods of Ciprofloxacin and its Combinations Review. Research Journal of Pharmacy and Technology, 5(6), 727-733.
-
SynThink. (n.d.). Ciprofloxacin EP Impurities & USP Related Compounds. Retrieved January 12, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ciprofloxacin. Retrieved January 12, 2026, from [Link]
-
USP-NF. (2014). Ciprofloxacin Extended-Release Tablets. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Is ciprofloxacin acidic or basic?. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C17H16FN3O4). Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- ResearchGate. (2021). HPLC chromatogram obtained during simultaneous determination of Ciprofloxacin Hydrochloride (I), Ofloxacin (II), Tinidazole (III) and Ornidazole (IV).
- ResearchGate. (n.d.). Structures of Ofloxacin and Ciprofloxacin and their p K a values.
- Ochekpe, N. A., Olorunfemi, P. O., & Ngwuluka, N. C. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 1(6), 63-66.
- ResearchGate. (2023). The structures of (A) ciprofloxacin (pKa: 6.09 and 8.62), (B)....
- ResearchGate. (n.d.). Molecular structure of the ciprofloxacin, and estimated pKa values.
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. japsonline.com [japsonline.com]
- 11. chromacademy.com [chromacademy.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.com [phenomenex.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. uspnf.com [uspnf.com]
Validation & Comparative
A Comparative Analysis of Antibacterial Potency: Ciprofloxacin vs. Its Metabolite, Oxociprofloxacin
A Guide for Researchers in Drug Development and Microbiology
Introduction
Ciprofloxacin, a second-generation fluoroquinolone, is a cornerstone of antibacterial therapy, prized for its broad-spectrum activity against a host of Gram-negative and Gram-positive pathogens.[1] Its clinical efficacy is well-documented, but a complete understanding of its in-vivo activity must also consider the biological fate of the parent compound. Following administration, ciprofloxacin is partially metabolized in the liver, yielding several metabolites, including desethylene ciprofloxacin, sulfociprofloxacin, and oxociprofloxacin.[2]
This guide provides a detailed comparison of the antibacterial potency of ciprofloxacin against one of its primary human metabolites, this compound. While ciprofloxacin's efficacy is extensively characterized, data on this compound is less abundant. However, existing research provides critical insights into its comparative activity. This document will synthesize the available evidence, detail the experimental methodologies used to assess antibacterial potency, and provide a framework for researchers evaluating the activity of novel quinolone derivatives.
Chemical Structures and Mechanism of Action
Both ciprofloxacin and this compound share the core quinolone structure essential for antibacterial activity. The defining structural difference is the oxidation of the piperazine ring in this compound.
-
Ciprofloxacin: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid
-
This compound: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[3]
The addition of an oxo group to the piperazine moiety at the C-7 position is the key structural modification in the metabolite. This alteration can influence the compound's interaction with its bacterial targets.
The established mechanism of action for fluoroquinolones, including ciprofloxacin, involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to stalled replication forks, the release of double-strand DNA breaks, and ultimately, bacterial cell death. The core pharmacophore, particularly the 4-oxo-3-carboxylic acid moiety, is crucial for this activity.[4]
Diagram: Fluoroquinolone Mechanism of Action
Caption: Mechanism of action for fluoroquinolones like ciprofloxacin.
Comparative Antibacterial Potency
Direct, quantitative comparisons of the antibacterial potency of ciprofloxacin and this compound are limited in publicly available literature. However, a key study by Zeiler et al. (1987) on the activity of ciprofloxacin metabolites provides a crucial qualitative assessment. The study found that this compound (designated as metabolite M3) exhibits broad antibacterial activity but is demonstrably less active than the parent ciprofloxacin molecule.[5] The potency of this compound was noted to be more comparable to that of norfloxacin, another first-generation fluoroquinolone.[5]
To provide a quantitative context for this comparison, the table below presents typical Minimum Inhibitory Concentration (MIC) values for ciprofloxacin and norfloxacin against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation and is a standard measure of antibacterial potency.[6]
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) | This compound Potency (Qualitative) |
| Escherichia coli | 0.013 - 0.015[4][7] | 0.06 - 0.5[7][8] | Less potent than Ciprofloxacin; comparable to Norfloxacin[5] |
| Pseudomonas aeruginosa | 0.15 - 0.5[4] | 0.5 - 4.0[8] | Less potent than Ciprofloxacin; comparable to Norfloxacin[5] |
| Staphylococcus aureus | 0.5 - 1.0[1] | 0.5 - 4.0[8] | Less potent than Ciprofloxacin; comparable to Norfloxacin[5] |
Note: MIC values can vary depending on the specific strain and testing conditions.
The data clearly indicates that ciprofloxacin is significantly more potent than norfloxacin against key pathogens like E. coli and P. aeruginosa. Given that this compound's activity is comparable to norfloxacin, it can be inferred that the metabolic conversion of ciprofloxacin to this compound results in a molecule with substantially reduced antibacterial efficacy. This reduction is likely due to the structural modification at the C-7 piperazine ring, which can affect the drug's binding affinity to its target enzymes.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The data presented above is typically generated using standardized antimicrobial susceptibility testing methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Standard)
This method determines the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
- Accurately weigh a reference-grade powder of the antimicrobial agent (e.g., ciprofloxacin).
- Dissolve and dilute the agent in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
2. Serial Dilution:
- In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
- Leave at least one well free of the antimicrobial agent to serve as a positive growth control.
3. Inoculum Preparation:
- Select several well-isolated colonies of the test bacterium from an agar plate culture.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Diagram: Broth Microdilution Workflow
Caption: Standard workflow for MIC determination via broth microdilution.
Conclusion and Implications for Drug Development
The available evidence indicates that this compound, a primary metabolite of ciprofloxacin, possesses antibacterial activity but is significantly less potent than its parent compound. Its efficacy is more aligned with that of the earlier generation fluoroquinolone, norfloxacin. This finding has several implications for researchers:
-
Structure-Activity Relationship (SAR): The oxidation of the piperazine ring at the C-7 position is detrimental to the high potency of the ciprofloxacin scaffold. This underscores the critical role of this functional group in target enzyme interaction and overall antibacterial efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: When modeling the in-vivo efficacy of ciprofloxacin, the contribution of its metabolites to the total antibacterial effect is likely minimal due to their reduced potency. The activity is overwhelmingly attributable to the parent drug.
-
Drug Discovery: For scientists developing new quinolone-based antibiotics, modifications to the C-7 position must be carefully considered to avoid metabolic liabilities that could lead to the formation of less active derivatives.
References
-
Zeiler, H. J., Petersen, U., Gau, W., & Ploschke, H. J. (1987). Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. Arzneimittel-Forschung, 37(2), 131–134. [Link]
-
King, A., Warren, C., Shannon, K., & Phillips, I. (1983). The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 11(4), 369–376. [Link]
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M., & Portnoy, Y. A. (2000). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 44(9), 2341–2348. [Link]
-
Gautam, C. S., & Saha, L. (2008). Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. ResearchGate. [Link]
- This cit
-
Zeiler, H. J. (1985). Evaluation of the in vitro bactericidal action of ciprofloxacin on cells of Escherichia coli in the logarithmic and stationary phases of growth. Antimicrobial Agents and Chemotherapy, 28(4), 524–527. [Link]
-
Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331–342. [Link]
-
Marcusson, L. L., O'Sullivan, L., Frimodt-Møller, N., & Hughes, D. (2009). Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Eliopoulos, G. M., Gardella, A., & Moellering, R. C. (1984). In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 25(3), 331–335. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. In vitro susceptibility of anaerobic bacteria to ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of intravenously administered ciprofloxacin on aerobic intestinal microflora and fecal drug levels when administered simultaneously with sucralfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and serum bactericidal titers of ciprofloxacin and ofloxacin following multiple oral doses in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative activities of ciprofloxacin (Bay o 9867), norfloxacin, pipemidic acid, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Assessing Ciprofloxacin Antibody Cross-Reactivity with its Metabolite, Oxociprofloxacin
For researchers and drug development professionals engaged in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and food safety analysis involving ciprofloxacin, the specificity of the analytical method is paramount. While immunoassays like ELISA offer a high-throughput and sensitive alternative to chromatographic methods[1], their reliability hinges on the antibody's ability to distinguish the parent drug from its metabolites. This guide provides an in-depth comparison of the potential cross-reactivity of anti-ciprofloxacin antibodies with its major human metabolite, oxociprofloxacin.
The structural similarity between ciprofloxacin and its metabolites presents a significant analytical challenge. This compound, a primary metabolite, differs from the parent compound by the addition of a ketone group on the piperazine ring. This seemingly minor modification can have a profound impact on antibody recognition and, consequently, the accuracy of immunoassay results. An antibody that cross-reacts with this compound may lead to an overestimation of the parent drug's concentration, potentially impacting clinical decisions and research outcomes.
The Principle of Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, ciprofloxacin), also binds to other structurally similar molecules.[2] This phenomenon is governed by the degree of similarity between the epitopes of the target antigen and the cross-reacting molecule. In the context of drug immunoassays, high specificity is crucial to ensure that only the parent drug is being quantified.
The following diagram illustrates the fundamental difference between specific and cross-reactive antibody binding:
Caption: Specific vs. Cross-Reactive Antibody Binding.
Comparative Cross-Reactivity Data of Anti-Ciprofloxacin Antibodies
While direct and quantitative data on the cross-reactivity of commercially available anti-ciprofloxacin antibodies with this compound is notably scarce in published literature and product datasheets, we can infer the specificity of these antibodies by examining their cross-reactivity with other structurally related fluoroquinolone antibiotics. The data presented below is compiled from commercially available ELISA kits and demonstrates the typical specificity profiles of these antibodies.
It is important to note that the absence of this compound in these tables often implies that the cross-reactivity is negligible or has not been determined by the manufacturer. Therefore, experimental validation is crucial.
| Compound | Chemical Structure Difference from Ciprofloxacin | Cross-Reactivity (%) - Antibody A | Cross-Reactivity (%) - Antibody B |
| Ciprofloxacin | - | 100 | 100 |
| Enrofloxacin | N-ethyl group on piperazine ring | 73.89 | 3.8 |
| Norfloxacin | N-ethyl group instead of cyclopropyl | 73.57 | 2.4 |
| Ofloxacin | Fused methyl-oxazine ring | Not specified | 1.8 |
| Pefloxacin | N-methyl group and N-ethyl on piperazine | 50.26 | Not specified |
| Nalidixic Acid | Different core, no fluorine or piperazine | <0.01 | Not specified |
Data compiled from publicly available product datasheets. Actual values may vary between antibody lots and assay conditions.
The significant cross-reactivity with enrofloxacin and norfloxacin observed with Antibody A suggests that modifications to the piperazine and N-1 cyclopropyl groups can be tolerated to some extent. Conversely, Antibody B shows much higher specificity for ciprofloxacin. This highlights the variability among different antibodies and underscores the necessity for in-house validation against metabolites of interest.
Experimental Protocol for Determining Cross-Reactivity: Competitive ELISA
To definitively assess the cross-reactivity of an anti-ciprofloxacin antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This technique measures the ability of this compound to compete with a fixed amount of labeled ciprofloxacin for binding to a limited number of antibody sites.
The workflow for a competitive ELISA to determine cross-reactivity is as follows:
Caption: Workflow for Competitive ELISA.
Step-by-Step Methodology
Materials:
-
96-well microtiter plates
-
Anti-Ciprofloxacin antibody
-
Ciprofloxacin standard
-
This compound
-
Ciprofloxacin-protein conjugate (e.g., Ciprofloxacin-BSA)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the ciprofloxacin-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Rationale: This immobilizes the ciprofloxacin antigen to the plate surface, creating the solid phase for the competitive binding reaction.
-
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Rationale: Removes unbound antigen and prepares the plate for blocking.
-
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Rationale: Blocks any remaining protein-binding sites on the plastic surface to prevent non-specific binding of subsequent antibodies.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the ciprofloxacin standard and the this compound test compound.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/test dilution with 50 µL of the diluted anti-ciprofloxacin antibody for 30 minutes.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Rationale: This is the critical competitive step. The free analyte (ciprofloxacin or this compound) in the solution competes with the immobilized ciprofloxacin for binding to the primary antibody. A higher concentration of free analyte results in less antibody binding to the plate.
-
-
Washing: Discard the solution and wash the plate three times with wash buffer.
-
Rationale: Removes unbound primary antibody and analyte.
-
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that is captured on the plate.
-
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Rationale: Removes unbound secondary antibody.
-
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Rationale: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Rationale: Stops the enzymatic reaction and stabilizes the color.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
-
Generate a standard curve by plotting the absorbance values against the logarithm of the ciprofloxacin standard concentrations.
-
Determine the IC₅₀ value for both ciprofloxacin and this compound. The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Ciprofloxacin / IC₅₀ of this compound) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity of the antibody for ciprofloxacin.
Implications for Researchers and Drug Development Professionals
The degree of cross-reactivity of an anti-ciprofloxacin antibody with this compound has significant implications:
-
Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM aims to maintain the concentration of ciprofloxacin within its therapeutic window. If the immunoassay used cross-reacts with this compound, the reported ciprofloxacin levels may be falsely elevated, potentially leading to inappropriate dose adjustments.
-
Pharmacokinetic (PK) Studies: Accurate measurement of the parent drug is essential for determining key PK parameters such as clearance, volume of distribution, and half-life. Cross-reactivity with metabolites can distort these parameters, leading to an inaccurate understanding of the drug's behavior in the body.
-
Food Safety and Environmental Monitoring: When screening for ciprofloxacin residues in food products or environmental samples, cross-reactivity can lead to false-positive results, triggering unnecessary and costly confirmatory analyses.
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is to perform a thorough in-house validation of any ciprofloxacin immunoassay to determine its cross-reactivity with this compound and other relevant metabolites. The competitive ELISA protocol provided in this guide offers a robust framework for such a validation. By investing the time to characterize the specificity of your antibodies, you can ensure the accuracy and reliability of your data, leading to more informed decisions in both research and clinical practice.
References
- Vertex AI Search. (2026). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
-
Snitkoff, G. G., Grabe, D. W., Holt, R., & Bailie, G. R. (1998). Development of an immunoassay for monitoring the levels of ciprofloxacin in patient samples. J Immunoassay, 19(4), 227-38. Available from: [Link]
Sources
A Comparative Guide to the Pharmacokinetics of Oxociprofloxacin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the well-established fluoroquinolone antibiotic, Ciprofloxacin, and its metabolite, Oxociprofloxacin. The information herein is synthesized from established scientific literature to support research and development efforts in the field of antibacterial agents.
Introduction: The Significance of Pharmacokinetic Profiling in Fluoroquinolone Development
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Approved by the FDA in 1987, its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2][3] this compound is a metabolite of Ciprofloxacin, formed in the body after administration.[4]
Understanding the pharmacokinetics—the study of how an organism affects a drug—is paramount in drug development. It governs the dosing regimens, efficacy, and potential toxicity of a compound. This guide will dissect and compare the critical pharmacokinetic parameters of Ciprofloxacin and its metabolite, this compound, providing a foundational understanding for further research.
Comparative Pharmacokinetic Parameters
The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Differences in these profiles between a parent drug and its metabolite can have significant clinical implications.
| Pharmacokinetic Parameter | Ciprofloxacin | This compound | Clinical Significance |
| Absorption | |||
| Bioavailability (Oral) | ~70-80%[1][3] | Data primarily from metabolite formation | Ciprofloxacin is well-absorbed orally, allowing for effective oral and intravenous administration routes.[2] |
| Tmax (Time to Peak Concentration) | ~1 to 2 hours (Oral)[3][5] | Dependent on Ciprofloxacin's metabolism | The rapid absorption of Ciprofloxacin leads to a quick onset of therapeutic concentrations. |
| Distribution | |||
| Volume of Distribution (Vd) | Large (1.74 to 5.0 L/kg)[3] | Not extensively characterized | Ciprofloxacin's large Vd indicates excellent penetration into most body tissues, reaching effective concentrations at the site of infection.[2][3] |
| Protein Binding | 20% to 40%[5] | Not extensively characterized | Low protein binding means a higher fraction of the drug is free and active in the plasma. |
| Metabolism | |||
| Primary Site | Liver[1] | N/A (Is a metabolite) | Ciprofloxacin is metabolized into several compounds, including this compound.[3] |
| Metabolites | Four identified, including this compound[3] | N/A | The presence of microbiologically active metabolites may contribute to the overall therapeutic effect.[3] |
| Excretion | |||
| Elimination Half-Life (t½) | ~3 to 4 hours (Normal Renal Function)[3][5] | Data linked to Ciprofloxacin clearance | The relatively short half-life often necessitates twice-daily dosing. |
| Primary Route of Elimination | Renal (Glomerular filtration and tubular secretion)[1][3] | Excreted renally alongside Ciprofloxacin | Renal excretion is the dominant pathway; therefore, dose adjustments are critical for patients with renal impairment.[1][6] |
In-Depth Analysis of Pharmacokinetic Profiles
Ciprofloxacin:
-
Absorption: Ciprofloxacin is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 70%.[3] Food does not cause a clinically significant impairment of its absorption.[3]
-
Distribution: It is widely distributed throughout the body, with concentrations in tissues like the kidneys, liver, and lungs often exceeding those in the serum.[1] This extensive tissue penetration is a key factor in its clinical efficacy for a variety of infections.[2]
-
Metabolism: Metabolism occurs in the liver, and a first-pass effect has been noted, though it is not considered clinically important.[3] Nonrenal clearance, which includes metabolic degradation and biliary excretion, accounts for about one-third of its elimination.[3]
-
Excretion: Approximately 66% of Ciprofloxacin's total serum clearance is through the kidneys via both glomerular filtration and tubular secretion.[3] This makes renal function a critical determinant of the drug's exposure and requires dosage adjustments in patients with kidney disease.[3][6]
This compound:
-
As a primary metabolite of Ciprofloxacin, the pharmacokinetics of this compound are intrinsically linked to the parent drug.[4][7] Its concentration in the plasma and its excretion profile are dependent on the rate of Ciprofloxacin's metabolism and subsequent renal clearance. Studies have been conducted to evaluate the pharmacokinetics of both Ciprofloxacin and this compound simultaneously, particularly in specific patient populations like those on hemodialysis, to understand how altered clearance affects both compounds.[7]
Experimental Methodologies for Pharmacokinetic Analysis
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are outlines of key methodologies used in the study of these compounds.
This protocol describes a typical procedure for determining key pharmacokinetic parameters following oral administration of a test compound.
Objective: To determine the plasma concentration-time profile and calculate parameters such as Cmax, Tmax, AUC, and t½.
Methodology:
-
Animal Model: Male Sprague Dawley rats (200–250 g) are commonly used.[8] Animals are fasted overnight prior to dosing to ensure consistent absorption.[8]
-
Dose Administration: The test compound (e.g., Ciprofloxacin) is formulated in a suitable vehicle (e.g., acetate buffer) and administered via oral gavage at a specific dose volume (e.g., 10 mL/kg).[8]
-
Blood Sampling: A sparse sampling design is often employed.[8] Blood samples (approx. 200-300 µL) are collected from a subset of animals (n=3 per time point) at predefined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route like the tail vein.[8]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., Lithium Heparin) and centrifuged (e.g., 3000g for 5 minutes at 4°C) to separate the plasma.[8] The resulting plasma is stored at -80°C until analysis.[8]
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Data Analysis: The plasma concentration versus time data is plotted. Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of a typical preclinical oral pharmacokinetic study.
This method provides the high sensitivity and specificity required for accurately measuring drug concentrations in complex biological matrices like plasma.[5][9]
Objective: To accurately quantify Ciprofloxacin and this compound in rat plasma.
Methodology:
-
Sample Preparation (Protein Precipitation): This is a common and rapid method for extracting the analytes from plasma proteins.[5][10]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., Lomefloxacin or a deuterated standard).[5][9] The IS is crucial for correcting for variations during sample processing and analysis.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[10]
-
Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 4000 rpm for 10 minutes).[10]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Luna phenyl-hexyl column, is typically used.[11]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate) is used to separate the analytes.[11]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for these compounds.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[5]
-
Example Ciprofloxacin transition: m/z 331.5 → 231.1[5]
-
-
-
Quantification:
-
A calibration curve is generated by spiking blank plasma with known concentrations of the analytes.[10] The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. The concentration of the unknown samples is then determined from this curve.
-
Logical Flow of LC-MS/MS Bioanalysis
Caption: Key steps in the bioanalytical quantification of drugs in plasma.
Discussion and Implications
The pharmacokinetic profile of Ciprofloxacin—characterized by good oral bioavailability, extensive tissue distribution, and a combination of renal and non-renal clearance—underpins its successful clinical use for over three decades.[1][3] The necessity for dose adjustments in patients with renal impairment is a direct consequence of its primary elimination pathway.[6]
The study of this compound's pharmacokinetics is important for several reasons. First, understanding the exposure of major metabolites is a key component of drug safety assessment. Second, if a metabolite is found to be microbiologically active, its concentrations could contribute to the overall efficacy or, potentially, the development of resistance.[3] Comprehensive profiling of both parent drug and metabolites provides a complete picture of the drug's disposition and is essential for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models.
Conclusion
Ciprofloxacin possesses a well-characterized and favorable pharmacokinetic profile that has made it a cornerstone of antibiotic therapy. Its metabolite, this compound, follows a disposition pathway dependent on the parent drug's metabolism and clearance. A thorough understanding of both compounds' pharmacokinetics, achieved through robust experimental design and validated bioanalytical methods, is crucial for optimizing therapeutic regimens, ensuring patient safety, and guiding the development of next-generation fluoroquinolones.
References
- Ciprofloxacin and its pharmacokinetic properties. (2024). Google AI.
- Clinical Pharmacokinetics of Ciprofloxacin. (1990). Experts@Minnesota.
- Pharmacokinetics of oral ciprofloxacin in adult patients: A scoping review. (n.d.). PubMed.
- Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (n.d.). PubMed.
- Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. (n.d.). Source not available.
- Pharmacokinetics of ciprofloxacin after oral and parenteral administr
- Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis. (1989). PubMed.
- Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass. (2016). Source not available.
- Quantification of Ciprofloxacin in Human Plasma by Validated LC-MS/MS Using Ofloxacin as an Internal Standard and its Clinical Application. (n.d.).
- Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- (a) Illustration of in vivo pharmacokinetics study using rats, rats as... (n.d.).
- In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmaco. (n.d.).
- This compound | C17H16FN3O4 | CID 128242. (n.d.). PubChem - NIH.
- Pharmacokinetics of intravenous ciprofloxacin in normal and renally impaired subjects. (n.d.). Source not available.
Sources
- 1. Ciprofloxacin and its pharmacokinetic properties [wisdomlib.org]
- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eurofins.com [eurofins.com]
- 6. Pharmacokinetics of intravenous ciprofloxacin in normal and renally impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin and this compound pharmacokinetics in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating an Analytical Method for Oxociprofloxacin: A Comparative Approach
Introduction
Oxociprofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic Ciprofloxacin, is a critical analyte in both pharmacokinetic studies and in the quality control of the parent drug substance, where it may be present as a degradation product or impurity.[1] The accurate and reliable quantification of this compound is therefore paramount. The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating an analytical method for this compound. Moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices, compare common analytical techniques, and provide a detailed, field-proven protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Regulatory Cornerstone: Understanding Validation Parameters
Before delving into specific techniques, it is essential to understand the globally accepted framework for analytical method validation. The ICH Q2(R2) guideline provides a comprehensive overview of the validation characteristics required to ensure a method's reliability.[2][4] These parameters form a self-validating system where each test confirms a different aspect of the method's performance.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][8]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day & Inter-analyst): Expresses within-laboratory variations.
-
Reproducibility: Precision between laboratories (not typically required for marketing authorization).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For this compound, several methods are available, each with distinct advantages and limitations.
| Technique | Principle | Specificity | Sensitivity | Application Focus | Pros | Cons |
| RP-HPLC with UV Detection | Chromatographic separation on a non-polar stationary phase followed by UV absorbance detection. | High | Moderate to High | Routine QC, stability testing, content uniformity, dissolution.[10][11] | Robust, reliable, excellent separation capability, widely available. | Moderate sensitivity compared to FLD or MS. |
| RP-HPLC with Fluorescence Detection (FLD) | Chromatographic separation followed by detection of native fluorescence. | Very High | High | Bioanalysis (plasma, urine), trace impurity analysis.[12][13] | Higher sensitivity and selectivity than UV for fluorescent compounds. | Not all compounds fluoresce; potential for quenching effects. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Low | Low to Moderate | Simple assay of pure substance or simple formulations.[14][15] | Simple, rapid, cost-effective.[16] | Prone to interference from excipients and other UV-absorbing compounds; cannot separate analyte from impurities.[16] |
| LC-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass analysis for identification and quantification based on mass-to-charge ratio. | Extremely High | Very High | Metabolite identification, degradation pathway analysis, bioequivalence studies.[17][18] | Unmatched specificity and sensitivity; structural elucidation capability. | High cost, complex instrumentation, requires specialized expertise. |
For the purpose of quality control and stability testing of pharmaceutical products, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection represents the optimal balance of specificity, robustness, and accessibility. It is the gold standard for developing stability-indicating methods capable of separating this compound from its parent compound, Ciprofloxacin, and any potential degradation products.[19][20]
Developing a Stability-Indicating HPLC Method: A Workflow
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities.[21] The development and validation of such a method is a systematic process.
Caption: A workflow diagram illustrating the key phases of developing and validating a stability-indicating analytical method.
Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method for this compound
This section provides a detailed, step-by-step protocol. The causality behind each step is explained to provide a deeper understanding of the validation process.
1. Instrumentation and Chromatographic Conditions
-
Rationale: The selected conditions are based on common practices for analyzing fluoroquinolones, aiming for good peak shape, resolution, and a reasonable run time. A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound. The acidic mobile phase (pH 3.0) ensures the analyte, which is amphoteric, is in a single ionic form, leading to sharp, symmetrical peaks.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD). |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase | 0.025M Orthophosphoric acid (pH adjusted to 3.0 with triethylamine) : Acetonitrile (85:15, v/v).[22] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 278 nm.[11] |
| Injection Volume | 10 µL. |
| Run Time | 10 minutes. |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
-
Sample Solution (for Assay of a Finished Product): Prepare a composite of powdered tablets/contents of capsules equivalent to 25 mg of the active ingredient. Transfer to a 250 mL volumetric flask, add approximately 150 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm nylon syringe filter before injection. This yields a theoretical concentration of 100 µg/mL.
3. Validation Experiments
Step 1: System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis. This is a prerequisite for all subsequent validation experiments.[21]
-
Procedure: Inject the Working Standard Solution (100 µg/mL) five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0.
-
Theoretical Plates (N): Not less than 2000.
-
% Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.
-
Step 2: Specificity (Forced Degradation)
-
Purpose: To demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is the most critical component of a stability-indicating method.[20]
-
Procedure: Expose the sample solution (100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 5 mL sample + 5 mL 0.1 N HCl, heat at 80°C for 2 hours, then neutralize.
-
Base Hydrolysis: 5 mL sample + 5 mL 0.1 N NaOH, heat at 80°C for 2 hours, then neutralize.
-
Oxidative Degradation: 5 mL sample + 5 mL 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug powder to 105°C for 48 hours, then prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze each stressed sample using the DAD detector. Evaluate peak purity of the this compound peak to ensure it is not co-eluting with any degradants.
-
Acceptance Criteria: The method is specific if the this compound peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity index is greater than 990 (or meets instrument-specific criteria).
Step 3: Linearity and Range
-
Purpose: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each standard in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): Not less than 0.999.
-
Step 4: Accuracy (Recovery)
-
Purpose: To determine the closeness of the measured value to the true value.
-
Procedure: Spike a placebo (formulation matrix without the drug) with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Step 5: Precision
-
Purpose: To demonstrate the method's consistency and reliability under normal operating conditions.
-
Procedure:
-
Repeatability (Intra-day): Analyze six individual preparations of the sample solution (at 100% concentration) on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different instrument.
-
-
Analysis: Calculate the %RSD for the assay results.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be not more than 2.0%.
Step 6: LOD & LOQ
-
Purpose: To determine the sensitivity of the method.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: Report the determined values. The LOQ must be verified for acceptable precision and accuracy.
Step 7: Robustness
-
Purpose: To assess the method's reliability when subjected to small, deliberate changes in parameters.
-
Procedure: Analyze the working standard solution while making small variations to the nominal conditions, one at a time:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
-
Analysis: Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all tested variations.
Interpreting the Data: A Summary of Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation of an analytical method for the assay of a drug substance.
| Validation Parameter | Acceptance Criterion |
| System Suitability (%RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte; Peak Purity > 990. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD / LOQ | Report values; demonstrate precision and accuracy at LOQ. |
| Robustness | System suitability parameters pass under varied conditions. |
digraph "Validation Parameter Inter-relationships" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Inter-relationship of Validation Parameters", splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Specificity [label="Specificity"]; Linearity [label="Linearity", fillcolor="#34A853"]; Range [label="Range", fillcolor="#34A853"]; Accuracy [label="Accuracy", fillcolor="#34A853"]; Precision [label="Precision", fillcolor="#34A853"]; LOQ [label="LOQ", fillcolor="#FBBC05"]; LOD [label="LOD", fillcolor="#FBBC05"]; Robustness [label="Robustness", fillcolor="#EA4335"]; Suitability [label="System\nSuitability"];
// Core Quantitative Parameters Linearity -> Range; Linearity -> Accuracy; Linearity -> Precision;
// Range depends on the others Accuracy -> Range [dir=back]; Precision -> Range [dir=back];
// Specificity is foundational Specificity -> {Accuracy, Precision, Linearity} [label="Ensures true measurement"];
// Sensitivity LOQ -> LOD [dir=back]; Precision -> LOQ [label="Required for"]; Accuracy -> LOQ [label="Required for"];
// Foundational Checks Suitability -> {Specificity, Linearity, Accuracy, Precision, Robustness} [style=dashed, arrowhead=empty, label="Prerequisite for all tests"]; Robustness -> {Accuracy, Precision} [style=dotted, label="Tests reliability of"];
}
Caption: A logical diagram showing how different analytical validation parameters are interconnected and mutually supportive.
Conclusion and Future Perspective
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable, accurate, and reproducible data. While several techniques exist, RP-HPLC with UV detection offers the most practical and robust solution for routine quality control and stability analysis. The detailed protocol provided in this guide serves as a template that should be adapted to specific product formulations and laboratory instrumentation.
It is also important to recognize the shift towards a lifecycle approach to analytical procedures, as outlined in ICH Q14.[23] Validation should not be viewed as a one-time event but as an ongoing process of verification that ensures the method remains fit for purpose throughout the product's lifecycle.[24] By grounding our work in solid scientific principles and authoritative regulatory guidelines, we can ensure the quality and safety of pharmaceutical products.
References
- Title: Q2(R2)
- Title: Understanding ICH Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Title: USP <1225> Method Validation Source: BA Sciences URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Source: gmp-compliance.
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
- Source: U.S. Food and Drug Administration (FDA)
- Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL
- Title: ICH Guidance Q14 / Q2(R2)
- Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL
- Title: <1225> Validation of Compendial Procedures Source: USP-NF URL
- Title: Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos Source: ResearchGate URL
- Title: Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS Source: PubMed URL
- Title: Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids Source: PubMed URL
- Title: Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations Source: RSC Publishing URL
- Title: Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS | Request PDF Source: ResearchGate URL
- Title: Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: MDPI URL
- Title: A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage Source: PMC - NIH URL
- Title: Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances Source: ResearchGate URL
- Title: Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form Source: ResearchGate URL
- Title: Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form Source: ResearchGate URL
- Title: Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment Source: PMC - PubMed Central URL
- Title: (PDF)
- Title: Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution Source: Scientific & Academic Publishing URL
- Title: Comparative of chemical methods for determination ciprofloxacin hydrochloride- A Review Source: Semantic Scholar URL
- Title: Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation Source: MDPI URL
- Title: A New Analytical Method Development and Validation for Estimation of Ciprofloxacin in Bulk and Pharmaceutical Dosage Form Source: Asian Journal of Pharmaceutical Analysis URL
- Title: A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form Source: SciSpace URL
- Source: Impactfactor.
- Title: Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC).
- Title: Analytical Methods of Ciprofloxacin and its Combinations Review Source: RJPT URL
- Title: Simple UV Spectrophotometric Assay Of Ciprofloxacin Source: International Journal of Pharmaceutical and Clinical Research URL
- Title: Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method Source: ResearchGate URL
- Title: Enhanced Ciprofloxacin Ozonation Degradation by an Aqueous Zn-Cu-Ni Composite Silicate: Degradation Performance and Surface Mechanism Source: MDPI URL
- Title: High Performance Liquid Chromatography (HPLC)
- Title: Application of Different Analytical Methods for the Estimation of Ciprofloxacin Hydrochloride in Bulk and Pharmaceutical Dosage Source: ijrpr URL
- Title: this compound | C17H16FN3O4 | CID 128242 Source: PubChem - NIH URL
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. scispace.com [scispace.com]
- 11. japsonline.com [japsonline.com]
- 12. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]
- 16. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 20. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 22. rjptonline.org [rjptonline.org]
- 23. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 24. investigationsquality.com [investigationsquality.com]
A Guide for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to Inter-laboratory Comparison of Oxociprofloxacin Analysis
Abstract
This compound, a key metabolite and potential impurity of the widely used fluoroquinolone antibiotic Ciprofloxacin, is of significant interest in pharmaceutical quality control and drug metabolism studies. Ensuring the accuracy and comparability of this compound analysis across different laboratories is paramount for regulatory compliance and patient safety. This guide provides an in-depth technical overview of the methodologies for this compound analysis and a framework for conducting a successful inter-laboratory comparison. Drawing upon established analytical techniques and principles of method validation, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a metabolite of Ciprofloxacin, formed through oxidative metabolism.[1] It is also considered a potential impurity in Ciprofloxacin drug substances and products.[2] The presence and quantity of this compound are critical quality attributes that require precise and accurate measurement. Inter-laboratory variability in analytical results can arise from differences in methodology, instrumentation, and analyst proficiency. Therefore, establishing a robust and harmonized analytical approach is essential.
Analytical Methodologies for this compound Analysis
The selection of an appropriate analytical method is the foundation of any successful analysis. For this compound, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques, offering a balance of selectivity, sensitivity, and robustness.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of pharmaceutical impurities. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed monographs for the analysis of Ciprofloxacin and its related substances, which serve as an excellent starting point for developing a method for this compound.[3][4][5][6]
Principle:
The method involves separating this compound from Ciprofloxacin and other potential impurities on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits significant absorption.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for separating moderately polar compounds like this compound. The end-capping of the stationary phase is crucial to minimize peak tailing.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is typically used. The acidic pH ensures the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient elution allows for the separation of compounds with a range of polarities within a reasonable timeframe.
-
Detection: UV detection at approximately 278 nm provides good sensitivity for both Ciprofloxacin and this compound.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, LC-MS/MS is the method of choice.[8][9]
Principle:
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and finally detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for fluoroquinolones as it provides stable and abundant protonated molecules ([M+H]^+).
-
Multiple Reaction Monitoring (MRM): This highly specific detection mode involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and enhances sensitivity. For this compound, the transition would be determined by infusing a standard solution into the mass spectrometer.
Inter-laboratory Comparison: A Framework for Success
An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of different laboratories and ensuring the reliability of analytical data.[10][11] While no formal proficiency testing schemes currently exist specifically for this compound, this section outlines a robust framework for conducting such a study.
Study Design
A well-designed inter-laboratory study is crucial for obtaining meaningful results.
Caption: Workflow for an Inter-laboratory Comparison Study.
Statistical Evaluation of Results
The performance of each laboratory is typically assessed using Z-scores.[11]
Z-score Calculation:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (often the robust mean of all participant results).
-
σ is the standard deviation for proficiency assessment.
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound. These protocols are designed to be self-validating and serve as a standardized approach for an inter-laboratory comparison.
Protocol 1: HPLC-UV Method for this compound in a Drug Substance
This method is adapted from the principles outlined in the European Pharmacopoeia for Ciprofloxacin impurity testing.[4][7]
Caption: HPLC-UV Experimental Workflow.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.025 M Phosphoric acid, pH 3.0 (adjusted with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 20 µL |
Protocol 2: LC-MS/MS Method for this compound in a Biological Matrix (Plasma)
This protocol is based on established methods for the analysis of fluoroquinolones in biological fluids.[8][12]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive |
| Detection | MRM (Specific transitions for this compound and IS) |
Data Presentation and Interpretation
For an inter-laboratory comparison, data should be presented in a clear and standardized format to facilitate comparison.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Analysis by HPLC-UV
| Laboratory ID | Reported Concentration (µg/mL) | Z-score | Performance |
| Lab 01 | 4.85 | -0.75 | Satisfactory |
| Lab 02 | 5.10 | 0.50 | Satisfactory |
| Lab 03 | 4.70 | -1.50 | Satisfactory |
| Lab 04 | 5.50 | 2.50 | Questionable |
| Lab 05 | 4.95 | -0.25 | Satisfactory |
| Lab 06 | 6.20 | 6.00 | Unsatisfactory |
| Robust Mean | 5.00 | ||
| Std. Dev. | 0.20 |
Conclusion and Recommendations
This guide provides a comprehensive framework for the inter-laboratory comparison of this compound analysis. By adopting standardized and validated analytical methods, such as the HPLC-UV and LC-MS/MS protocols detailed herein, laboratories can achieve greater consistency and reliability in their results. The successful implementation of an inter-laboratory comparison study, based on the principles of sound study design and statistical evaluation, is crucial for ensuring data integrity and fostering confidence in the quality of pharmaceutical products. It is recommended that a formal proficiency testing scheme for this compound and other relevant impurities be established to support ongoing quality assurance in the pharmaceutical industry.
References
-
British Pharmacopoeia. Ciprofloxacin Hydrochloride. Available at: [Link]
-
Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Infectious Disease Reports. 2022. Available at: [Link]
-
European Pharmacopoeia 7.0. Ciprofloxacin Hydrochloride. Available at: [Link]
-
Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Semantic Scholar. 2022. Available at: [Link]
-
Ciprofloxacin Tablets USP Monograph. Scribd. Available at: [Link]
-
USP 35 Official Monographs / Ciprofloxacin 2669. 2011. Available at: [Link]
-
Determination of (fluoro)Quinolone Antibiotic Residues in Pig Kidney Using Liquid Chromatography-tandem Mass Spectrometry Part II: Intercomparison Exercise. JRC Publications Repository. Available at: [Link]
-
PubChem. Ciprofloxacin. National Institutes of Health. Available at: [Link]
- European Pharmacopoeia. Ciprofloxacin Hydrochloride Monograph.
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
Laboratory Proficiency Testing Program. National Criminal Justice Reference Service. Available at: [Link]
- Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples.
-
Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. PubMed. 2013. Available at: [Link]
-
Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. PubMed. 2014. Available at: [Link]
-
Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Semantic Scholar. 2014. Available at: [Link]
-
Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. National Center for Biotechnology Information. 2014. Available at: [Link]
-
Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. PubMed. 2024. Available at: [Link]
- Laboratory Proficiency Testing Program. National Criminal Justice Reference Service.
- Laboratory Proficiency Testing Program. National Criminal Justice Reference Service.
-
A New Analytical Method Development and Validation for Estimation of Ciprofloxacin in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis. 2012. Available at: [Link]
-
New liquid chromatography coupled with mass spectrometry method for ciprofloxacin monitoring in human plasma. ResearchGate. 2014. Available at: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Center for Biotechnology Information. 2023. Available at: [Link]
-
Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. ResearchGate. 2014. Available at: [Link]
-
Proficiency Testing. Accreditation Commission for Health Care. Available at: [Link]
-
Passing the Test: Understanding Proficiency Testing. Spectroscopy Online. 2022. Available at: [Link]
-
Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. 2014. Available at: [Link]
-
Determination of fluoroquinolones in aquaculture products by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). PubMed. 2011. Available at: [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. 2008. Available at: [Link]
Sources
- 1. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. scribd.com [scribd.com]
- 4. drugfuture.com [drugfuture.com]
- 5. scribd.com [scribd.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. achcu.com [achcu.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Fluoroquinolone Cytotoxicity: Benchmarking Oxociprofloxacin
This guide provides a comprehensive comparison of the cytotoxic profiles of various fluoroquinolone antibiotics. While direct, extensive comparative data for the newer agent, oxociprofloxacin, is emerging, this document establishes a framework for its evaluation by benchmarking it against well-characterized fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. We will delve into the underlying mechanisms of toxicity, present standardized protocols for assessment, and analyze existing data to guide researchers and drug development professionals.
Introduction: The Double-Edged Sword of Fluoroquinolones
Fluoroquinolones are a class of potent, broad-spectrum antibiotics indispensable in treating a wide range of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] However, the clinical utility of these agents is tempered by concerns regarding their potential for host cell toxicity, leading to adverse effects such as tendinopathy, phototoxicity, and mitochondrial dysfunction.[3][4][5]
Understanding the cytotoxic potential of new fluoroquinolone candidates, such as this compound, is a critical step in preclinical safety assessment. This guide provides the scientific context and experimental methodologies required to position new chemical entities within the known spectrum of fluoroquinolone toxicity.
Core Mechanisms of Fluoroquinolone-Induced Cytotoxicity
While highly selective for bacterial enzymes, fluoroquinolones can interact with homologous topoisomerase II enzymes in eukaryotic cells at sufficient concentrations, leading to DNA damage and triggering cytotoxic effects.[1] Beyond this, two primary mechanisms are recognized as central to their off-target toxicity: oxidative stress and mitochondrial dysfunction.
Oxidative Stress and Reactive Oxygen Species (ROS)
A significant body of evidence indicates that fluoroquinolones can induce the production of reactive oxygen species (ROS) in mammalian cells.[3][6][7] This oxidative stress is a key contributor to cellular damage. Several in vitro and in vivo studies have demonstrated that fluoroquinolones like ciprofloxacin and levofloxacin can lead to a substantial increase in lipid peroxides and a depletion of endogenous antioxidants, such as superoxide dismutase (SOD) and glutathione.[6][7] This imbalance disrupts normal cellular function and can initiate apoptotic pathways.
The chemical structure of the fluoroquinolone influences its potential to generate ROS. For instance, some studies suggest that ciprofloxacin and levofloxacin induce more ROS than gatifloxacin.[6][7] This ROS production is also implicated in the phototoxicity associated with this drug class, where UV light absorption photoactivates the drug, leading to free radical generation that can damage cellular components.[4][8]
Mitochondrial Toxicity
Mitochondria are primary targets for fluoroquinolone-induced toxicity.[5][9] Given the structural similarities between mitochondrial and bacterial ribosomes and topoisomerases, it is hypothesized that fluoroquinolones can interfere with mitochondrial function. This can manifest as:
-
Damage to Mitochondrial DNA (mtDNA): Fluoroquinolones can lead to the cleavage and degradation of mtDNA.[10]
-
Impaired Oxidative Phosphorylation: Some antibiotics directly inhibit the electron transport chain, leading to reduced ATP production and increased electron leakage, which further exacerbates ROS production.[11][12]
-
Altered Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and a commitment point for apoptosis.[11]
This cascade of mitochondrial damage is considered a leading hypothesis for the pathogenesis of fluoroquinolone-associated adverse drug reactions.[4][5]
Comparative Cytotoxicity Data
The cytotoxicity of fluoroquinolones varies significantly across the class and is dependent on the cell type being investigated. Cell lines relevant to known clinical toxicities, such as tenocytes (tendons), chondrocytes (cartilage), and corneal epithelial cells, are often used for these assessments.[3][13][14]
| Fluoroquinolone | Cell Type | Assay | Key Finding | Reference |
| Ciprofloxacin | Rabbit Tenocytes | Redox Status | High intrinsic toxicity; ~62% decrease in redox status at 1 mM after 72h. | [3] |
| Levofloxacin | Rabbit Tenocytes | Redox Status | Moderate intrinsic toxicity; ~22% decrease in redox status at 1 mM after 72h. | [3] |
| Ofloxacin | Rabbit Tenocytes | Redox Status | Moderate intrinsic toxicity; ~30% decrease in redox status at 1 mM after 72h. | [3] |
| Moxifloxacin | Human Corneal Epithelial Cells | Cell Viability | More inhibitory to cell migration than gatifloxacin at higher concentrations. | [15] |
| Gatifloxacin | Human Corneal Epithelial Cells | Cell Viability | Less inhibitory to cell proliferation than moxifloxacin. | [15] |
| Ciprofloxacin | Human Plasma | Oxidative Stress | Highest induction of oxidative stress; 77.6% decrease in plasma antioxidant status. | [6][7] |
| Levofloxacin | Human Plasma | Oxidative Stress | High induction of oxidative stress; 50.5% decrease in plasma antioxidant status. | [6][7] |
| Sitafloxacin | Human Embryonic Kidney 293T cells | Cytotoxicity | No adverse effects observed up to a concentration of 64 µg/mL. | [16] |
| Gemifloxacin | Human Colon Cancer Cells | Cell Viability | Induces apoptosis and cell cycle arrest at S and G2/M phases. | [17] |
Interpretation: The data consistently demonstrates a differential toxicity profile among fluoroquinolones. For instance, in tendon cells, ciprofloxacin exhibits significantly higher toxicity compared to levofloxacin and ofloxacin.[3] In studies on oxidative stress, ciprofloxacin and levofloxacin appear to be more potent inducers than gatifloxacin.[6][7] Newer agents like sitafloxacin have shown favorable safety profiles in specific cell lines.[16] These variations underscore the necessity of a multi-assay, multi-cell line approach when evaluating a new compound like this compound.
Experimental Workflows and Protocols
A robust assessment of cytotoxicity involves a panel of assays that probe different aspects of cellular health. The following protocols are standard, self-validating methods for this purpose.
General Experimental Workflow
The assessment of a compound's cytotoxicity follows a systematic progression from cell culture preparation to data analysis. This ensures reproducibility and allows for a comprehensive understanding of the compound's effects.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., human tenocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. Causality: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, making them responsive to cytotoxic agents.
-
Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of this compound and comparator fluoroquinolones (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with DMSO, if used) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Protocol: Oxidative Stress (ROS) Measurement
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically using a shorter incubation period (e.g., 1 to 4 hours), as ROS generation can be an early event.
-
Probe Loading: Remove the treatment medium, wash the cells gently with warm PBS, and then add 100 µL of 10 µM DCFH-DA solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light. Causality: This allows for de-esterification and probe uptake.
-
Data Acquisition: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Normalize the fluorescence of treated cells to that of untreated controls to determine the fold-increase in ROS production.
Conclusion and Future Directions
The existing body of research clearly demonstrates that fluoroquinolones possess a measurable and variable degree of cytotoxicity, primarily driven by the induction of oxidative stress and mitochondrial damage.[5][6] Older agents like ciprofloxacin often show a higher tendency for toxicity in specific models, such as those for tendinopathy, when compared to some newer-generation compounds.[3]
For a novel agent like this compound, it is imperative to conduct a comprehensive cytotoxicological profile using the standardized assays described. By comparing its effects on relevant cell lines against established benchmarks like ciprofloxacin and levofloxacin, its relative safety can be effectively determined. These data are crucial for predicting potential clinical adverse events and are a cornerstone of modern drug development, ensuring that new therapeutic agents offer a favorable balance of efficacy and safety.
References
-
Talla V, Veerareddy P. (2011). Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients. Journal of Young Pharmacists, 3(4), 304-309. [Link]
-
Gaj Z, et al. (2020). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. ResearchGate. [Link]
-
Wen, Q., et al. (2011). Comparison of fluoroquinolones: Cytotoxicity on human corneal epithelial cells. Eye, 25(8), 1067-1074. [Link]
-
Talla V, Veerareddy P. (2011). Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients. ResearchGate. [Link]
-
Goswami, M., et al. (2012). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy, 56(5), 2520-2525. [Link]
-
Pouzaud, F., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. Journal of Pharmacology and Experimental Therapeutics, 308(1), 394-402. [Link]
-
Kim, S. Y., et al. (2008). Comparative Toxicity of Fluoroquinolone Antibiotics on Corneal Cells In Vitro. Cornea, 27(6), 702-708. [Link]
-
Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
-
Ayaki, M., et al. (2010). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. Clinical Ophthalmology, 4, 1019-1024. [Link]
-
Abdel-Ghaffar, A., et al. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. MDPI. [Link]
-
Domenech, M., et al. (2022). Host Cell Oxidative Stress Promotes Intracellular Fluoroquinolone Persisters of Streptococcus pneumoniae. mBio, 13(6), e02316-22. [Link]
-
Gerstel, A., et al. (2020). Oxidative stress antagonizes fluoroquinolone drug sensitivity. Pharma Focus Europe. [Link]
-
Mathew, G. A., et al. (2024). Fluoroquinolone-Induced Multisystem Toxicity: A Case Report. Cureus, 16(5), e61111. [Link]
-
Hsieh, Y.-H., et al. (2020). Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells. International Journal of Molecular Sciences, 21(23), 9187. [Link]
-
Ferguson, J., et al. (1999). Evaluation of Phototoxic Potential of Gemifloxacin in Healthy Volunteers Compared With Ciprofloxacin. Chemotherapy, 45(4), 273-281. [Link]
-
Khan, A., et al. (2014). Immunomodulatory activities of gemifloxacin in mice. Iranian Journal of Immunology, 11(2), 104-114. [Link]
-
Al-bogami, A. S., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1629. [Link]
-
FQResearch.org. The Most Important Studies - Fluoroquinolone Adverse Effects. FQResearch.org. [Link]
-
Mathew, G. A., et al. (2024). Fluoroquinolone-Induced Multisystem Toxicity: A Case Report. ResearchGate. [Link]
-
Man, I., et al. (1998). Phototoxicity in quinolones: comparison of ciprofloxacin and grepafloxacin. Journal of Antimicrobial Chemotherapy, 42(4), 519-522. [Link]
-
European Medicines Agency. (2010). Factive; INN: Gemifloxacin. European Medicines Agency. [Link]
-
Roberts, J. E., et al. (2005). Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics. Photochemistry and Photobiology, 81(5), 1265-1270. [Link]
-
Ferguson, J., et al. (2003). A randomized controlled trial (volunteer study) of sitafloxacin, enoxacin, levofloxacin and sparfloxacin phototoxicity. British Journal of Dermatology, 149(6), 1199-1209. [Link]
-
Jiang, T., et al. (2022). Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment. Molecular & Cellular Toxicology, 18(2), 333-342. [Link]
-
Roberts, J. E. (2004). DETECTION AND PREVENTION OF OCULAR PHOTOTOXICITY OF CIPROFLOXACIN, THE PROPHYLACTIC ANTIDOTE FOR BIOTERRORISM–RELATED ANTHRAX. Investigative Ophthalmology & Visual Science, 45(13), 2919-2919. [Link]
-
Andreozzi, G. V., et al. (2012). Toxicity of the fluoroquinolone antibiotics enrofloxacin and ciprofloxacin to photoautotrophic aquatic organisms. Environmental Toxicology and Chemistry, 31(1), 154-161. [Link]
-
Roberts, J. E., et al. (2005). Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics. ResearchGate. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Gemifloxacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Stahlmann, R., et al. (2000). Effects of ciprofloxacin and ofloxacin on adult human cartilage in vitro. Antimicrobial Agents and Chemotherapy, 44(9), 2562-2565. [Link]
-
Astakhov, Y. S., et al. (2017). Comparison of cytotoxicity of fluoroquinolone antimicrobial eye drops and its effect on their bioavailability. Ophthalmology in Russia, 14(1), 54-61. [Link]
-
Hawkey, P. M. (2003). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 29-35. [Link]
-
Will, Y., & Dykens, J. A. (2022). Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions. Cells, 11(15), 2399. [Link]
-
Ehinger, J., et al. (2016). Mitochondrial toxicity of antibiotics in inner ear-derived cultured murine cells. Mitochondrion, 27, 21-28. [Link]
-
Dragoo, J. L., et al. (2012). In Vitro Chondrotoxicity of Nonsteroidal Anti-inflammatory Drugs and Opioid Medications. The American Journal of Sports Medicine, 40(4), 794-799. [Link]
-
Etemady-Deylamy, A., et al. (2000). Ciprofloxacin does not inhibit mitochondrial functions but other antibiotics do. Antimicrobial Agents and Chemotherapy, 44(10), 2846-2848. [Link]
-
Zsengellőr, J., et al. (2022). Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration. International Journal of Molecular Sciences, 23(19), 11218. [Link]
-
Kawada, Y., et al. (2008). Comparative study on sitafloxacin and levofloxacin in complicated urinary tract infections. Japanese Journal of Chemotherapy, 56(S-1), 101-115. [Link]
-
Egerbacher, M., et al. (2001). Effects of enrofloxacin and ciprofloxacin hydrochloride on canine and equine chondrocytes in culture. American Journal of Veterinary Research, 62(5), 704-708. [Link]
-
Abdel-Ghaffar, A., et al. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. ResearchGate. [Link]
-
Dragoo, J. L., et al. (2012). The Chondrotoxicity of Injectable Anti-Inflammatory and Narcotic Medications. ISAKOS. [Link]
-
Saelim, N., et al. (2019). In Vitro Activity of Sitafloxacin and Other Antibiotics against Bacterial Isolates from HRH Princess Maha Chakri Sirindhorn. Siriraj Medical Journal, 71(5), 378-384. [Link]
-
Migliorini, F., et al. (2023). Chondrotoxicity of Intra-Articular Injection Treatment: A Scoping Review. Life, 13(3), 643. [Link]
-
Martinez, L. J., et al. (1996). Fluoroquinolone antimicrobials: singlet oxygen, superoxide and phototoxicity. Photochemistry and Photobiology, 63(3), 363-367. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Fluoroquinolone-associated suspected tendonitis and tendon rupture: A pharmacovigilance analysis from 2016 to 2021 based on the FAERS database [frontiersin.org]
- 3. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone-Induced Multisystem Toxicity: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment [ouci.dntb.gov.ua]
- 6. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fq100.org [fq100.org]
- 11. files.mkon.nu [files.mkon.nu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of ciprofloxacin and ofloxacin on adult human cartilage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin [mdpi.com]
- 17. Gemifloxacin, a Fluoroquinolone Antimicrobial Drug, Inhibits Migration and Invasion of Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ciprofloxacin and Its Metabolites: Unveiling the Biological Significance of Oxociprofloxacin and Others
This guide provides a comprehensive, data-driven comparison of the parent fluoroquinolone antibiotic, ciprofloxacin, and its primary metabolites, with a particular focus on oxociprofloxacin. For researchers, scientists, and drug development professionals, understanding the complete metabolic and activity profile of a drug is paramount. This document moves beyond a simple datasheet to offer a synthesized analysis of antibacterial potency, pharmacokinetic behavior, and the experimental methodologies required for their characterization.
Introduction: The Metabolic Fate of Ciprofloxacin
Ciprofloxacin is a second-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[3][4] Following administration, ciprofloxacin is partially metabolized in the liver, primarily through modifications of its piperazinyl group.[5][6] This biotransformation results in at least four main active metabolites:
-
Formylciprofloxacin [9]
While the parent drug is responsible for the majority of the therapeutic effect, its metabolites are not inert. They possess varying degrees of antibacterial activity and their presence can influence the overall pharmacological and toxicological profile of ciprofloxacin.[6][9] this compound is often the major metabolite found in urine, making its characterization particularly relevant for understanding the drug's disposition.[5][6]
The Metabolic Pathway of Ciprofloxacin
The transformation of ciprofloxacin into its primary metabolites is a critical aspect of its pharmacology. The following diagram illustrates the structural relationships between ciprofloxacin and its key metabolic products. This pathway primarily involves oxidative modifications to the piperazine ring.
Caption: Metabolic conversion of Ciprofloxacin to its major metabolites.
Head-to-Head Performance Comparison
This section provides a direct comparison of ciprofloxacin and its metabolites across critical performance metrics, supported by experimental data from published literature.
Antibacterial Activity
The primary measure of an antibiotic's efficacy is its ability to inhibit bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC). The antibacterial activities of ciprofloxacin's metabolites have been tested against various bacteria and are generally found to be less potent than the parent compound.[7][9]
The data below summarizes the comparative antibacterial activity. It's important to note that direct MIC values for all metabolites against a wide range of bacteria are not always available in a single study. The activity is often described in relation to other known quinolones like norfloxacin and nalidixic acid.
| Compound | Relative Antibacterial Activity | Target Organisms (Examples) |
| Ciprofloxacin | High Potency (Parent Drug) | Broad spectrum including E. coli, K. pneumoniae, Staphylococci[7] |
| This compound (M3) | Less active than ciprofloxacin or norfloxacin, but has broad activity[7][9] | Gram-positive and Gram-negative bacteria |
| Desethyleneciprofloxacin (M1) | Weak activity, comparable to nalidixic acid[7][9] | Certain organisms |
| Formylciprofloxacin (M4) | Activity in the range of norfloxacin[9] | E. coli, K. pneumoniae |
| Sulfociprofloxacin | Negligible activity[9] | N/A |
Key Insights:
-
This compound , despite being a major metabolite, exhibits significantly reduced antibacterial activity compared to ciprofloxacin.[7][9]
-
Formylciprofloxacin is noted as a very minor metabolite, but intriguingly, it displays the most potent antibacterial activity among the metabolites, with an efficacy range similar to norfloxacin for certain bacteria.[7]
-
The weak activity of most metabolites suggests that they are unlikely to contribute significantly to the therapeutic effect in a clinical setting where ciprofloxacin concentrations are much higher.[7]
Pharmacokinetic Profile
The pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Ciprofloxacin is eliminated through both renal and non-renal pathways.[5][6]
| Compound | Primary Excretion Route | Key Pharmacokinetic Characteristics |
| Ciprofloxacin | Renal (Glomerular filtration & Tubular secretion) and Fecal | Oral bioavailability of 50-85%.[6] Widely distributed in body tissues.[6] |
| This compound | Urinary[5][6] | Considered the major urinary metabolite.[5][6] |
| Sulfociprofloxacin | Fecal[5][6] | Considered the primary fecal metabolite.[5][6] |
| Desethyleneciprofloxacin | Urinary & Fecal | Present in both urine and feces. |
| Formylciprofloxacin | Urinary & Fecal | Present in both urine and feces. |
Key Insights:
-
The differential excretion routes of this compound (primarily urinary) and sulfociprofloxacin (primarily fecal) highlight distinct pathways in the drug's elimination process.[5][6]
-
A study in critically ill patients found that males had a significantly higher metabolic ratio of this compound compared to females.[10]
Cytotoxicity and Other Biological Effects
While the primary focus is on antibacterial activity, the potential for off-target effects, such as cytotoxicity towards human cells, is a critical safety consideration. Fluoroquinolones have been associated with adverse events, and understanding the role of metabolites is an active area of research.[11]
-
Interaction with Human Topoisomerase II: A study investigated the impact of ciprofloxacin and its metabolite, desethylene-ciprofloxacin, on human topoisomerase IIα and IIβ. It was found that at high concentrations (significantly greater than patient plasma levels), both ciprofloxacin and desethylene-ciprofloxacin could inhibit the DNA relaxation activity of these human enzymes.[11] This suggests that metabolites can have activity against human enzymes, although the clinical relevance at therapeutic doses is considered unlikely.[11]
Experimental Protocols
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. The following sections detail standard protocols for assessing the key parameters discussed in this guide.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria. It involves incorporating varying concentrations of the test compound into an agar medium, which is then inoculated with the test organism.
Causality Behind Experimental Choices: This method is chosen for its accuracy and ability to test multiple isolates simultaneously. Preparing a series of plates with twofold dilutions of the antimicrobial agent allows for a precise determination of the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of ciprofloxacin, this compound, and other metabolites in a suitable solvent (e.g., water, DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Agar Plates: Melt a suitable agar medium (e.g., Mueller-Hinton agar) and cool it to 45-50°C.
-
Serial Dilution: Add a defined volume of the antimicrobial stock solution to a larger volume of molten agar to achieve the highest desired concentration. Perform serial twofold dilutions in molten agar to create a range of concentrations.
-
Pouring Plates: Pour the agar-antimicrobial mixtures into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.
-
Inoculum Preparation: Grow the bacterial strain to be tested in a broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate the surface of the agar plates with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination using the agar dilution method.
Protocol: Quantification in Biological Fluids via HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for the specific and accurate quantification of ciprofloxacin and its metabolites in biological matrices like serum and urine.[4][8] Microbiological assays can be influenced by the presence of active metabolites, potentially leading to overestimated concentrations of the parent drug.[8]
Causality Behind Experimental Choices: HPLC combined with a suitable detector (UV or fluorescence) provides high specificity, allowing for the separation and individual quantification of the parent drug and its various metabolites from a complex biological sample.[8] A reversed-phase C18 column is commonly used due to its effectiveness in separating these moderately polar compounds.
Step-by-Step Methodology:
-
Sample Collection: Collect biological samples (e.g., blood, urine) from subjects. Process blood to obtain serum or plasma.
-
Sample Preparation (Protein Precipitation): For serum/plasma samples, add a protein precipitating agent like acetonitrile. Vortex vigorously to mix.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Extraction: Carefully collect the supernatant. For urine samples, a simple dilution with a buffer solution may be sufficient.[8]
-
HPLC Analysis:
-
Injection: Inject a fixed volume of the prepared sample into the HPLC system.
-
Separation: Use a reversed-phase column (e.g., Nucleosil 5C18) with a suitable mobile phase (e.g., a mixture of buffer and acetonitrile) to separate ciprofloxacin and its metabolites.
-
Detection: Use a fluorescence detector for sensitive detection of ciprofloxacin and some metabolites, or a UV detector for others like this compound.[8]
-
-
Quantification: Create a standard curve using known concentrations of pure ciprofloxacin and metabolite standards. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
Caption: General workflow for quantification using HPLC.
Conclusion
The biotransformation of ciprofloxacin results in several metabolites, with this compound being a prominent example. This guide has demonstrated through a review of experimental data that:
-
Ciprofloxacin is the primary active agent. Its metabolites, including this compound, are significantly less potent in their antibacterial activity.
-
The metabolites exhibit distinct pharmacokinetic profiles, contributing to the overall clearance of the drug via different excretion pathways.
-
While generally less active, metabolites are not entirely inert and can interact with biological systems, such as human enzymes, although the clinical significance of this at therapeutic doses requires further investigation.
For drug development professionals, this comparative analysis underscores the importance of characterizing the full metabolic profile of a drug candidate. Understanding the activity, distribution, and potential off-target effects of metabolites is crucial for a comprehensive assessment of efficacy and safety. The provided protocols offer a validated framework for conducting such essential investigations.
References
- Zeiler, H. J., & Grohe, K. (1984). Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. PubMed.
- Various Authors. (n.d.). Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile.
- CymitQuimica. (n.d.). CAS 103237-52-1: this compound. CymitQuimica.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Broz, P., et al. (2022). Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. MDPI.
- Lewis, G., et al. (2012). Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. PubMed.
- Drinovec, J., et al. (1989).
- Al-Ghamdi, M. S., et al. (2014). Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile.
- Gau, W., et al. (1986). Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids. PubMed.
- Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega.
- Broz, P., et al. (2022).
- Drusano, G. L., et al. (1990). Clinical pharmacokinetics of ciprofloxacin. PubMed.
- National Center for Biotechnology Inform
- Li, Y., et al. (2023). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. PubMed Central.
Sources
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 103237-52-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Statistical Analysis of Ciprofloxacin and its Metabolite, Oxociprofloxacin
This guide provides an in-depth, data-driven comparison of ciprofloxacin, a cornerstone second-generation fluoroquinolone, with other significant alternatives in its class. We will delve into its antibacterial efficacy, pharmacokinetic and pharmacodynamic profiles, and the role of its primary metabolite, oxociprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform research and clinical decisions.
Introduction: Ciprofloxacin and the Significance of its Metabolism
Ciprofloxacin has been a vital tool in the management of a wide array of bacterial infections for decades, particularly those caused by Gram-negative pathogens.[1] Its broad spectrum of activity and favorable pharmacokinetic properties have established it as a benchmark for the development of new fluoroquinolones.[2] Ciprofloxacin is a synthetic antibiotic that functions by inhibiting essential bacterial enzymes, leading to cell death.[1]
However, the in-vivo journey of ciprofloxacin is not limited to the parent compound. It undergoes partial metabolism in the liver, yielding several metabolites.[3] Among these, this compound (also referred to as M3) is a major urinary metabolite.[1][3] Understanding the characteristics of this compound is crucial for a complete picture of ciprofloxacin's activity and clearance. This guide will, therefore, focus on a detailed statistical analysis of ciprofloxacin's performance, while also elucidating the known properties and potential contributions of this compound.
Mechanism of Action: The Fluoroquinolone Pathway
Fluoroquinolones, including ciprofloxacin, exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4]
-
In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, ciprofloxacin prevents the relaxation of positively supercoiled DNA, leading to a cascade of events that halt DNA replication and trigger cell death.
-
In many Gram-positive bacteria , the main target is topoisomerase IV. This enzyme's primary role is the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin results in the inability of the replicated chromosomes to separate, leading to a cessation of cell division.
The following diagram illustrates this critical mechanism of action:
Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.
Comparative In Vitro Antibacterial Spectrum
The efficacy of an antibiotic is fundamentally measured by its in vitro activity against various pathogens. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables present a statistical summary of MIC values (MIC₅₀ and MIC₉₀, the concentrations inhibiting 50% and 90% of isolates, respectively) for ciprofloxacin and other clinically important fluoroquinolones.
Activity Against Gram-Negative Bacteria
Ciprofloxacin has historically demonstrated potent activity against a wide range of Gram-negative bacteria.[5][6][7]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ciprofloxacin | ≤0.013 - 0.08 | 0.08 - >32 |
| Levofloxacin | 0.094 | 0.38 | |
| Moxifloxacin | 0.064 | 0.38 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.15 - 0.5 | 0.5 - >32 |
| Levofloxacin | 0.75 - 1.5 | 16 - >32 | |
| Moxifloxacin | 1.5 - 3 | >32 | |
| Klebsiella pneumoniae | Ciprofloxacin | 0.047 | 0.19 |
| Levofloxacin | 0.094 | 0.38 | |
| Moxifloxacin | 0.064 | 0.38 |
Note: Data compiled from multiple sources.[5][6][7][8][9] MIC values can exhibit significant variation based on geographical location and the specific strains tested.
Activity Against Gram-Positive Bacteria
While newer generation fluoroquinolones were developed for enhanced Gram-positive coverage, ciprofloxacin retains moderate activity.[10]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Ciprofloxacin | 0.2 - 0.6 | 0.2 - 1.0 |
| Levofloxacin | 0.125 | 0.5 | |
| Moxifloxacin | 0.094 | 0.125 | |
| Streptococcus pneumoniae | Ciprofloxacin | 1.0 | 2.0 |
| Levofloxacin | 1.0 | 1.0 | |
| Moxifloxacin | 0.25 | 0.25 |
Note: Data compiled from multiple sources.[5][6][10] MSSA: Methicillin-susceptible Staphylococcus aureus.
Antibacterial Activity of this compound
Direct and extensive experimental data quantifying the antibacterial activity of this compound through MIC values are limited in publicly available literature. However, studies on ciprofloxacin's metabolites have provided qualitative and semi-quantitative assessments.
This compound (M3) is described as having broad but less potent antibacterial activity compared to its parent compound, ciprofloxacin, and norfloxacin.[1][11] Its activity is considered to be in the range of norfloxacin for certain organisms like Escherichia coli and Klebsiella pneumoniae.[11] Another metabolite, formylciprofloxacin (M4), is noted to be the most active, with potency comparable to norfloxacin against some Gram-negative bacteria and similar to ciprofloxacin against staphylococci.[1] However, it is a very minor metabolite.[1] Desethylene ciprofloxacin (M1) exhibits weak activity, comparable to nalidixic acid, while sulfociprofloxacin (M2) is significantly less active.[1][11]
Given that this compound is a major metabolite but is less active than the parent drug, its direct contribution to the overall bactericidal effect of a ciprofloxacin dose is likely minimal, especially in systemic infections where ciprofloxacin concentrations are well above the MIC for susceptible organisms.[1]
Pharmacokinetics and Pharmacodynamics (PK/PD)
A comprehensive understanding of an antibiotic's efficacy requires looking beyond in vitro data to its behavior in the human body. Pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria) are critical in this regard.
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Bioavailability (Oral) | ~70% | ~99% | ~86% |
| Elimination Half-life (t½) | ~4-5.8 hours | ~6-8 hours | ~12-15 hours |
| Peak Serum Conc. (Cmax) | 1.5 - 3.5 µg/mL | ~6.1 µg/mL | ~4.3 µg/mL |
| Protein Binding | 20-40% | 24-38% | ~50% |
| Primary Elimination Route | Renal | Renal | Hepatic |
| Key PK/PD Index | AUC/MIC > 125 | AUC/MIC > 100-125 | AUC/MIC > 100-125 |
Note: Data compiled from multiple sources.[2][7][10][12][13] Values are approximate and can vary based on patient factors such as age and renal function.
Metabolism of Ciprofloxacin to this compound
Ciprofloxacin is partially metabolized in the liver, with approximately 10-15% of a dose being eliminated as metabolites.[11] There are four primary metabolites identified: desethylene ciprofloxacin, sulfociprofloxacin, this compound, and formyl ciprofloxacin.[3][11] this compound is a major metabolite found in urine.[3] Studies have shown that the median metabolite/parent drug ratio for this compound is around 5.91%.[3][11]
Bacterial Resistance
The emergence of antibiotic resistance is a significant global health threat. For fluoroquinolones, resistance typically develops through two primary mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug.[14]
-
Altered drug accumulation: This can occur through the overexpression of efflux pumps that actively transport the drug out of the bacterial cell or through decreased expression of porins that facilitate drug entry.[14]
Resistance rates to ciprofloxacin have been increasing, particularly in organisms like Pseudomonas aeruginosa.[15] Newer generation fluoroquinolones may retain activity against some ciprofloxacin-resistant Gram-positive organisms, but cross-resistance is common, especially in Gram-negative bacteria.[10][14]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and accuracy of the data presented, standardized methodologies are crucial. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Workflow Diagram
Caption: Standard workflow for MIC determination via broth microdilution.
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints provided by organizations like CLSI.[9]
-
Conclusion
Ciprofloxacin remains a potent and clinically relevant fluoroquinolone, particularly for infections caused by Gram-negative bacteria. While newer agents like levofloxacin and moxifloxacin offer enhanced activity against Gram-positive pathogens, ciprofloxacin often demonstrates superior potency against organisms such as Pseudomonas aeruginosa. The analysis of its primary metabolite, this compound, reveals that while it possesses a broad antibacterial spectrum, its activity is significantly lower than that of the parent compound. Therefore, the clinical efficacy of ciprofloxacin therapy is overwhelmingly attributable to the parent drug itself, with metabolites playing a minor role in direct antibacterial action. The choice between ciprofloxacin and other fluoroquinolones should be guided by the specific pathogen, its susceptibility profile, and the pharmacokinetic considerations of the individual patient.
References
- Zeiler, H. J., & Beermann, D. (1987). Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. Arzneimittel-Forschung, 37(11), 1315-1318.
- Schimkat, M., et al. (2002). Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 46(2), 371-376.
- Medina, M., & Castillo-Pino, E. (2019). An introduction to the most prescribed antibiotic classes: Macrolides, penicillins, quinolones, sulfonamides, and tetracyclines. IntechOpen.
- CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
- Zadrazilova, V., et al. (2022). Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. Pharmaceutics, 14(8), 1627.
- Dalhoff, A. (2012). Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. In Ciprofloxacin (pp. 37-58). Birkhäuser Basel.
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.
- Wieczorkiewicz, J. T., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PloS one, 11(6), e0156690.
- Stein, G. E. (1996). Pharmacokinetics and pharmacodynamics of newer fluoroquinolones. Clinical infectious diseases, 23(Supplement_1), S19-S24.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(10), 3350-3352.
- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Sahm, D. F., et al. (2001). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 39(8), 2917-2924.
- Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677-700.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Hooper, D. C. (2000). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical infectious diseases, 31(Supplement_1), S24-S28.
- YouTube. (2020). MIC (Broth Microdilution) Testing.
- Barry, A. L., Jones, R. N., Thornsberry, C., Ayers, L. W., Gerlach, E. H., & Sommers, H. M. (1984). Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. Antimicrobial agents and chemotherapy, 25(5), 633-637.
- Davis, R., et al. (1996). Ciprofloxacin. An updated review of its pharmacology, therapeutic efficacy and tolerability. Drugs, 51(6), 1019-1074.
- Khan, M. Y., D'Souza, L., & Siddiqui, Y. (1991). In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. Journal of the Bahrain Medical Society, 3(2), 59-62.
- Zeiler, H. J., & Grohe, K. (1984). The in vitro and in vivo activity of ciprofloxacin. European journal of clinical microbiology, 3(4), 339-343.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
Sources
- 1. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Factors in Effective Patient-Tailored Dosing of Fluoroquinolones in Urological Infections: Interindividual Pharmacokinetic and Pharmacodynamic Variability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
A Senior Application Scientist's Guide to Confirming the Identity of Oxociprofloxacin using NMR and Orthogonal Methods
In the landscape of pharmaceutical analysis, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Oxociprofloxacin, a primary metabolite and potential impurity of the widely-used antibiotic Ciprofloxacin, presents a distinct analytical challenge.[1] Its structural similarity to the parent compound necessitates robust analytical strategies to ensure product purity and safety. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with orthogonal chromatographic and mass spectrometric techniques for the definitive identification of this compound.
The Analytical Challenge: A Subtle but Critical Transformation
The conversion of Ciprofloxacin to this compound involves the oxidation of a methylene group (-CH2-) in the piperazine ring to a ketone group (C=O).[1] While seemingly minor, this change alters the molecule's pharmacological and toxicological profile. Therefore, distinguishing between these two compounds is a critical quality control step.
Part 1: The Gold Standard - Unambiguous Identification by NMR Spectroscopy
NMR spectroscopy stands as the definitive method for structural elucidation because it provides a direct map of the molecule's carbon-hydrogen framework. Unlike techniques that rely on retention times or mass-to-charge ratios, NMR offers unparalleled insight into the precise atomic connectivity.
Expertise in Action: Why NMR is Decisive
The key to differentiating Ciprofloxacin from this compound lies in observing specific changes in the NMR spectrum that directly correspond to the chemical modification:
-
¹H NMR: The two protons of the methylene group adjacent to the nitrogen in Ciprofloxacin's piperazine ring have a characteristic chemical shift. Upon oxidation to this compound, these proton signals disappear and are replaced by a signal corresponding to the remaining methylene group, which is now adjacent to a carbonyl.
-
¹³C NMR: The most telling evidence comes from the ¹³C spectrum. The carbon signal of the methylene group in Ciprofloxacin will be found in the aliphatic region (~45-50 ppm). In this compound, this signal is absent and a new signal appears in the carbonyl region (~165-170 ppm), providing unequivocal proof of the ketone's presence.
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol is designed to be self-validating, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Step 1a: Accurately weigh ~10-15 mg of the sample (e.g., this compound reference standard or the sample under investigation) and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve both the moderately polar Ciprofloxacin and its more polar metabolite, this compound. Its high boiling point also ensures sample stability during extended experiments. The residual solvent peak of DMSO-d₆ at ~2.50 ppm (¹H) and ~39.52 ppm (¹³C) serves as a convenient internal reference.
2. ¹H NMR Acquisition (500 MHz or higher):
-
Step 2a: Tune and shim the instrument until the desired resolution is achieved (linewidth of the DMSO-d₆ peak < 0.5 Hz).
-
Step 2b: Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay of at least 5 seconds, and 16-32 scans.
-
Causality: A longer relaxation delay ensures that all protons, including the slowly relaxing quaternary ammonium and carboxylic acid protons, are fully relaxed, allowing for accurate integration and quantification.
3. ¹³C NMR Acquisition:
-
Step 3a: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is crucial due to the low natural abundance of the ¹³C isotope.
-
Causality: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom, which is essential for clear identification of the critical carbonyl carbon.
4. Data Interpretation:
-
Step 4a: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Step 4b: Calibrate the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
-
Step 4c: Compare the obtained spectra with a known reference spectrum of Ciprofloxacin or published data to identify the key structural differences outlined in the tables below.
Comparative NMR Data Summary
The following tables summarize the key diagnostic chemical shifts that differentiate the two compounds.
Table 1: Key ¹H NMR Chemical Shift Comparison (Approximate values in DMSO-d₆)
| Proton Position | Ciprofloxacin (ppm) | This compound (ppm) | Rationale for Change |
| H-5 | ~7.9 | ~7.9 | Unaffected by oxidation. |
| H-8 | ~7.6 | ~7.6 | Unaffected by oxidation. |
| H-2', H-6' (Piperazine) | ~3.2 (t) | ~3.4 (t) | Slight downfield shift due to proximity to the new carbonyl group. |
| H-3', H-5' (Piperazine) | ~3.1 (t) | ~4.1 (s) | Signal Disappearance & Appearance: The triplet for the -CH₂-NH- protons disappears. A new singlet appears for the -CH₂-C=O protons, significantly shifted downfield by the adjacent electron-withdrawing carbonyl. |
| Cyclopropyl-H | ~1.1-1.3 (m), ~3.5 (m) | ~1.1-1.3 (m), ~3.5 (m) | Unaffected by oxidation. |
Table 2: Key ¹³C NMR Chemical Shift Comparison (Approximate values in DMSO-d₆)
| Carbon Position | Ciprofloxacin (ppm) | This compound (ppm) | Rationale for Change |
| C-4 (Quinolone C=O) | ~176.5 | ~176.5 | Unaffected by oxidation. |
| C-3 (Carboxyl C=O) | ~166.0 | ~166.0 | Unaffected by oxidation. |
| C-7 | ~145.0 | ~145.0 | Unaffected by oxidation. |
| C-3' (Piperazine) | ~49.0 | ~168.0 | Definitive Indicator: The aliphatic carbon signal is replaced by a new carbonyl carbon signal in the downfield region, providing unequivocal evidence of oxidation. |
| C-2', C-6' (Piperazine) | ~45.0 | ~42.0 | Slight upfield shift. |
Part 2: Orthogonal Cross-Validation Methods
While NMR is definitive for structure, techniques like HPLC and MS are invaluable for quantification, purity assessment, and confirmation of molecular weight. They serve as excellent orthogonal methods to support NMR findings.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase.[4] Due to the introduction of a polar carbonyl group, this compound is more polar than Ciprofloxacin and will therefore have a shorter retention time on a reversed-phase column.
Experimental Protocol: RP-HPLC
-
Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 0.15% orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection: UV at 278 nm.[4]
-
Column Temperature: 35°C.[4]
Table 3: Comparative HPLC Data
| Compound | Expected Retention Time (min) | Rationale |
| Ciprofloxacin | Longer | Less polar, stronger interaction with the C18 stationary phase. |
| This compound | Shorter | More polar due to the ketone group, elutes earlier from the non-polar column. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering a rapid confirmation of its elemental formula.[5]
Table 4: Comparative High-Resolution MS Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.1332 | 332.1410[6] |
| This compound | C₁₇H₁₆FN₃O₄ | 345.1125 | 346.1198[1][7] |
Causality: The mass difference of 13.9793 Da (O minus 2H) between the two compounds is a clear and easily detectable indicator of the oxidative transformation.
Integrated Analytical Workflow for Unambiguous Confirmation
A robust analytical strategy does not rely on a single technique. It integrates data from multiple orthogonal methods to build an irrefutable case for the identity and purity of a substance.
// Nodes Sample [label="Test Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Unambiguous Identity Confirmed:\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Sample -> HPLC [label="Purity & Retention Time"]; Sample -> MS [label="Molecular Weight"]; Sample -> NMR [label="Definitive Structure"];
HPLC -> Confirmation [label="Shorter RT vs Cipro", color="#5F6368"]; MS -> Confirmation [label="[M+H]⁺ = 346.12", color="#5F6368"]; NMR -> Confirmation [label="¹³C Signal at ~168 ppm", color="#5F6368"]; } dot Caption: Integrated workflow for the confirmation of this compound.
Conclusion
Confirming the identity of this compound requires a multi-faceted analytical approach. While HPLC and MS provide critical data regarding purity and molecular weight, NMR spectroscopy is the only technique that delivers direct, unambiguous structural proof. The observation of a carbonyl signal (~168 ppm) in the ¹³C NMR spectrum, coupled with the corresponding changes in the ¹H NMR spectrum, serves as the definitive evidence of the C=O group in the piperazine ring. By integrating these orthogonal techniques, researchers and drug development professionals can ensure the highest level of scientific integrity and confidence in their analytical results, safeguarding the quality and safety of pharmaceutical products.
References
- Schacht, P., Arcieri, G., Branolte, J., Bruck, H., Chyský, V., & Konopka, C. (1988). Worldwide clinical data on efficacy and safety of ciprofloxacin. The American journal of medicine, 84(4), 29-41. (URL not available)
-
Aksoy, B., Kucukguzel, I., & Rollas, S. (2007). Development and Validation of a Stability-Indicating HPLC Method for Determination of Ciprofloxacin Hydrochloride and its Related Compounds in Film-Coated Tablets. Chromatographia, 66, 57-63. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128242, this compound. Retrieved from [Link].
-
Zięba, A., Maślankiewicz, A., & Sitkowski, J. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic resonance in chemistry, 42(10), 903-904. [Link]
-
Samanidou, V. F., & Papadaki, A. N. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181-200. [Link]
- Zein, R., & Moussa, S. (2021). Stability of Broad-Spectrum Antibiotic Ciprofloxacin at Elevated Temperatures via Liquid Chromatography-Mass Spectrometry. Journal of Analytical & Pharmaceutical Research, 10(4). (URL not available)
-
PubChemLite. (n.d.). This compound (C17H16FN3O4). Retrieved from [Link].
-
Kumar, K. S., & Reddy, P. J. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of Scientific and Research Publications, 5(3), 1-8. [Link]
-
Samanidou, V., & Papadaki, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181-200. [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]
-
Al-Azzawi, A. M., & Al-Razzak, A. A. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Chemical Review and Letters, 5(3), 198-208. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764, Ciprofloxacin. Retrieved from [Link].
-
SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link].
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C17H16FN3O4) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Efficacy of Oxociprofloxacin Against Ciprofloxacin-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the diminishing efficacy of cornerstone antibiotics like ciprofloxacin necessitates a thorough investigation of all potential avenues for new therapeutic agents. This guide provides a detailed comparative analysis of oxociprofloxacin, a primary metabolite of ciprofloxacin, and its potential role in addressing the challenge of ciprofloxacin-resistant bacterial strains. As will be detailed, while structurally related, this compound's antibacterial profile suggests it is not a direct solution to overcoming established ciprofloxacin resistance mechanisms.
The Challenge of Ciprofloxacin Resistance
Ciprofloxacin, a second-generation fluoroquinolone, has been a mainstay in the treatment of a wide array of bacterial infections for decades.[1] Its broad spectrum of activity and favorable pharmacokinetic profile have made it an invaluable tool in clinical practice. However, the extensive use and misuse of ciprofloxacin have led to a significant increase in the prevalence of resistant bacterial strains across various species, including critical pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Neisseria gonorrhoeae.[1][2] This growing resistance threatens the clinical utility of ciprofloxacin and underscores the urgent need for novel antimicrobial strategies.
Structural Comparison: Ciprofloxacin and this compound
This compound is a metabolite of the fluoroquinolone antibacterial agent, ciprofloxacin.[3] The key structural difference between the two molecules lies in the piperazine ring. In this compound, a carbonyl group is introduced at the 3-position of the piperazinyl substituent. This seemingly minor modification can have a significant impact on the molecule's interaction with its bacterial targets and its overall antibacterial efficacy.
Caption: Chemical structures of Ciprofloxacin and its metabolite, this compound.
Comparative Efficacy: A Look at the In Vitro Data
Direct, head-to-head comparisons of the minimum inhibitory concentrations (MICs) of this compound and ciprofloxacin against a comprehensive panel of well-characterized ciprofloxacin-resistant strains are limited in the publicly available literature. However, a pivotal study investigating the antibacterial activity of ciprofloxacin metabolites provides crucial insights.
In this study, the antibacterial activity of four ciprofloxacin metabolites, including this compound (designated as M3), was evaluated against a range of Gram-positive and Gram-negative bacteria using the agar dilution method. The results demonstrated that while this compound possesses broad-spectrum antibacterial activity, it is notably less potent than its parent compound, ciprofloxacin.[4] Another metabolite, M4, was found to be the most active among the metabolites, with an activity profile comparable to norfloxacin against some strains.[4]
Table 1: Summary of Comparative Antibacterial Activity
| Compound | General Antibacterial Activity | Potency Compared to Ciprofloxacin |
| Ciprofloxacin | High, broad-spectrum | - |
| This compound (M3) | Broad-spectrum | Less active |
This evidence suggests that the metabolic conversion of ciprofloxacin to this compound results in a reduction of its intrinsic antibacterial potency. Therefore, this compound is unlikely to be effective against strains that have developed resistance to ciprofloxacin, especially when that resistance is high-level.
Mechanisms of Ciprofloxacin Resistance: Why this compound is Unlikely to Succeed
The development of resistance to ciprofloxacin is a multifactorial process, primarily driven by two key mechanisms:
-
Target Site Mutations: The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[5][6] These enzymes are crucial for DNA replication, repair, and recombination. Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can alter the drug-binding site, leading to reduced affinity and decreased susceptibility. High-level resistance is often associated with the accumulation of multiple mutations in these target genes.[6]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-lethal levels.[6] Overexpression of these pumps is a common mechanism of resistance to a wide range of antimicrobial agents, including ciprofloxacin.
Given that this compound shares the same core pharmacophore as ciprofloxacin and is expected to have the same cellular targets, it is highly probable that it would be susceptible to the same resistance mechanisms. The reduced intrinsic activity of this compound further suggests that even low-level resistance mechanisms would be sufficient to render it ineffective.
Caption: Key mechanisms of bacterial resistance to ciprofloxacin.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To facilitate further research and direct comparative studies, a standardized protocol for determining the MIC of antimicrobial agents is provided below. This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Ciprofloxacin)
-
Bacterial strains (including well-characterized ciprofloxacin-resistant isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in sterile distilled water or another appropriate diluent to create a working stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agents in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Caption: A simplified workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, a metabolite of ciprofloxacin, is less potent than its parent compound and is unlikely to be an effective agent against ciprofloxacin-resistant bacterial strains. The structural similarity between the two molecules implies that this compound would be susceptible to the same target-based and efflux-mediated resistance mechanisms that plague ciprofloxacin.
For researchers and drug development professionals, this underscores the importance of focusing on novel chemical scaffolds and mechanisms of action to combat the growing threat of fluoroquinolone resistance. While the study of drug metabolites is a crucial aspect of pharmacology and toxicology, in the case of this compound, it does not appear to offer a promising path forward for new antibacterial therapies.
Future research should prioritize:
-
The development of new fluoroquinolones or other topoisomerase inhibitors that can evade existing resistance mechanisms.
-
The investigation of efflux pump inhibitors as adjuvants to restore the activity of existing antibiotics like ciprofloxacin.
-
The exploration of entirely new classes of antibiotics with novel cellular targets.
By focusing on these areas, the scientific community can continue to innovate and develop the next generation of antimicrobial agents necessary to protect public health.
References
-
Ciprofloxacin: in vitro activity, mechanism of action, and resistance. (n.d.). PubMed. Retrieved from [Link]
-
In-vitro studies with ciprofloxacin, a new 4-quinolone compound. (n.d.). PubMed. Retrieved from [Link]
-
Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay. (n.d.). PubMed. Retrieved from [Link]
-
Activity of ciprofloxacin against resistant clinical isolates. (n.d.). PubMed. Retrieved from [Link]
-
Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates. (n.d.). PubMed. Retrieved from [Link]
-
N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. (2023). ACS Omega. Retrieved from [Link]
-
Model showing the proposed metabolic regulation for ciprofloxacin resistance. (n.d.). ResearchGate. Retrieved from [Link]
-
In-vitro studies with ciprofloxacin, a new 4-quinolone compound. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Antibacterial activities of ciprofloxacin and selected. (n.d.). ResearchGate. Retrieved from [Link]
-
Ciprofloxacin. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). PMC. Retrieved from [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. Retrieved from [Link]
-
Ciprofloxacin and its pharmacokinetic properties. (2024). Preprints.org. Retrieved from [Link]
-
Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. (n.d.). ResearchGate. Retrieved from [Link]
-
Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. (n.d.). ResearchGate. Retrieved from [Link]
-
A COMPUTATIONAL STUDY OF CIPROFLOXACIN METABOLITES AND SOME NATURAL COMPOUNDS AGAINST RESISTANT METHICILLIN STAPHYLOCOCCUS AURE. (n.d.). R Discovery. Retrieved from [Link]
-
Resistance Pattern of Ciprofloxacin Against Different Pathogens. (n.d.). PMC. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins. (n.d.). NIH. Retrieved from [Link]
-
Minimal inhibitory concentrations of ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Antibacterial activity of the metabolites of ciprofloxacin and its significance in the bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Oxociprofloxacin
Introduction: The Environmental Imperative for Proper Fluoroquinolone Disposal
Oxociprofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic ciprofloxacin, represents a class of compounds requiring meticulous handling and disposal protocols within a laboratory setting.[1] The inherent stability and antimicrobial activity of the fluoroquinolone class mean that their improper disposal can lead to significant environmental consequences. These compounds are known to persist in aquatic environments, contributing to the rise of antibiotic-resistant bacteria and disrupting microbial ecosystems.[2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. As professionals in scientific research and drug development, adhering to these protocols is not merely a matter of compliance but a core component of responsible scientific stewardship.
Hazard Assessment and Waste Classification
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural relationship to ciprofloxacin allows us to infer its hazard profile. Ciprofloxacin is generally not classified as a hazardous substance under the Globally Harmonised System (GHS); however, it is an active pharmaceutical ingredient (API) with biological effects.[4] The primary risks are associated with inhalation of the powder and direct contact.
Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is governed by the U.S. Environmental Protection Agency (EPA). A critical first step is to determine if the waste is considered RCRA hazardous.
-
Listed Wastes: this compound is not explicitly found on the EPA's "P-list" (acutely hazardous) or "U-list" (toxic) of hazardous wastes.[5]
-
Characteristic Wastes: The waste must be evaluated for characteristics of ignitability, corrosivity, reactivity, or toxicity. Pure this compound does not exhibit these traits under normal conditions.[6]
-
The Sewer Ban: Crucially, the EPA's regulations effective in 2019 explicitly ban the sewering (i.e., flushing down a drain or toilet) of all hazardous waste pharmaceuticals by healthcare facilities and, by extension, research laboratories.[7][8] Given the environmental persistence of fluoroquinolones, it is best practice to avoid sewering any quantity of this compound, regardless of its formal RCRA classification.
Therefore, this compound waste should be managed as a non-RCRA hazardous pharmaceutical waste or as a chemical waste destined for incineration, preventing its release into aquatic systems.
Personnel Safety & Personal Protective Equipment (PPE)
Controlling occupational exposure is paramount. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling potentially hazardous drugs, which serve as a foundational standard.[9][10] Exposure should be kept as low as reasonably achievable.[11]
| Task | Required Personal Protective Equipment (PPE) | Justification |
| Handling Solid Powder | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95/P100 Respirator | Prevents skin/eye contact and inhalation of fine particles.[4][12] |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields | Protects against splashes and direct skin contact. |
| Waste Segregation & Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Prevents incidental contact with contaminated materials. |
| Spill Cleanup | Double Nitrile Gloves, Gown, Safety Goggles, N95/P100 Respirator | Provides full protection during cleanup of potentially aerosolized powder or liquid. |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled safely from the point of generation to its final container.
Step 1: Waste Segregation at the Source Immediately upon generation, segregate all this compound-contaminated materials from the regular trash and other waste streams. This includes:
-
Unused or expired pure this compound powder.
-
Grossly contaminated items (e.g., weigh boats, spatulas).
-
Personal protective equipment (gloves, masks, etc.).
-
Contaminated labware (pipette tips, tubes, vials).
Step 2: Containerization
-
Primary Container: Use a dedicated, sealable, and clearly labeled waste container. For U.S. laboratories, a common choice is a black container designated for "Hazardous Waste Pharmaceuticals" or "Incinerate Only" chemical waste.[13]
-
Labeling: The label must clearly state "Hazardous Waste Pharmaceuticals" or equivalent institutional wording and identify the contents (this compound).[8] The container must remain closed unless waste is being added.
Step 3: Handling Contaminated Sharps
-
Any sharps (needles, scalpels, contaminated glass) must be placed in a puncture-resistant sharps container designated for hazardous pharmaceutical waste. Do not clip or crush needles, as this can create aerosols.[11]
Step 4: Managing Trace Contaminated Items
-
Items with only trace amounts of contamination (e.g., empty stock vials, minimally contaminated gloves) should also be placed in the designated hazardous pharmaceutical waste container. This conservative approach prevents accidental mis-segregation.
Step 5: Final Disposal
-
Once the waste container is full, it must be handled by the institution's Environmental Health & Safety (EH&S) department or a licensed biomedical waste disposal company.[14]
-
The required final disposal method for pharmaceutical waste of this nature is high-temperature incineration to ensure complete destruction of the active molecule.[13]
Caption: In-lab decision workflow for segregating this compound waste.
Decontamination and Spill Management
Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental release.[12] All employees should be familiar with these procedures.[15]
Step 1: Secure the Area
-
Alert others in the vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Refer to the PPE table for spill cleanup. At a minimum, this includes a lab coat/gown, double gloves, and safety goggles. If the spill involves powder, an N95/P100 respirator is mandatory.
Step 3: Contain and Clean the Spill
-
For Solid Spills: Gently cover the spill with absorbent pads to prevent aerosolization. Do NOT dry sweep. Carefully scoop the material into the hazardous pharmaceutical waste container.
-
For Liquid Spills: Cover the spill with absorbent material (e.g., chemical spill pads or kitty litter). Once absorbed, scoop the material into the hazardous pharmaceutical waste container.
Step 4: Decontaminate the Area
-
Clean the spill surface with a detergent solution, followed by 70% ethanol or another appropriate laboratory disinfectant.
-
Work from the outer edge of the spill area inward.
-
All cleaning materials (wipes, pads) must be disposed of in the hazardous pharmaceutical waste container.
Step 5: Doff PPE and Personal Hygiene
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water.
Caption: Step-by-step emergency protocol for managing this compound spills.
References
- Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. AJHP.
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
- Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA.
- Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.
- Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA.
- Lucas, D., et al. (n.d.).
- Wetzels, S. U., et al. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2012).
- TCI Chemicals. (2024).
- Pfizer Hospital US. (2022).
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- MERI. (2021). Disposing of Pharmaceutical Waste. MERI.
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. waste360.com [waste360.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. pfizerhospitalus.com [pfizerhospitalus.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. medprodisposal.com [medprodisposal.com]
- 15. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling Oxociprofloxacin: A Risk-Based Approach to Safety
Welcome to your essential guide for the safe handling of Oxociprofloxacin. As researchers and drug development professionals, our work with novel or specialized compounds demands the highest standards of safety, not just for regulatory compliance, but as a fundamental pillar of scientific excellence. This compound, a metabolite of the potent fluoroquinolone antibiotic Ciprofloxacin, requires a handling strategy rooted in a thorough understanding of its potential hazards and a respect for the principles of containment.[1]
This guide moves beyond a simple checklist. It is designed to provide you with the causal logic behind each recommendation, empowering you to make informed, risk-based decisions in your laboratory. We will explore the hierarchy of safety controls, detail specific personal protective equipment (PPE) protocols, and establish clear plans for operational workflow and disposal.
Hazard Identification and Risk Assessment: Why We Treat this compound with Caution
While a specific Occupational Exposure Limit (OEL) for this compound may not be established, its parent compound, Ciprofloxacin, and the broader class of fluoroquinolone antibiotics are associated with significant health considerations. Very rare but disabling and potentially irreversible side effects have been reported with fluoroquinolone use.[2][3][4] Therefore, a conservative approach is warranted. We will operate under the assumption that this compound is a potent compound, a principle that aligns with best practices for handling materials with limited toxicological data.[5]
The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and dermal contact. Our safety protocols are designed to mitigate these risks at every stage of handling.
Occupational Exposure Bands (OEB): A Framework for Potent Compounds
To categorize and manage the risk associated with potent compounds, the pharmaceutical industry often uses Occupational Exposure Bands (OEB). These bands correlate with a compound's toxicological potency and dictate the level of containment and PPE required.[6] While this compound's specific OEB is unassigned, by treating it as a potent compound, we can adopt controls typically used for materials in the OEB 3-4 range as a precautionary measure. This proactive stance ensures a high margin of safety.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Personal protective equipment is the last line of defense. A robust safety plan begins with engineering and administrative controls to minimize exposure potential from the outset.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
-
Engineering Controls : These are the primary barrier. All handling of powdered this compound should occur within a certified chemical fume hood, a ventilated balance enclosure (powder hood), or for higher-risk activities, a glovebox or flexible isolator.[6][7][8] These systems maintain negative pressure to ensure any airborne particles are captured by HEPA filters.[5]
-
Administrative Controls : Your institution's standard operating procedures (SOPs), designated handling areas, and comprehensive training programs are critical. All personnel must be trained on the specific hazards of this compound and demonstrate proficiency in the handling and emergency procedures outlined here.
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling is necessary, a specific PPE ensemble is required. The goal is to prevent skin and respiratory contact. Given the potent nature of the compound class, a higher level of protection is mandated.[7]
| Task / Operation | Gown / Lab Coat | Gloves | Eye Protection | Respiratory Protection |
| Low-Energy Operations (e.g., handling solutions, transfers in a hood) | Disposable, impervious gown or lab coat with knit cuffs | Double-gloved with nitrile gloves | Chemical safety goggles or safety glasses with side shields | N95 respirator (minimum, based on risk assessment) |
| High-Energy Operations (e.g., weighing powder, sonicating, vortexing) | Disposable, impervious gown; consider a wrap-back gown | Double-gloved with nitrile gloves | Chemical safety goggles and a face shield | Powered Air-Purifying Respirator (PAPR) with HEPA filters[6][7][8] |
Causality Behind PPE Choices:
-
Double Gloving : The outer glove provides the primary barrier and is removed immediately after a task or if contamination is suspected. The inner glove protects the skin during the doffing (removal) process, minimizing the risk of cross-contamination.
-
Impervious Gown : A standard cotton lab coat is not sufficient as it can absorb spills. An impervious gown, preferably with knit cuffs, prevents penetration of liquids and provides a better seal with inner gloves.
-
PAPR for Powder Handling : Weighing and transferring powders can generate fine, inhalable particles that may not be fully contained by a fume hood's airflow. A PAPR creates a positive-pressure environment around the user's face, providing a significantly higher protection factor than an N95 respirator and protecting against accidental exposure.[7][8]
Operational Plan: Step-by-Step Procedural Guidance
A disciplined workflow is essential to prevent contamination of yourself, your workspace, and the surrounding lab.
Caption: A structured workflow for handling this compound from preparation to exit.
Protocol 1: PPE Donning & Workspace Preparation
-
Designate Area : Clearly mark the designated area for this compound handling.
-
Prepare Workspace : Before bringing the compound into the hood, place a disposable, plastic-backed absorbent liner on the work surface. Gather all necessary equipment (spatulas, weigh boats, vials, etc.).
-
Don Inner Gloves : Put on the first pair of nitrile gloves.
-
Don Gown : Put on the impervious gown, ensuring complete coverage.
-
Don Respiratory Protection : If using an N95, perform a seal check. If using a PAPR, ensure the battery is charged and the hood is properly fitted.
-
Don Outer Gloves : Put on the second pair of nitrile gloves, ensuring the cuffs go over the knit cuffs of the gown.
-
Don Eye/Face Protection : Put on safety goggles. Add a face shield if required.
Protocol 2: Doffing PPE to Prevent Cross-Contamination
This process is designed to move from "dirtiest" to "cleanest" and should be performed in a designated doffing area.
-
Clean Outer Gloves : While still wearing them, wipe down the outer gloves with an appropriate decontamination solution (see Section 5).
-
Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Gown & Face Shield : Remove the face shield (if used) and the gown by rolling it away from your body and turning it inside out. Dispose of it in the hazardous waste container.
-
Exit the Immediate Area : Step out of the designated handling area.
-
Remove Goggles & Respirator : Remove safety goggles and the respirator.
-
Remove Inner Gloves : Peel off the inner gloves, turning them inside out, and dispose of them.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
Effective decontamination and proper waste segregation are critical to prevent environmental release and protect support staff.
Surface Decontamination:
-
For routine cleaning of contaminated surfaces within the fume hood, use a solution of 70% ethanol.
-
For spills, first, absorb the material with an inert, absorbent pad. Then, decontaminate the area using a solution known to be effective against fluoroquinolones, such as a 1:10 dilution of household bleach (sodium hypochlorite), followed by a rinse with 70% ethanol to remove the corrosive bleach residue. Always test the decontamination solution on a small area of the equipment first to ensure compatibility.
Disposal Plan:
All materials that come into contact with this compound are considered hazardous pharmaceutical waste.[9][10]
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, absorbent pads, vials. | Labeled, sealed hazardous waste container for incineration. |
| Liquid Waste | Unused stock solutions, contaminated solvents. | Labeled, sealed hazardous liquid waste container. |
| Sharps | Contaminated needles, razor blades. | Puncture-proof sharps container designated for hazardous chemical waste. |
Crucial Disposal Principles:
-
Do Not Autoclave : Autoclaving may not effectively destroy the chemical structure of many antibiotics and is not an appropriate disposal method for stock solutions or bulk powder.[10]
-
Do Not Dispose Down the Drain : The improper disposal of pharmaceuticals contributes to environmental contamination and the development of antibiotic resistance.[11]
-
Follow Institutional Guidelines : Always adhere to your institution's specific hazardous waste disposal procedures, which are governed by regulations from bodies like the EPA.[9] High-temperature incineration is the preferred method for destroying pharmaceutical waste.[12]
By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research. This guide serves as a foundation; always complement it with your institution's specific policies and a continuous, critical assessment of the risks involved in your work.
References
-
Strategies for High Containment . Pharmaceutical Technology. Available at: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds . Freund-Vector. Available at: [Link]
-
Potent Pharmaceutical Compound Containment Case Study . AIHA. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach . IPS. Available at: [Link]
-
Potent Compound Handling Operations: Exposure To APIs . Agno Pharmaceuticals. Available at: [Link]
-
Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects . GOV.UK. Available at: [Link]
-
Fluoroquinolone antibiotics - restrictions and precautions due to very rare reports of disabling and potentially long-lasting or irreversible side effects . GPnotebook. Available at: [Link]
-
Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects . European Medicines Agency (EMA). Available at: [Link]
-
Removal mechanisms for extremely high-level fluoroquinolone antibiotics in pharmaceutical wastewater treatment plants . PubMed. Available at: [Link]
-
Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads . PubMed. Available at: [Link]
-
Pharmaceutical disposal facilitates the mobilization of resistance determinants among microbiota of polluted environment . National Institutes of Health (NIH). Available at: [Link]
-
Decontamination of Cultures with Antibiotics . Manuals.plus. Available at: [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them . VLS Environmental Solutions. Available at: [Link]
-
Antibiotics: Fluoroquinolones. Advice for patients and carers . University Hospitals Sussex NHS Foundation Trust. Available at: [Link]
-
Safe management of pharmaceutical waste from health care facilities global best practices . World Health Organization. Available at: [Link]
-
This compound PubChem CID 128242 . National Institutes of Health (NIH). Available at: [Link]
-
Fluoroquinolone - FDA Drug Safety Communication . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Recent advancements in fluoroquinolones removal techniques from wastewater . Heliyon. Available at: [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right . Bitesize Bio. Available at: [Link]
-
Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite . National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. This compound | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmtech.com [pharmtech.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. aiha.org [aiha.org]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Pharmaceutical disposal facilitates the mobilization of resistance determinants among microbiota of polluted environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
